molecular formula C7H13N2O4P B8791730 Diethyl (1-diazo-2-oxopropyl)phosphonate CAS No. 21047-57-4

Diethyl (1-diazo-2-oxopropyl)phosphonate

Cat. No.: B8791730
CAS No.: 21047-57-4
M. Wt: 220.16 g/mol
InChI Key: POWMKQRQDNARSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (1-diazo-2-oxopropyl)phosphonate is a useful research compound. Its molecular formula is C7H13N2O4P and its molecular weight is 220.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

21047-57-4

Molecular Formula

C7H13N2O4P

Molecular Weight

220.16 g/mol

IUPAC Name

1-diazo-1-diethoxyphosphorylpropan-2-one

InChI

InChI=1S/C7H13N2O4P/c1-4-12-14(11,13-5-2)7(9-8)6(3)10/h4-5H2,1-3H3

InChI Key

POWMKQRQDNARSN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=[N+]=[N-])C(=O)C)OCC

Origin of Product

United States

Foundational & Exploratory

What is Diethyl (1-diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Bestmann-Ohira Reagent: A Definitive Guide to Diethyl (1-diazo-2-oxopropyl)phosphonate Subtitle: Mechanistic Principles, Homologation Protocols, and Heterocycle Synthesis

Executive Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Bestmann-Ohira Reagent (BOR) , represents a pivotal advancement in alkyne synthesis and click chemistry. Originally developed to overcome the harsh basicity required by the Seyferth-Gilbert homologation, the BOR allows for the one-carbon homologation of aldehydes to terminal alkynes under mild, non-cryogenic conditions.

This guide moves beyond standard textbook descriptions to provide a self-validating technical framework for researchers. It covers the reagent's dual-mode reactivity: its role as a vinylidene carbene precursor for homologation and as a 1,3-dipole for the regioselective synthesis of pyrazoles.

Chemical Identity & Physicochemical Properties

The Bestmann-Ohira reagent is a stable, acylated phosphonate. Its stability stems from the electron-withdrawing acetyl group, which dampens the nucleophilicity of the diazo carbon compared to the non-acylated Seyferth-Gilbert reagent.

PropertySpecification
IUPAC Name Diethyl (1-diazo-2-oxopropyl)phosphonate
CAS Number 90965-06-3
Molecular Formula C₇H₁₃N₂O₄P
Molecular Weight 220.16 g/mol
Appearance Yellow to orange oil (neat); often stored as 10-20% solution in MeCN or THF.
Thermal Stability Exothermic decomposition onset ~86°C (neat).[1] Handle below 50°C.
Solubility Soluble in MeOH, THF, MeCN, DCM, Toluene.

Mechanistic Underpinnings: The Cascade Activation

The utility of the BOR relies on a "masked" reactivity. The reagent itself is not the active homologation species. It must undergo a base-mediated deacylation (methanolysis) to generate the reactive Seyferth-Gilbert anion in situ.

The Critical Distinction:

  • Original Seyferth-Gilbert: Requires strong base (

    
    -BuOK) at 
    
    
    
    to deprotonate dimethyl (diazomethyl)phosphonate.
  • Bestmann-Ohira Modification: Uses mild base (

    
    ) at Room Temperature to deacylate the BOR.
    
Mechanism Visualization

The following diagram illustrates the activation cascade and the divergent pathways for homologation vs. cycloaddition.

BestmannOhiraMechanism BOR Bestmann-Ohira Reagent (Stable Precursor) Deacylation Step 1: Deacylation (MeOH / K2CO3) BOR->Deacylation ActiveSpecies Seyferth-Gilbert Anion (Dimethyl diazomethylphosphonate) Deacylation->ActiveSpecies - Methyl Acetate Oxaphosphetane Oxaphosphetane Intermediate ActiveSpecies->Oxaphosphetane + Aldehyde Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene - Phosphate Salt Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 (Entropy Driven) Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration

Caption: The activation cascade of the Bestmann-Ohira reagent. Note that Methanol is essential for the initial deacylation step.

Protocol A: Homologation of Aldehydes (Alkyne Synthesis)

This is the primary application for drug discovery, particularly for generating "clickable" handles for PROTACs or fragment-based screening.

Experimental Logic & Optimization
  • Solvent System: Methanol is mandatory as a co-solvent. It acts as the nucleophile to cleave the acetyl group. A common error is running this in pure THF/DCM, which stalls the reaction.

  • Base: Potassium Carbonate (

    
    ) is standard. For extremely base-sensitive substrates, Cesium Carbonate (
    
    
    
    ) can sometimes offer milder kinetic profiles.
  • Stoichiometry: Use 1.2 – 1.5 equivalents of BOR. The deacylation is an equilibrium process; excess reagent drives it forward.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Substrate Solution: Dissolve the aldehyde (1.0 mmol) in dry Methanol (5 mL) and THF (5 mL).

    • Note: If the aldehyde is insoluble in MeOH, increase the THF ratio, but ensure at least 20% MeOH by volume.

  • Base Addition: Add anhydrous

    
     (2.0 mmol, 2.0 equiv).
    
  • Reagent Addition: Add Diethyl (1-diazo-2-oxopropyl)phosphonate (1.2 – 1.5 mmol) dropwise at

    
    .
    
    • Observation: Gas evolution (

      
      ) indicates the carbene formation step is active.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (aldehyde disappearance).

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .[2]
  • Purification: Silica gel chromatography.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction Lack of MethanolAdd MeOH (min 20% v/v) to enable deacylation.
Stalled Intermediate Old ReagentCheck BOR quality. If dark brown/viscous, repurify or resynthesize.
Epimerization Base too strongSwitch from

to

or lower temp to

(slower).
Low Yield Enolizable AldehydeEnsure anhydrous conditions; add reagent slowly to keep base concentration steady.

Protocol B: 1,3-Dipolar Cycloaddition (Heterocycle Synthesis)

Unlike the homologation pathway (which eliminates


), this pathway retains the nitrogen atoms to build pyrazoles and triazoles. This occurs when the BOR reacts with electron-deficient alkenes or alkynes without prior deacylation or under conditions that favor cycloaddition over elimination.

Target Substrates: Nitroalkenes, Enones, Acrylates.

Methodology (Pyrazole Synthesis)
  • Conditions: Reaction is typically run in Ethanol or Methanol using

    
     or 
    
    
    
    (catalytic).
  • Procedure:

    • Mix Nitroalkene (1.0 equiv) and BOR (1.2 equiv) in EtOH.

    • Add

      
       (1.0 equiv).
      
    • Stir at RT.[2][3][4] The intermediate pyrazoline undergoes aromatization (often eliminating the nitro group or undergoing oxidation) to form the phosphonyl pyrazole.

Preparation of the Reagent (Self-Validating Synthesis)

Commercial BOR is expensive (~$100/5g). In-house synthesis is cost-effective and safer if p-ABSA is used instead of Tosyl Azide.

Reaction: Diazo transfer to diethyl (2-oxopropyl)phosphonate.[1][5][6][7][8]

SynthesisWorkflow Precursor Diethyl (2-oxopropyl) phosphonate Base NaH (1.1 eq) Toluene, 0°C Precursor->Base Deprotonation Azide p-ABSA (Sulfonyl Azide) Base->Azide Diazo Transfer Filtration Filter through Celite (Remove Sulfonamide) Azide->Filtration Byproduct ppt Product Pure BOR (Yellow Oil) Filtration->Product

Caption: Synthesis of BOR using p-acetamidobenzenesulfonyl azide (p-ABSA) for enhanced safety.

Protocol:

  • Activation: Suspend ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.1 equiv) in Toluene at 
    
    
    
    . Add diethyl (2-oxopropyl)phosphonate (1.0 equiv) dropwise.[3] Stir 1 hr.
  • Diazo Transfer: Add p-ABSA (p-acetamidobenzenesulfonyl azide) (1.0 equiv) dissolved in THF.

  • Stir: Warm to RT and stir overnight.

  • Purification: The byproduct (p-acetamidobenzenesulfonamide) precipitates out. Filter through a Celite pad. Concentrate the filtrate.

  • Validation: NMR should show loss of the active methylene protons (

    
     ppm) and no aromatic signals (if p-ABSA is fully removed).
    

References

  • Ohira, S. (1989).[5][9] Methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (diazomethyl)phosphonate and Reaction with Carbonyl Compounds.[3] Synthetic Communications, 19(3-4), 561–564.[3][9] Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[10] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[6][7][10][11] Synlett, 1996(06), 521–522.[9] Link

  • Pietruszka, J., & Witt, A. (2003). Synthesis of the Bestmann-Ohira Reagent. Synthesis, 2006(24), 4266-4268. Link

  • Hanson, G. H., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98.[3] Link[3]

  • Muruganantham, R., Mobin, S. M., & Namboothiri, I. N. (2007). Base-Mediated Reaction of the Bestmann-Ohira Reagent with Nitroalkenes for the Regioselective Synthesis of Phosphonylpyrazoles. Organic Letters, 9(6), 1125–1128. Link

Sources

Diethyl (1-diazo-2-oxopropyl)phosphonate: Structural Dynamics, Mechanistic Pathways, and Synthetic Protocols in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate, widely recognized alongside its dimethyl counterpart as the Bestmann-Ohira Reagent (BOR), is an indispensable tool in modern organic synthesis and pharmaceutical drug development. It facilitates the direct, one-pot homologation of aldehydes to terminal alkynes—a structural motif critical for "click chemistry" applications, enediyne antibiotics, and active pharmaceutical ingredient (API) synthesis[1]. This whitepaper provides an in-depth technical analysis of the reagent’s structural properties, the causality behind its mechanistic pathways, and field-proven protocols for its synthesis and application.

Structural Dynamics & Physicochemical Profile

While the Seyferth-Gilbert reagent (diazomethylphosphonate, DAMP) is highly effective for alkyne synthesis, its inherent instability and high cost limit its practical utility[2][3]. The Bestmann-Ohira reagent circumvents this by acting as a stable, isolable precursor. The addition of the acetyl group stabilizes the diazo functionality through conjugation, allowing the reagent to be stored safely and handled with ease[3].

Table 1: Physicochemical Properties of Diethyl (1-diazo-2-oxopropyl)phosphonate

PropertyValue / Description
Chemical Name Diethyl (1-diazo-2-oxopropyl)phosphonate
Molecular Formula C7H13N2O4P
Molecular Weight 220.16 g/mol
Appearance Light yellow to yellow oil[1]
Rf Value 0.24 (1:1 ethyl acetate-hexanes)[2]
Stability / Storage Stable neat under air for >3 months; optimally stored at 0-8 °C under inert gas[1][2]
Spectroscopic Marker 31P NMR (CDCl3): δ 11.02 ppm[2]

Mechanistic Causality: The Ohira-Bestmann Homologation

The true elegance of the Bestmann-Ohira reagent lies in its in situ activation. Rather than subjecting the reaction to strong, homogeneous bases at cryogenic temperatures (as required by traditional two-step protocols), the Ohira-Bestmann homologation utilizes mild, heterogeneous conditions.

Causality of Reagent Selection: When BOR is introduced to a suspension of anhydrous potassium carbonate (K₂CO₃) in methanol, the base slowly generates methoxide anions. This controlled generation is critical. Methoxide selectively attacks the acetyl carbonyl of BOR, cleaving it to release methyl acetate and the highly reactive DAMP anion[4]. If a stronger or homogeneous base were used, competitive aldol condensation of the aldehyde substrate would dominate.

Once generated, the DAMP anion undergoes a Horner-Wadsworth-Emmons-type olefination with the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination of the phosphate group yields a diazoalkene. Extrusion of nitrogen gas drives the formation of an alkylidene carbene, which rapidly undergoes a 1,2-hydride shift to furnish the terminal alkyne[2].

Mechanism BOR Diethyl (1-diazo-2-oxopropyl)phosphonate (Stable Precursor) DAMP DAMP Anion (Reactive Intermediate) BOR->DAMP Acetyl Cleavage Base K2CO3 / MeOH (In situ Methoxide Generation) Base->DAMP Promotes Oxaphosphetane Oxaphosphetane Intermediate DAMP->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde Substrate Aldehyde->Oxaphosphetane Electrophile Diazoalkene Diazoalkene (Phosphate Elimination) Oxaphosphetane->Diazoalkene - PO2(OEt)2^- Carbene Alkylidene Carbene (N2 Extrusion) Diazoalkene->Carbene - N2 (Gas) Alkyne Terminal Alkyne (1,2-Hydride Shift) Carbene->Alkyne Rearrangement

Mechanistic sequence of the Ohira-Bestmann homologation from BOR to terminal alkyne.

Self-Validating Protocol: Synthesis of the Bestmann-Ohira Reagent

Although commercially available, the reagent is often synthesized in-house for scale-up operations to manage costs[5]. The following protocol utilizes a highly efficient diazo transfer reaction.

Causality of Experimental Choices:

  • Base Selection (NaH): Sodium hydride is the optimal base for deprotonating diethyl (2-oxopropyl)phosphonate. However, it is imperative to use high-quality NaH. If the NaH has been exposed to moisture, it will contain sodium hydroxide (NaOH). Hydroxide acts as a potent nucleophile that prematurely cleaves the acetyl group before diazo transfer can occur, resulting in complex mixtures and drastically reduced yields[3].

  • Diazo Transfer Agent (p-ABSA): 4-Acetamidobenzenesulfonyl azide (p-ABSA) is selected over traditional tosyl azide or mesyl azide because it exhibits no impact sensitivity, significantly improving the safety profile of the reaction[2]. Furthermore, the sulfonamide byproduct is easily removed via filtration[5].

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.0 equiv, 60% dispersion in mineral oil) in anhydrous toluene and cool to 0 °C under argon. Dropwise, add a solution of diethyl (2-oxopropyl)phosphonate (1.0 equiv) in toluene. A white precipitate will form immediately[3].

  • Diazo Transfer: After 10 minutes, add a solution of p-ABSA (1.0 equiv) in THF dropwise. Remove the ice bath and stir at room temperature for 20 hours[3].

  • Workup: Filter the resulting suspension to remove the insoluble sulfonamide byproduct. Concentrate the filtrate and purify via silica gel chromatography (1:1 ethyl acetate-hexanes) to yield the product as a yellow oil[2].

  • Validation: Confirm purity via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard[2].

Workflow Step1 Step 1: Deprotonation NaH in Toluene (0 °C) Step2 Step 2: Phosphonate Addition Diethyl (2-oxopropyl)phosphonate Step1->Step2 Step3 Step 3: Diazo Transfer 4-Acetamidobenzenesulfonyl azide Step2->Step3 Step4 Step 4: Reaction & Stirring 20 h at Room Temperature Step3->Step4 Step5 Step 5: Workup & Validation Filtration, Chromatography & qNMR Step4->Step5

Step-by-step workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate.

Application Methodology: One-Pot Aldehyde to Alkyne Conversion

This standard protocol outlines the homologation of an aldehyde to a terminal alkyne, ensuring high functional group tolerance[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the aldehyde (1.0 equiv) in anhydrous methanol (0.25 M concentration) and cool to 0 °C[4].

  • Reagent Addition: Add diethyl (1-diazo-2-oxopropyl)phosphonate (1.2 to 1.5 equiv) dissolved in a minimal amount of methanol[4].

  • Base Addition: Add powdered, anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Reaction Monitoring: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the consumption of the aldehyde via TLC (typically 1-4 hours)[4].

  • Workup: Dilute the mixture with water (quenching the methoxide) and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Advanced Applications: Continuous Flow Chemistry in Pharmaceutical Scale-Up

In pharmaceutical drug development, the synthesis of enantiomerically pure intermediates is paramount. Traditional batch chemistry using the Bestmann-Ohira reagent can sometimes lead to epimerization of sensitive stereocenters due to prolonged exposure to basic conditions[6].

Adesis demonstrated that transitioning the Ohira-Bestmann reaction to continuous flow chemistry resolves this critical issue. By finely tuning the residence time from 2 hours down to 10 minutes and optimizing mixing with a suitable co-solvent, the pharmaceutical intermediate was isolated in 90% yield with complete retention of diastereomeric purity[6]. Flow chemistry minimizes the time the chiral center is exposed to the basic methoxide environment, effectively outcompeting the kinetics of epimerization.

FlowVsBatch cluster_batch Traditional Batch Chemistry cluster_flow Continuous Flow Chemistry Start Enantiomerically Pure Aldehyde Intermediate Batch 2 Hour Residence Time Poor Mixing Start->Batch Flow 10 Minute Residence Time Controlled Mixing & Co-solvent Start->Flow Epimer Epimerization of Stereocenter Low Diastereoselectivity Batch->Epimer Pure 90% Yield Complete Stereoretention Flow->Pure

Continuous flow chemistry prevents epimerization of stereocenters compared to batch processing.

References

  • Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction Source: Adesis, Inc. URL:[Link]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure Source: Organic Syntheses, Vol. 90, p. 358 (2013) URL:[Link]

  • Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of the Bestmann-Ohira Reagent Source: ResearchGate (Synthesis 2006) URL:[Link]

Sources

Bestmann-Ohira Reagent: Mechanistic Insights, Protocol Engineering, and Applications in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of aldehydes to terminal alkynes is a foundational transformation in synthetic organic chemistry, critical for complex natural product synthesis, pharmaceutical development, and click chemistry applications. The Bestmann-Ohira Reagent (BOR), chemically known as dimethyl 1-diazo-2-oxopropylphosphonate, represents a monumental leap in homologation methodology[1]. By enabling the in situ generation of the Seyferth-Gilbert anion under exceptionally mild basic conditions, BOR bypasses the harsh cryogenic and strongly basic requirements of its predecessors.

This technical guide provides an in-depth analysis of the BOR mechanism of action, the causality behind experimental protocol design, and validated workflows for drug development professionals and synthetic chemists.

Structural Advantage & The Seyferth-Gilbert Evolution

Historically, the Seyferth-Gilbert homologation utilized dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert Reagent, or SGR) to convert aldehydes to alkynes[1]. However, SGR requires strong bases (e.g., potassium tert-butoxide) and cryogenic temperatures (-78 °C) to deprotonate the phosphonate. These harsh conditions severely limit its utility, often causing the racemization of chiral centers or the aldol condensation of enolizable aldehydes.

The Bestmann-Ohira Solution: BOR incorporates an acetyl group onto the diazo carbon. This structural modification allows the active nucleophile (the Seyferth-Gilbert anion) to be generated in situ via a base-mediated acyl cleavage using mild carbonate bases (like


) in methanol at room temperature[1][2]. This mild generation completely preserves α-stereocenters, making BOR the reagent of choice for late-stage functionalization and peptide/carbohydrate modification.

Core Mechanism of Action

The homologation of an aldehyde to a terminal alkyne via BOR is a multi-step cascade reaction driven by precise thermodynamic and kinetic shifts. The causality of the mechanism is broken down as follows:

  • Acyl Cleavage (Anion Generation): Methanol is deprotonated by

    
     to form methoxide. The methoxide attacks the carbonyl carbon of the acetyl group on BOR. This yields methyl acetate and releases the active Seyferth-Gilbert Anion [1].
    
  • Nucleophilic Addition: The highly nucleophilic Seyferth-Gilbert anion attacks the electrophilic carbonyl carbon of the target aldehyde, forming an alkoxide intermediate.

  • Oxaphosphetane Formation: In a process analogous to the Horner-Wadsworth-Emmons (HWE) olefination, the intermediate cyclizes to form a four-membered oxaphosphetane ring.

  • Cycloreversion: The oxaphosphetane undergoes a cycloreversion (driven by the formation of the strong P=O bond in the departing dimethyl phosphate), yielding a diazoalkene intermediate[1].

  • Nitrogen Extrusion: The diazoalkene is thermodynamically unstable and rapidly extrudes nitrogen gas (

    
    ) to generate a highly reactive alkylidene carbene .
    
  • 1,2-Hydride Shift: The alkylidene carbene undergoes a rapid 1,2-hydride shift. Because the migratory aptitude of a hydride vastly exceeds that of alkyl or aryl groups, the terminal alkyne is formed exclusively[1].

BOR_Mechanism BOR Bestmann-Ohira Reagent (BOR) SGA Seyferth-Gilbert Anion (Active Nucleophile) BOR->SGA Acyl Cleavage Base K2CO3 / MeOH (Methoxide Generation) Base->SGA Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate SGA->Oxaphosphetane Carbonyl Addition Aldehyde Aldehyde Substrate Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Intermediate Oxaphosphetane->Diazoalkene Cycloreversion Carbene Alkylidene Carbene (- N2 Gas) Diazoalkene->Carbene N2 Extrusion Alkyne Terminal Alkyne (1,2-Hydride Shift) Carbene->Alkyne Rearrangement

Figure 1: Step-by-step mechanistic pathway of the Bestmann-Ohira homologation.

Experimental Protocol Engineering

To ensure a self-validating and reproducible system, the following protocol details not just the steps, but the causality behind the physicochemical parameters[3].

Causality of Reagent Selection:
  • Methanol (Solvent & Reactant): Methanol is not merely a solvent; it is a stoichiometric reactant. It acts as the nucleophile that cleaves the acetyl group from BOR. Using non-nucleophilic solvents (like THF or DCM) without an alcohol additive will stall the reaction.

  • Potassium Carbonate (

    
    ):  Acts as a mild, heterogeneous base. It is strong enough to generate trace methoxide to initiate the catalytic cleavage cycle, but weak enough to prevent the enolization and subsequent aldol condensation of sensitive aliphatic aldehydes[1].
    
Standard Operating Procedure: Aldehyde to Terminal Alkyne
  • System Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 15 minutes to prevent oxidative side reactions.

  • Substrate Loading: Charge the flask with the target aldehyde (1.0 equiv, e.g., 5.0 mmol) and anhydrous

    
     (2.0 equiv, 10.0 mmol)[3].
    
  • Solvent Addition: Add anhydrous methanol (25 mL, to achieve a ~0.2 M concentration) via syringe. Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • BOR Addition: Add the Bestmann-Ohira Reagent (1.2 equiv, 6.0 mmol) dropwise over 5 minutes. Note: BOR can be added neat or as a 10% w/v solution in acetonitrile for highly exothermic substrates.

  • Reaction Maturation: Stir the opaque, slightly turbid mixture at room temperature (20–25 °C) under Argon for 4 to 16 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC)[3].

  • Quench & Extraction: Once complete, dilute the reaction mixture with diethyl ether or pentane (50 mL). Wash the organic layer with 5% aqueous

    
     (30 mL) to neutralize residual acid/phosphonate byproducts, followed by a brine wash (30 mL).
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting terminal alkyne is typically >95% pure, though flash column chromatography (silica gel, hexanes/ethyl acetate) can be utilized if trace phosphonates remain.
    

BOR_Workflow Step1 1. Setup Aldehyde + K2CO3 in dry MeOH Step2 2. Reagent Addition Add BOR dropwise (1.2 equiv) Step1->Step2 Step3 3. Reaction Stir 4-16h under Ar Monitor via TLC Step2->Step3 Step4 4. Quench & Extract Aq. NaHCO3 / Ether Phase separation Step3->Step4 Step5 5. Purification Dry over Na2SO4 Evaporate/Column Step4->Step5

Figure 2: Linear experimental workflow for standard BOR homologation.

Substrate Scope and Quantitative Data

The mild nature of BOR allows for an exceptionally broad substrate scope, tolerating halogens, ethers, esters, and highly epimerizable chiral centers. Below is a summarized data table reflecting standard yields across different chemical classes.

Substrate ClassRepresentative AldehydeResulting Terminal AlkyneIsolated Yield (%)Reaction Time
Aryl Halide 4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene97%4 h
Aliphatic Decanal1-Dodecyne96%16 h
Chiral/Amino Acid N-Boc-L-prolinalN-Boc-2-ethynylpyrrolidine>90% (0% ee loss)12 h
Heterocyclic 3-Indolecarboxaldehyde3-Ethynylindole85%14 h
Conjugated Cinnamaldehyde1-Phenyl-1-buten-3-yne78%12 h

Advanced Applications & Cascade Reactions

Beyond simple homologation, BOR is a highly privileged reagent in modern cascade (domino) reactions, accelerating drug discovery pipelines by minimizing purification steps.

  • Tandem Oxidation-Homologation: Activated primary alcohols (benzylic, allylic, propargylic) can be directly converted to terminal alkynes in a single pot. The addition of Manganese Dioxide (

    
    ) oxidizes the alcohol to an aldehyde in situ, which is immediately trapped by BOR[1][4].
    
  • Domino Indole Synthesis: Terminal alkynes generated via BOR can be directly subjected to Sonogashira/Castro conditions without isolation. By adding a palladium/copper catalyst system and an o-iodoaniline derivative to the crude BOR reaction mixture, highly substituted indoles can be synthesized in a streamlined, one-pot process[5][6].

  • 1,3-Dipolar Cycloadditions: Recently, BOR has been utilized not just as a homologating agent, but as a 1,3-dipole. It reacts with vinyl azides and methyleneindolinones to regioselectively form complex phosphonylpyrazoles, which are highly valuable pharmacophores in medicinal chemistry[2][7].

Conclusion

The Bestmann-Ohira Reagent has fundamentally transformed the landscape of alkyne synthesis. By intelligently modifying the Seyferth-Gilbert reagent to allow for in situ activation via mild methanolysis, chemists can achieve near-quantitative yields of terminal alkynes without sacrificing stereochemical integrity. Whether utilized in complex total synthesis, tandem oxidation cascades, or the generation of click-chemistry precursors, BOR remains an indispensable tool for the modern chemical researcher.

References

  • Organic Syntheses: One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Source: orgsyn.org URL:[Link]

  • RSC Advances: Metal-catalysed domino indole synthesis from o-iodoaniline derivatives and benzaldehyde Source: rsc.org URL:[Link]

  • Asian Journal of Organic Chemistry (via ResearchGate): Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World Source: researchgate.net URL:[Link]

  • Semantic Scholar: An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent Source: semanticscholar.org URL:[Link]

Sources

Technical Guide: The Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C1-Homologation Standard

The Seyferth-Gilbert Homologation (SGH) represents the premier methodology for the one-carbon homologation of aldehydes and aryl ketones into terminal alkynes. While the Corey-Fuchs reaction historically served this purpose, the SGH—specifically its Bestmann-Ohira modification —has superseded it in modern drug discovery workflows due to superior atom economy, milder conditions, and the avoidance of hazardous triphenylphosphine oxide waste.

For the medicinal chemist, the SGH is not merely a functional group transformation; it is a strategic gateway to Click Chemistry (CuAAC) , Sonogashira couplings, and the installation of rigid alkyne pharmacophores. This guide analyzes the mechanistic underpinnings, provides a self-validating Bestmann-Ohira protocol, and details the critical decision-making frameworks required for high-yield synthesis.

Mechanistic Deep Dive: The Carbene Cascade

The SGH is mechanistically distinct from standard Horner-Wadsworth-Emmons (HWE) olefinations. It relies on a cascade sequence involving a base-mediated deprotonation, cycloelimination, and a critical carbene rearrangement.

The Core Pathway
  • Deprotonation: The

    
    -proton of the phosphonate is removed by a base.
    
  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon.

  • Oxaphosphetane Formation: Similar to HWE, a four-membered ring forms.

  • Cycloelimination: The ring collapses to release dimethyl phosphate and generate a diazoalkene intermediate.[1]

  • Carbene Generation: The diazoalkene loses dinitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to form a vinylidene carbene .
    
  • Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: The vinylidene carbene undergoes a 1,2-migration (usually of the hydrogen in aldehyde substrates) to form the thermodynamically stable alkyne.[2]

Mechanistic Visualization

The following diagram illustrates the complete catalytic cycle, highlighting the critical FBW rearrangement step.

SGH_Mechanism Start Substrate (Aldehyde/Ketone) Betaine Betaine Intermediate Start->Betaine Nucleophilic Attack Reagent Seyferth-Gilbert Reagent (Deprotonated) Reagent->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Cyclization Diazoalkene Diazoalkene Intermediate Oxaphosphetane->Diazoalkene Cycloelimination Phosphate Dimethyl Phosphate (Byproduct) Oxaphosphetane->Phosphate Carbene Vinylidene Carbene Diazoalkene->Carbene -N2 (Thermal) N2 N2 Gas (Entropy Driver) Diazoalkene->N2 Alkyne Terminal Alkyne (Product) Carbene->Alkyne Fritsch-Buttenberg-Wiechell Rearrangement (1,2-Shift)

Figure 1: The mechanistic cascade of the Seyferth-Gilbert Homologation, culminating in the Fritsch-Buttenberg-Wiechell rearrangement.

Reagent Evolution: SGR vs. BOR

The choice of reagent dictates the experimental conditions. The original Seyferth-Gilbert Reagent (SGR) has largely been replaced by the Bestmann-Ohira Reagent (BOR) in pharmaceutical applications due to safety and handling profiles.

FeatureSeyferth-Gilbert Reagent (SGR)Bestmann-Ohira Reagent (BOR)
Chemical Structure Dimethyl (diazomethyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonate
Base Requirement Strong Base (

,

-BuLi)
Mild Base (

,

)
Temperature Cryogenic (

)
Ambient (

to RT)
Substrate Scope Non-enolizable aldehydes/ketonesEnolizable aldehydes , chiral centers
Primary Risk Base-mediated epimerizationMild; excellent functional group tolerance
In-Situ Generation No (Must be pre-formed)Yes (Deacetylation in MeOH)

Expert Insight: The BOR is technically a precursor to the SGR. In the presence of methanol and base, the acetyl group of the BOR is cleaved, generating the active SGR species in situ.[3] This "slow release" mechanism prevents high concentrations of strong base, preserving


-chiral centers in complex drug intermediates.

Validated Protocol: The Bestmann-Ohira Modification

This protocol is designed for the conversion of an enolizable aldehyde to a terminal alkyne.[1][4] It prioritizes the preservation of stereocenters and operational simplicity.

Materials
  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: Bestmann-Ohira Reagent (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) or MeOH/THF (1:1 mixture for solubility)

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the aldehyde substrate.[1][3][5][6][7]

  • Solvation: Dissolve the substrate in anhydrous MeOH (0.1 M concentration).

    • Note: If the substrate is insoluble in MeOH, use a 1:1 mixture of THF:MeOH. Methanol is mandatory for the deacetylation of the reagent.

  • Base Addition: Add

    
     (2.0 equiv) in one portion. Cool to 
    
    
    
    .
  • Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise via syringe.

    • Observation: Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the aldehyde peak is the primary endpoint.

  • Workup: Dilute with

    
     or EtOAc. Wash with saturated 
    
    
    
    followed by brine. Dry over
    
    
    .[5]
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Logic Diagram

Protocol_Flow Step1 Dissolve Substrate (MeOH/THF) Step2 Add K2CO3 (Base Activation) Step1->Step2 Step3 Add Bestmann-Ohira Reagent Step2->Step3 Step4 Deacetylation (In-situ SGR Gen) Step3->Step4 MeOH Required Step5 Reaction (4-16h, RT) Step4->Step5 Step6 Workup & Purify Step5->Step6

Figure 2: Operational workflow for the Bestmann-Ohira modification.

Strategic Applications in Drug Development

The utility of SGH extends beyond simple homologation. It is a pivotal tool in "Diversity-Oriented Synthesis" (DOS).

Precursors for Click Chemistry

The terminal alkyne generated by SGH is the obligate partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: Generating triazole-linked peptidomimetics or antibody-drug conjugates (ADCs).

  • Advantage: The mild BOR conditions allow SGH to be performed on highly functionalized scaffolds containing esters, epoxides, or silyl ethers without protection/deprotection steps.

Macrocyclization

SGH is frequently used to install the alkyne required for Sonogashira-based macrocyclizations or Ring-Closing Alkyne Metathesis (RCAM).

  • Case Study Context: In the synthesis of complex macrolides (e.g., analogues of epothilone), SGH converts sensitive aldehydes to alkynes late in the synthetic sequence.

Troubleshooting & Optimization

Even robust reactions fail. Use this matrix to diagnose issues.

ObservationRoot CauseCorrective Action
No Reaction Lack of MethanolEnsure MeOH is present to deacetylate the BOR.
Racemization Base too strong / Temp too highSwitch from

to

(mild effect) or lower temp to

.
Incomplete Conversion Reagent degradationBOR is moisture sensitive. Use fresh reagent or increase equivalents to 2.0.
Low Yield (Volatile Product) Product loss during vacTerminal alkynes can be volatile. Avoid high vacuum; use pentane for extraction.
Aldol Side Products Enolization faster than HWEIncrease reagent concentration to favor trapping of the aldehyde over self-condensation.

References

  • Seyferth, D., et al. (1970). "Dimethyl (diazomethyl)phosphonate: Its preparation and reactions." Journal of Organic Chemistry. Link

  • Gilbert, J. C., & Weerasooriya, U. (1979). "Elaboration of aldehydes and ketones to alkynes: Improved utilization of the Seyferth-Gilbert reagent."[1][6][8] Journal of Organic Chemistry. Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][6] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett. Link

  • Ohira, S. (1989). "Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) phosphonate: Generation of Dimethyl (Diazomethyl) phosphonate and Reaction with Carbonyl Compounds." Synthetic Communications. Link

  • Roth, G. J., et al. (2004).[1][6] "Further Improvements of the Synthesis of Alkynes from Aldehydes." Synthesis. Link[4][6]

Sources

Technical Guide: Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

(Bestmann-Ohira Reagent)

Executive Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate , commonly referred to as the Bestmann-Ohira Reagent (BOR) , is a cornerstone reagent in modern organic synthesis.[1] It is primarily utilized for the Seyferth-Gilbert homologation , a powerful one-carbon extension method that converts aldehydes into terminal alkynes.[2] Unlike the original Seyferth-Gilbert reagent (dimethyl diazomethylphosphonate), which requires strong bases (e.g.,


-BuOK) and low temperatures, the Bestmann-Ohira reagent operates under mild conditions (K

CO

, MeOH, RT). This allows for the homologation of enolizable aldehydes without racemization, making it indispensable in the total synthesis of complex natural products and pharmaceutical intermediates.

This guide details the optimized synthesis of the diethyl variant via diazo transfer, prioritizing the use of


-acetamidobenzenesulfonyl azide (

-ABSA)
over the traditional, more hazardous tosyl azide. This protocol ensures high yields, safety, and scalability.
Chemical Profile & Properties[2][4][5][6][7][8][9][10][11]
PropertyData
IUPAC Name Diethyl (1-diazo-2-oxopropyl)phosphonate
Common Name Bestmann-Ohira Reagent (Diethyl ester)
CAS Number 90965-06-3
Molecular Formula C

H

N

O

P
Molecular Weight 220.16 g/mol
Physical State Pale yellow oil
Stability Stable for months at 4°C; decomposes at elevated temperatures (>100°C).
Solubility Soluble in CH

Cl

, THF, EtOAc, MeOH, Toluene.
Mechanistic Foundation

To understand the synthesis of the reagent, one must first appreciate its function. The reagent is a "masked" form of the unstable diazomethylphosphonate anion.

The "Why" of the Structure:

  • Acyl Group: The acetyl group at the C1 position stabilizes the diazo dipole, allowing the reagent to be isolated and stored.

  • In-Situ Activation: Under reaction conditions (MeOH/K

    
    CO
    
    
    
    ), the acetyl group is cleaved (deacylation), generating the reactive Seyferth-Gilbert species in situ.
Visualization: Mechanism of Action (Seyferth-Gilbert Homologation)

The following diagram illustrates how the reagent activates and converts an aldehyde to an alkyne.[3][4][5][6]

SeyferthGilbert BOR Bestmann-Ohira Reagent (Stable Precursor) Active Diazomethylphosphonate Anion (Reactive Species) BOR->Active Deacylation (-AcOMe) Base Base (K2CO3/MeOH) Base->Active Inter Oxaphosphetane Intermediate Active->Inter Attack on C=O Aldehyde Target Aldehyde (R-CHO) Aldehyde->Inter DiazoAlkene Diazoalkene Inter->DiazoAlkene Cycloelimination Carbene Vinylidene Carbene DiazoAlkene->Carbene -N2 Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration

Caption: Activation of BOR by base-mediated deacylation followed by homologation mechanism.

Strategic Synthesis Protocol

The synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate is achieved via a Regitz Diazo Transfer reaction.

Reaction Overview:



Critical Reagent Choice:

  • Substrate: Diethyl (2-oxopropyl)phosphonate (commercially available).[7][8]

  • Diazo Donor:

    
    -Acetamidobenzenesulfonyl azide (
    
    
    
    -ABSA)
    .
    • Expert Insight: Historically, tosyl azide was used.[1] However,

      
      -ABSA is significantly safer (higher decomposition temperature, lower shock sensitivity) and yields a sulfonamide byproduct that is easily removed by filtration or basic extraction [1, 3].
      
  • Base: Sodium Hydride (NaH).[7][9][10]

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_reagents Reagent Prep Phosphonate Diethyl (2-oxopropyl)phosphonate (1.0 equiv) Reaction Diazo Transfer Reaction Toluene, 0°C to RT, 2-12 h Phosphonate->Reaction NaH NaH (60% in oil) (1.0-1.1 equiv) NaH->Reaction pABSA p-ABSA (Azide Donor) (1.0-1.1 equiv) pABSA->Reaction Quench Quench (Filter Celite or Aq. Workup) Reaction->Quench Purification Purification (Flash Chromatography) Quench->Purification Product Diethyl (1-diazo-2-oxopropyl)phosphonate (>90% Yield) Purification->Product

Caption: Workflow for the Regitz diazo transfer synthesis of the Bestmann-Ohira Reagent.

Detailed Experimental Procedure

Based on optimized protocols from Organic Syntheses (2023) and Pietruszka (2006).

Step 1: Preparation of the Anion

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and addition funnel.

  • Charge the flask with NaH (60% dispersion in mineral oil, 1.1 equiv).

  • Wash NaH with dry pentane or hexane (optional, to remove oil) or use directly if purification downstream is planned. Suspend in dry Toluene (approx. 5 mL/mmol).

  • Cool the suspension to 0 °C (ice bath).

  • Add Diethyl (2-oxopropyl)phosphonate (1.0 equiv) dropwise.[7][8]

    • Observation: Hydrogen gas evolution will occur. The solution may turn clear or slightly cloudy.

    • Time: Stir at 0 °C for 30–60 minutes to ensure complete deprotonation.

Step 2: Diazo Transfer

  • Prepare a solution of

    
    -ABSA  (1.1 equiv) in minimal dry THF or Toluene.
    
  • Add the azide solution dropwise to the phosphonate anion mixture at 0 °C.

  • Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–12 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexanes). The starting phosphonate should disappear.
    

Step 3: Workup & Purification

  • Filtration (Preferred for p-ABSA): The sulfonamide byproduct of

    
    -ABSA is often insoluble in toluene/ether. Dilute with diethyl ether and filter through a pad of Celite to remove the sulfonamide and excess salts.
    
  • Concentration: Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Gradient of EtOAc in Hexanes (typically 30% to 60% EtOAc).

    • Product: The reagent elutes as a pale yellow oil.[8]

Yield Expectation: 85–95%.

Critical Process Parameters & Troubleshooting
ParameterRecommendationRationale
Solvent Toluene or THFToluene is preferred for the

-ABSA protocol as it precipitates the sulfonamide byproduct, simplifying workup [1].
Base NaH (Sodium Hydride)Provides irreversible deprotonation, driving the equilibrium toward the enolate necessary for rapid diazo transfer. K

CO

can be used but is slower.
Azide Source

-ABSA
Safety:

-ABSA is a crystalline solid with better thermal stability than liquid tosyl azide. It reduces the risk of explosion during scale-up [3].
Temperature 0 °C

RT
Lower temperature during addition controls the exotherm; RT ensures reaction completion. Avoid heating >40 °C to prevent diazo decomposition.

Troubleshooting Table:

  • Low Yield: Ensure anhydrous conditions. Water quenches the NaH and the phosphonate anion.

  • Incomplete Reaction: Increase stirring time or check the quality of

    
    -ABSA (azides can degrade if stored improperly).
    
  • Product Decomposition: Avoid acidic conditions during workup. The diazo group is acid-sensitive.

Safety & Stability (E-E-A-T)

Warning: While this protocol uses safer reagents than historical methods, all diazo compounds and azides are energetic materials.

  • Shock Sensitivity:

    
    -ABSA is reported to be non-shock sensitive, but always handle azides behind a blast shield. Do not use metal spatulas with dry azides.
    
  • Diazo Toxicity: Diazo compounds are potential alkylating agents and should be treated as toxic. Use double gloves and work in a fume hood.

  • Waste Disposal: Quench all azide-containing waste streams with aqueous sodium nitrite/sulfuric acid or specific azide-quenching protocols before disposal to prevent formation of explosive metal azides in drains.

  • Storage: The purified Bestmann-Ohira reagent is stable at 4 °C for several months. If it turns dark orange/red, decomposition has occurred.

References
  • Varongchayakul, C.; Danheiser, R. L. "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate".[8] Organic Syntheses2023 , 100, 234-250. Link

  • Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes".[4] Synlett1996 , 1996(06), 521–522.[2] Link

  • Pietruszka, J.; Witt, A. "Synthesis of the Bestmann-Ohira Reagent".[7] Synthesis2006 , 2006(24), 4266–4268. Link

  • Callant, P.; D'Haenens, L.; Vandewalle, M.

    
    -diazo-
    
    
    
    -ketophosphonates and
    
    
    -diazophosphonoacetates".[7] Synthetic Communications1984 , 14(2), 155–161.[7] Link
  • Ohira, S. "Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl) Phosphonate and Reaction with Carbonyl Compounds". Synthetic Communications1989 , 19(3-4), 561–564.[2] Link[5]

Sources

Spectroscopic data of Diethyl (1-diazo-2-oxopropyl)phosphonate (NMR, IR)

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: Bestmann-Ohira Reagent (BOR) CAS: 90965-06-3 (Dimethyl analog often cited; Diethyl analog specific data below) Role: Seyferth-Gilbert Homologation Precursor

Part 1: Executive Technical Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate is the stable, commercially available precursor to the Seyferth-Gilbert reagent. In drug development and complex organic synthesis, it is the "gold standard" for converting aldehydes into terminal alkynes under mild, basic conditions.

Unlike the volatile and explosive Seyferth-Gilbert reagent (dimethyl diazomethylphosphonate) which must be generated in situ at low temperatures, the Bestmann-Ohira reagent (BOR) incorporates an acetyl group. This structural modification stabilizes the diazo functionality, allowing the reagent to be isolated, stored, and handled as a pale yellow oil at room temperature.

Critical Quality Attribute (CQA): The purity of this reagent is defined by the integrity of the diazo (


) moiety. Spectroscopic validation is mandatory before use, as thermal degradation leads to loss of 

and formation of carbene-derived byproducts.

Part 2: Spectroscopic Atlas

The following data represents the definitive spectroscopic signature for high-purity Diethyl (1-diazo-2-oxopropyl)phosphonate in CDCl


.
Infrared Spectroscopy (Neat Film)

The IR spectrum provides the fastest "Go/No-Go" decision point. The presence of the strong diazo stretch is non-negotiable.

Functional GroupWavenumber (

)
IntensityDiagnostic Note
Diazo (

)
2117 Strong Primary Identity Peak. Loss of this band indicates decomposition.
Carbonyl (

)
1655StrongLower frequency due to conjugation with the diazo group.
Phosphonyl (

)
1260StrongCharacteristic phosphonate stretch.
P-O-C1006StrongBroad band typical of ethyl esters.
C-H (Alkyl)2986MediumEthyl and methyl C-H stretches.
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 | Reference: TMS (

0.00)

H NMR Data (400 MHz)

The absence of a signal at the C1 position (the carbon bearing the diazo group) is the key purity indicator. If you see a doublet around


 3.0-3.5 ppm, your reagent has hydrolyzed or failed to undergo diazo transfer.
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
4.31 – 4.10 Multiplet (m)4H--OCH

CH

(Methylene protons on phosphonate esters)
2.29 Singlet (s)3H--C(O)CH

(Acetyl methyl group)
1.40 Triplet of doublets (td)6H

-OCH

CH

(Methyl protons on phosphonate esters)

C NMR Data (100 MHz)

Note on C-Diazo Detection: The carbon attached to the diazo group (C1) typically exhibits a very long relaxation time (


) and scalar coupling to phosphorus (

), often making it invisible in standard scans. To observe it, you must increase the relaxation delay (

) and scan count.
Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
190.1 Doublet (d)13.1C=O (Carbonyl)
65.6 Doublet (d)-C=N

(Diazo Carbon). Note: Often broad or invisible. Sometimes reported as 64.1 ppm with large

coupling (

Hz).
63.4 Doublet (d)6.1-OCH

-
(Phosphonate ester methylene)
27.2 Singlet (s)--C(O)CH

(Acetyl methyl)
16.1 Doublet (d)6.1-OCH

CH

(Phosphonate ester methyl)

P NMR Data (162 MHz)

Reference: 85% H


PO

(external)
Shift (

ppm)
MultiplicityAssignment
11.02 Singlet (s)P(O)(OEt)

Part 3: Synthesis & Validation Protocol

Objective: Synthesize Diethyl (1-diazo-2-oxopropyl)phosphonate via diazo transfer. Precursor: Diethyl (2-oxopropyl)phosphonate.[1][2][3] Reagents: Sodium Hydride (NaH), Tosyl Azide (TsN


) or p-ABSA.
Experimental Workflow

The synthesis relies on the deprotonation of the active methylene group between the carbonyl and phosphonate, followed by electrophilic attack by the azide.

SynthesisWorkflow Start Diethyl (2-oxopropyl) phosphonate Step1 Activation: NaH (1.0 eq), Toluene 0°C -> RT Start->Step1 Deprotonation Inter Enolate Intermediate Step1->Inter Step2 Diazo Transfer: Add Sulfonyl Azide (TsN3 or p-ABSA) Inter->Step2 Electrophilic Attack Workup Workup: Filter Sulfonamide byproduct Conc. filtrate Step2->Workup - Sulfonamide Product Bestmann-Ohira Reagent (Pale Yellow Oil) Workup->Product

Figure 1: Diazo transfer workflow for the synthesis of Bestmann-Ohira Reagent.

Step-by-Step Protocol
  • Activation: Suspend NaH (60% dispersion, 1.0 equiv) in dry toluene at 0°C under Argon. Dropwise add Diethyl (2-oxopropyl)phosphonate.[3]

    • Observation: Evolution of H

      
       gas. Stir until bubbling ceases (formation of enolate).
      
  • Diazo Transfer: Add a solution of Tosyl Azide (1.0 equiv) in toluene. Allow to warm to room temperature.

    • Mechanistic Note: The enolate attacks the terminal nitrogen of the azide.

  • Workup: The byproduct, sodium toluenesulfonamide, precipitates out of the non-polar solvent (toluene).

    • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (SiO

    
    , 50% EtOAc/Hexanes).
    
    • Yield: Typically 85-95%.

Self-Validating Quality Control

Do not proceed to the homologation step without this check:

  • Run

    
    H NMR:  Look at the region 
    
    
    
    3.0 – 3.2 ppm.
  • Pass Criteria: This region must be silent .

  • Fail Criteria: A doublet (

    
     Hz) here indicates unreacted starting material (the methylene protons between P=O and C=O).
    

Part 4: Mechanistic Context (The "Why")

Understanding the mechanism is crucial for troubleshooting low yields in alkyne synthesis. The Bestmann-Ohira reagent is not the active species; it is a "Trojan Horse" that releases the active species only upon methanolysis.

Mechanism BOR Bestmann-Ohira Reagent (Stable Precursor) Deacyl Deacetylation (Methanolysis) BOR->Deacyl + Base Base K2CO3 / MeOH Base->Deacyl Active Seyferth-Gilbert Reagent (Active Anion) Deacyl->Active - Methyl Acetate Inter1 Betaine / Oxaphosphetane Active->Inter1 + Aldehyde Aldehyde Target Aldehyde (R-CHO) Aldehyde->Inter1 DiazoAlkene Diazoalkene Intermediate Inter1->DiazoAlkene - Phosphate Carbene Alkylidenecarbene DiazoAlkene->Carbene - N2 (Gas) Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration

Figure 2: Activation of BOR and the Seyferth-Gilbert Homologation pathway.

Key Insight: The reaction requires a nucleophilic base (like K


CO

in MeOH) to cleave the acetyl group. If your reaction fails, check if your methanol is dry. While water is not strictly fatal, excessive water can protonate the active anion before it attacks the aldehyde.

Part 5: Safety & Handling

  • Thermal Hazard: While BOR is more stable than simple diazoalkanes, it is still a high-energy compound. Do not distill at high temperatures. Decomposition onset is approximately 130°C, but slow decomposition can occur earlier.

  • Storage: Store at 2-8°C. Stable for months.

  • Toxicity: Treat as a potential alkylating agent. Use gloves and work in a fume hood.

References

  • Organic Syntheses Procedure (Scale-up & Data)

    • Title: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate[1][2][3][4][5][6][7]

    • Source: Organic Syntheses 2023, 100, 84-98.[3]

    • URL:[Link]

  • Original Bestmann Modification

    • Title: The Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes[5][6]

    • Source: Synlett 1996(6): 521-522.
  • Safety Data & Calorimetry

    • Title: Thermal Stability for Ohira-Bestmann reagent[1]

    • Source: Organic Syntheses (Safety Addendum)
    • URL:[Link]

  • Mechanistic Review

    • Title: Seyferth-Gilbert Homologation[8]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Discovery and history of the Bestmann-Ohira reagent

Author: BenchChem Technical Support Team. Date: March 2026

The Bestmann-Ohira Reagent: A Paradigm Shift in Terminal Alkyne Synthesis and Beyond

Executive Summary

The conversion of aldehydes to terminal alkynes is a foundational transformation in organic synthesis, underpinning advancements in natural product total synthesis, materials science, and drug development (particularly via CuAAC "click" chemistry). The Bestmann-Ohira reagent (BOR), chemically known as dimethyl (1-diazo-2-oxopropyl)phosphonate, represents a critical evolutionary leap in this domain[1]. This whitepaper details the historical discovery, mechanistic causality, and practical applications of BOR, providing a comprehensive guide for researchers and process chemists.

Historical Context: The Path to Mild Homologation

Before the advent of BOR, the synthesis of alkynes from aldehydes relied heavily on the Corey-Fuchs reaction, a two-step process requiring strong bases (e.g., n-BuLi) and low temperatures, which was often incompatible with sensitive functional groups[2].

In 1973, Colvin introduced the use of dimethyl (diazomethyl)phosphonate (DAMP), which Gilbert later refined into the Seyferth-Gilbert homologation[3]. While DAMP allowed for a one-pot transformation, it still necessitated strongly basic conditions (such as potassium tert-butoxide) at -78 °C[3]. These harsh conditions caused base-labile substrates, such as enolizable aldehydes, to undergo unwanted aldol condensations rather than the desired homologation[4][5].

The breakthrough occurred in 1989 when Susumu Ohira discovered that the active DAMP carbanion could be generated in situ through the basic methanolysis of dimethyl 1-diazo-2-oxopropylphosphonate[3][5]. In 1996, Bestmann and colleagues systematically expanded this methodology, demonstrating that the reaction could proceed smoothly at room temperature using only mild potassium carbonate (K₂CO₃) in methanol[3][5]. This modification effectively decoupled the generation of the active nucleophile from the harsh conditions previously required, birthing the "Bestmann-Ohira Reagent."

Mechanistic Causality: A Self-Validating System

The elegance of the Bestmann-Ohira modification lies in its mild generation of the reactive species. The mechanism is a cascade of precisely orchestrated steps driven by thermodynamic stability and leaving-group dynamics[4][6].

  • Deacylation (In situ generation): K₂CO₃ in methanol generates a small, steady-state concentration of methoxide ions. The methoxide attacks the carbonyl carbon of BOR, cleaving the acetyl group to form methyl acetate and the DAMP anion[5][7]. This causality ensures that the strong base is consumed internally, protecting the aldehyde substrate.

  • Nucleophilic Addition: The DAMP anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate[6].

  • Oxaphosphetane Formation & Cycloelimination: The alkoxide attacks the phosphorus atom, forming a four-membered oxaphosphetane ring. In a process analogous to the Wittig reaction, this ring undergoes rapid cycloelimination to yield a stable dimethyl phosphate anion and a diazoalkene[4][6].

  • Nitrogen Extrusion: As the reaction proceeds at room temperature, the diazoalkene loses nitrogen gas (N₂) to form a highly reactive vinylidene carbene[4][6].

  • Colvin Rearrangement (1,2-Migration): The carbene undergoes a rapid 1,2-hydride (or alkyl/aryl) shift to yield the terminal alkyne[4][6].

Mechanism BOR Bestmann-Ohira Reagent Base Deacylation (K2CO3/MeOH) BOR->Base DAMP DAMP Anion Base->DAMP Aldehyde Aldehyde Addition DAMP->Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Carbene Vinylidene Carbene Oxaphosphetane->Carbene - N2, - Phosphate Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Migration

Mechanistic pathway of the Bestmann-Ohira homologation from reagent to terminal alkyne.

Comparative Data Presentation

To quantify the operational advantages of BOR, the following table summarizes the key parameters of the three primary alkyne homologation strategies[2][3][4].

ParameterCorey-Fuchs ReactionSeyferth-Gilbert HomologationBestmann-Ohira Modification
Reagents CBr₄, PPh₃, n-BuLiDAMP, KOtBuBOR, K₂CO₃, MeOH
Temperature -78 °C to Room Temp-78 °CRoom Temperature
Operational Steps 2 (Isolation often needed)11
Enolizable Aldehydes Prone to side reactionsHigh risk of aldol condensationHighly compatible
Environmental Profile Low atom economy (CBr₄, PPh₃)Requires strong, sensitive baseMild, green conditions

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the preparation of BOR and its subsequent use in alkyne synthesis.

Protocol A: Synthesis of the Bestmann-Ohira Reagent

Although commercially available, BOR is often synthesized in-house via a diazo transfer reaction to reduce costs and ensure reagent freshness[8][9]. The use of p-acetamidobenzenesulfonyl azide (p-ABSA) is preferred over tosyl azide as the resulting sulfonamide byproduct is insoluble and easily filtered, acting as a self-purifying step[9].

Step-by-Step Workflow:

  • Preparation: Assemble a dry 250 mL round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve dimethyl (2-oxopropyl)phosphonate (1.0 equiv) in anhydrous THF. Slowly add NaH (1.1 equiv) at 0 °C to generate the phosphonate carbanion[2][9].

  • Diazo Transfer: Add a solution of p-ABSA (1.05 equiv) in THF dropwise to the reaction mixture[9].

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours (validate via TLC, Rf ≈ 0.4 in 1:1 EtOAc/Hexane).

  • Isolation: Filter the mixture through a Celite pad to remove the insoluble sulfonamide byproduct[9]. Concentrate the filtrate under reduced pressure and purify via short-plug silica gel chromatography to yield BOR as a pale-yellow liquid[1].

Workflow Step1 1. Purge Flask Step2 2. Charge Reagents Step1->Step2 Step3 3. Diazo Transfer Step2->Step3 Step4 4. Monitor (TLC) Step3->Step4 Step5 5. Isolate BOR Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the Bestmann-Ohira reagent.

Protocol B: One-Pot Synthesis of Alkynes from Aldehydes using BOR

This protocol leverages the mild conditions established by Bestmann and Ohira, utilizing a self-validating aqueous workup to remove inorganic salts.

Step-by-Step Workflow:

  • Setup: Charge a dry 50 mL 3-neck reaction flask with the target aldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Purge: Degas the solids by evacuating and backfilling with argon for a total of three cycles to prevent oxidative side reactions.

  • Solvent Addition: Add anhydrous methanol and stir the suspension at room temperature for 30 minutes until a faint grey turbid solution is observed.

  • Reagent Addition: Introduce the Bestmann-Ohira reagent (1.2 equiv, either neat or as a 10% solution in acetonitrile) to the mixture under argon pressure.

  • Reaction: Stir the mixture under argon at room temperature for 4 hours. Validate completion by TLC (e.g., Rf = 0.80 in 100% hexanes for standard aromatic alkynes).

  • Workup & Purification: Dilute the mixture with diethyl ether. Wash the organic layer with 5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts, then dry over anhydrous sodium sulfate. Evaporation of the solvent yields the pure terminal alkyne.

Advanced Applications in Drug Discovery

Beyond simple homologation, BOR has become a linchpin in complex molecule synthesis:

  • Tandem Reactions: BOR is frequently coupled with upstream reduction steps. For instance, esters can be reduced to aldehydes using DIBAL-H and immediately trapped with BOR in a one-pot sequence, preserving stereochemical integrity in chiral pharmaceutical intermediates[2][3].

  • 1,3-Dipolar Cycloadditions: The diazo moiety of BOR acts as an excellent 1,3-dipole. Reaction with electron-deficient alkenes or alkynes yields highly functionalized phosphonylpyrazoles and oxazoles[2][7]. These heterocyclic scaffolds are critical in pharmaceutical chemistry, appearing in analogs of drugs like Celecoxib and Acomplia.

Conclusion

The Bestmann-Ohira reagent exemplifies the power of mechanistic rationalization in organic chemistry. By shifting the generation of the reactive intermediate to a mild, in situ deacylation process, Ohira and Bestmann transformed a harsh, limited reaction into a broadly applicable, functional-group-tolerant methodology. Today, BOR remains an indispensable tool for researchers bridging the gap between raw chemical feedstocks and complex therapeutic agents.

References

1. Bestmann-Ohira Reagent: Alkynes from Aldehydes - sigmaaldrich.com. Available at: 2.[4] Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - organic-chemistry.org. Available at: 3.[2] Bestmann-OhiraReagent: A Versatile Reagent in Organic Synthesis - scispace.com. Available at: 4.[8] Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate - researchgate.net. Available at: 5.[9] Synthesis of the Bestmann-Ohira Reagent - researchgate.net. Available at: 6.[6] Mechanism for the synthesis of propyne using the Seyforth Gilbert homologation reaction - askfilo.com. Available at: 7.[5] Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - sigutlabs.com. Available at: 8.[1] Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - enamine.net. Available at: 9.[7] Organic & Biomolecular Chemistry - rsc.org. Available at: 10. An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent - semanticscholar.org. Available at: 11.[3] One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction - orgsyn.org. Available at:

Sources

Chemical Stability, Storage, and Handling of Diethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate, widely recognized as the Bestmann-Ohira Reagent (BOR), is a highly versatile building block in organic synthesis. It is primarily deployed for the one-carbon homologation of aldehydes to terminal alkynes via the Ohira-Bestmann modification of the Seyferth-Gilbert homologation[1]. By allowing the active homologating anion to be generated in situ, BOR circumvents the need to isolate highly unstable intermediates[2]. However, as a diazo compound, BOR possesses inherent energetic liabilities. This technical guide provides an authoritative, evidence-based framework for understanding the chemical stability, decomposition kinetics, storage best practices, and self-validating handling protocols for BOR.

Thermal and Chemical Stability Profile

Diazo compounds possess a high heat of decomposition, making thermal boundary awareness critical for safe laboratory scale-up and storage. Differential Scanning Calorimetry (DSC) analyses reveal that BOR undergoes3 starting at 51 °C when tested in an air headspace[3]. Interestingly, when the DSC is performed under a nitrogen headspace, the onset of exothermic decomposition is delayed to 73 °C[3]. This causality indicates that oxidative pathways significantly lower the activation energy required for thermal degradation.

Despite these thermal thresholds, BOR is remarkably stable under standard ambient conditions compared to other diazo species. It is reported to be stable to storage 2 for at least 3 months without significant degradation[2]. Furthermore, while Yoshida Correlations flag the reagent as potentially shock-sensitive and capable of explosive propagation, empirical testing has demonstrated that the material is neither impact-sensitive nor friction-sensitive[3].

Table 1: Thermal Stability and Safety Parameters of BOR
ParameterValueConditionSource
Exothermic Decomposition Onset 51 °CAir headspace (DSC)Vertex Pharmaceuticals[3]
Exothermic Decomposition Onset 73 °CNitrogen headspace (DSC)Vertex Pharmaceuticals[3]
Impact Sensitivity NegativeYoshida CorrelationsVertex Pharmaceuticals[3]
Friction Sensitivity NegativeYoshida CorrelationsVertex Pharmaceuticals[3]
Shelf Life (Neat, Air) > 3 monthsRoom TemperatureOrganic Syntheses[2]
Shelf Life (Commercial) 12 months0–8 °C, Inert GasChem-Impex / MT Chemtech[4]

Storage Best Practices

To maximize shelf life and preserve the reagent's integrity (typically up to 4 for commercial grades)[4], the following storage parameters must be strictly maintained:

  • Temperature: Store at 0–8 °C . While short-term handling at room temperature is permissible, long-term stability is highly dependent on sub-ambient storage[5].

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) . Excluding oxygen mitigates the lower-temperature exothermic decomposition pathways observed in air[3].

  • Container Integrity: Use amber glass vials or opaque containers to prevent potential photochemical degradation. Containers must be sealed tightly with PTFE-lined caps to exclude moisture, which can lead to premature cleavage of the acetyl group if trace base is present.

Self-Validating Experimental Protocols

Expertise in handling BOR requires validating the chemical system at each step. Below are the self-validating workflows for assessing BOR purity and executing its primary synthetic application.

qNMR Purity Assessment Workflow

Before deploying BOR in sensitive syntheses, its purity must be validated. Chromatographic methods can sometimes degrade diazo compounds on the column or fail to detect non-UV active impurities. Quantitative NMR (qNMR) using an internal standard is the most reliable, self-validating method[2].

qNMR_Workflow Sample BOR Sample (Unknown Purity) Mix Homogenization (1 dram vial) Sample->Mix IS Internal Standard (1,3,5-Trimethoxybenzene) IS->Mix Solvent Deuterated Solvent (CDCl3) Solvent->Mix NMR 1H qNMR Acquisition (400 MHz, long d1) Mix->NMR Transfer to NMR tube Calc Integration & Mass Balance Calculation NMR->Calc Spectra Processing Result Validated wt% Purity Calc->Result

Caption: Workflow for qNMR purity assessment of BOR using an internal standard.

Methodology 1: qNMR Purity Validation

  • Weighing: Accurately weigh ~16.8 mg of the BOR sample and ~15.1 mg of 1,3,5-trimethoxybenzene (internal standard, 99.9% purity) into a 1 dram glass vial[2].

  • Dissolution: Add 1.0 mL of deuterated chloroform (CDCl3) to the vial and homogenize[2].

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz.

    • Causality Check: Ensure the relaxation delay (d1) is set sufficiently long (e.g., 10–15 seconds). Diazo carbons and their adjacent protons exhibit 2[2]. A standard 1-second delay will result in incomplete relaxation, skewing the integration and yielding an artificially inaccurate purity calculation.

  • Integration: Integrate the internal standard's aromatic singlet (~6.1 ppm, 3H) against the BOR acetyl methyl singlet (~2.29 ppm, 3H) or the ethyl ester CH3 multiplets (~1.40 ppm, 6H) to calculate the exact weight percent (wt%) purity[2].

In Situ Activation and Homologation (Ohira-Bestmann Reaction)

The brilliance of BOR lies in its ability to generate the active Seyferth-Gilbert reagent (DAMP anion) in situ, avoiding the handling of isolated DAMP which has a severely 2[2].

Homologation_Mechanism BOR BOR (Precursor) Base K2CO3 / MeOH (Nucleophilic Cleavage) BOR->Base Acetyl Transfer DAMP DAMP Anion (Active Species) Base->DAMP - Methyl Acetate Oxaphosphetane Oxaphosphetane (Intermediate) DAMP->Oxaphosphetane + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene (- Dimethyl Phosphate) Oxaphosphetane->Diazoalkene Cycloelimination Carbene Vinylidene Carbene (- N2) Diazoalkene->Carbene Thermal N2 Loss Alkyne Terminal Alkyne (1,2-Migration) Carbene->Alkyne Rearrangement

Caption: Mechanistic pathway of the Ohira-Bestmann homologation using BOR.

Methodology 2: Aldehyde Homologation to Terminal Alkyne

  • Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target aldehyde (1.0 equiv) and BOR (1.2 equiv) in anhydrous methanol.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv) to the stirring solution at room temperature.

    • Causality Check: Methanol, facilitated by the mild base K2CO3, acts as a nucleophile to attack the acetyl carbonyl of BOR. This 1 releases methyl acetate and generates the active DAMP anion in situ[1].

  • Reaction Progression: Stir the reaction for 4–12 hours.

    • Causality Check: The generated DAMP anion attacks the aldehyde to form an alkoxide, which closes into an oxaphosphetane intermediate. Cycloelimination yields a stable dimethyl phosphate anion and a diazoalkene. Subsequent thermal loss of N2 generates a vinylidene carbene that rapidly undergoes a 1 to yield the terminal alkyne[1].

  • Workup: Quench the reaction with aqueous saturated NaHCO3 and extract with ethyl acetate. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • [2] Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. orgsyn.org. 2

  • [4] Bestmann-Ohira Reagent - MT Chemtech India. mtchemtechindia.com. 4

  • [5] Dimethyl (1-diazo-2-oxopropyl)phosphonate - Chem-Impex. chemimpex.com. 5

  • [3] BESTMANN-OHIRA REAGENT CASE STUDY: ENSURING STORAGE AND TRANSPORTATION SAFETY FOR DIAZO CONTAINING MATERIALS - Purdue Engineering. purdue.edu. 3

  • [1] Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. organic-chemistry.org. 1

Sources

Reactivity of diazophosphonates in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of


-Diazophosphonates: From Homologation to Carbenoid Insertion
Author:  Senior Application Scientist, Chemical Development Group
Date:  October 26, 2023

Executive Summary: The Chameleon Reagent

In the landscape of organophosphorus chemistry,


-diazophosphonates (specifically dimethyl 

-diazomethylphosphonate, or the Bestmann-Ohira Reagent, BOR) occupy a unique "chameleon" niche. For the drug development chemist, they offer a binary reactivity switch controlled strictly by conditions:
  • Basic Conditions: They act as Horner-Wadsworth-Emmons (HWE) reagents that evolve into alkylidene carbenes, enabling the Seyferth-Gilbert Homologation (SGH) —the gold standard for converting aldehydes to alkynes.[1]

  • Transition Metal Catalysis: They function as stable carbene precursors for X-H insertion (O-H, N-H, C-H), allowing the installation of metabolically stable phosphonate isosteres into drug scaffolds.

This guide details the mechanistic underpinnings and provides validated protocols for both pathways, moving beyond textbook descriptions to address the practicalities of scale-up and troubleshooting.

Structural Fundamentals & Preparation

The stability of


-diazophosphonates arises from the electron-withdrawing phosphoryl group (

), which delocalizes the negative charge on the

-carbon. Unlike highly explosive diazoalkanes, BOR is thermally stable at room temperature, though it should still be stored at -20°C for long-term integrity.
Preparation of Bestmann-Ohira Reagent (BOR)

While commercially available, fresh preparation is recommended for critical GMP campaigns to avoid hydrolysis byproducts.

The "Regitz" Transfer Protocol:

  • Substrate: Dimethyl (2-oxopropyl)phosphonate.[2]

  • Diazo Donor:

    
    -Acetamidobenzenesulfonyl azide (
    
    
    
    -ABSA) is preferred over tosyl azide due to shock sensitivity concerns with the latter.
  • Base: DBU or

    
     in Acetonitrile.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane).[3] Note: BOR is UV active and stains yellow with PMA.

Pathway A: The Seyferth-Gilbert Homologation (SGH)[1][4]

The SGH is the primary utility of diazophosphonates in total synthesis. It replaces the older Corey-Fuchs reaction, avoiding the use of pyrophoric zinc or high-loading triphenylphosphine waste.

Mechanistic Insight: The "Diazo-Alkene" Intermediate

The reaction does not proceed via a simple carbene insertion. It is a cascade:

  • Base-Promoted HWE: The deprotonated BOR attacks the aldehyde to form an oxaphosphetane.

  • Elimination: Dimethyl phosphate is expelled, generating a transient terminal diazoalkene .

  • Carbenoid Collapse: The diazoalkene loses ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to form a vinylidene carbene.
    
  • 1,2-Migration: A hydride shift (or alkyl shift for ketones) yields the alkyne.

Critical Nuance: The choice of base dictates the success. Strong bases (


-BuOK) favor the reaction at -78°C (original Gilbert conditions), but mild bases (

/MeOH) allow the reaction at room temperature (Bestmann-Ohira modification), preventing epimerization of

-chiral centers in complex drug intermediates.
Visualization: SGH Mechanistic Cascade

SGH_Mechanism Start Aldehyde (R-CHO) Oxa Oxaphosphetane Intermediate Start->Oxa + BOR / K2CO3 (HWE Step) BOR Bestmann-Ohira Reagent (Anion) BOR->Oxa DiazoAlkene Diazoalkene (R-CH=C=N2) Oxa->DiazoAlkene - (MeO)2PO2K Carbene Vinylidene Carbene (R-CH=C:) DiazoAlkene->Carbene - N2 (Spontaneous) Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-Hydride Shift

Figure 1: The stepwise cascade of the Bestmann-Ohira modification. Note the critical diazoalkene intermediate.

Pathway B: Metal-Carbenoid Reactivity (X-H Insertion)

When the base is removed and a transition metal catalyst (Rh, Cu) is introduced, the HWE pathway is shut down. The diazophosphonate becomes a precursor for an electrophilic metal-carbene.

Why this matters for Drug Design:

This pathway allows the synthesis of


-functionalized phosphonates .
  • O-H Insertion: Creates

    
    -alkoxy phosphonates (ether isosteres).
    
  • N-H Insertion: Creates

    
    -amino phosphonates (bioisosteres of amino acids).
    
Experimental Protocol: Rh(II)-Catalyzed O-H Insertion

Objective: Coupling a primary alcohol (drug scaffold) with dimethyl diazomethylphosphonate.

ParameterSpecificationRationale
Catalyst

(1-2 mol%)
Dimer structure stabilizes the carbene; Acetate is standard, but Octanoate is used for solubility in hydrocarbons.
Solvent DCM or Toluene (Anhydrous)Non-coordinating solvents prevent competition with the carbene.
Temperature Reflux (40°C - 110°C)Required to overcome the activation energy of

extrusion.
Addition Rate Slow Addition (Syringe Pump) CRITICAL: Prevents carbene dimerization (azine formation).

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a rubber septum. Flush with Argon.

  • Charge: Add the substrate alcohol (1.0 equiv) and

    
     (0.01 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol).
    
  • Reflux: Heat the solution to a gentle reflux.

  • Addition: Dissolve dimethyl diazomethylphosphonate (1.2 equiv) in DCM. Load into a syringe. Using a syringe pump, add this solution dropwise over 2–4 hours.

    • Visual Check: Nitrogen gas evolution should be visible but controlled.

  • Workup: Cool to RT. Filter through a short pad of Celite to remove Rhodium (catalyst recovery is difficult; focus on removal). Concentrate filtrate.[4]

  • Purification: Flash chromatography. Phosphonates are polar; start with 20% EtOAc/Hexane.

Divergent Reactivity Map

The following diagram illustrates how to steer the reactivity of diazophosphonates based on the reaction partner and catalyst system.

Reactivity_Map Root α-Diazophosphonate (Reagent) Cond_Base Basic Conditions (K2CO3, MeOH) Root->Cond_Base Cond_Metal Rh(II) / Cu(I) Catalysis Root->Cond_Metal Cond_Heat Thermal / Dipolarophile Root->Cond_Heat Prod_Alkyne Terminal Alkynes (Seyferth-Gilbert) Cond_Base->Prod_Alkyne Aldehydes/Ketones Prod_Insert X-H Insertion (α-Amino/Alkoxy Phosphonates) Cond_Metal->Prod_Insert Alcohols/Amines Prod_Cycloprop Cyclopropyl Phosphonates ( alkene insertion) Cond_Metal->Prod_Cycloprop Alkenes Prod_Cyclo Pyrazoles ([3+2] Cycloaddition) Cond_Heat->Prod_Cyclo Alkynes/Alkenes

Figure 2: Decision tree for synthetic planning. Green nodes indicate retention of the phosphonate group; Blue indicates loss (homologation).

Troubleshooting & Field Notes

  • The "Yellow" Indicator: In SGH reactions, the reaction is often complete when the yellow color of the diazophosphonate fades. However, if the yellow persists, it indicates incomplete deprotonation. Add more

    
     or switch to 
    
    
    
    .
  • Azine Formation: In Rh-catalyzed reactions, if you isolate a solid byproduct that is not your product, it is likely the azine dimer formed by the reaction of two carbene molecules. Solution: Dilute the reaction further and slow down the addition rate of the diazo compound.

  • Water Sensitivity: While the SGH (Bestmann-Ohira) uses MeOH, the Rh-catalyzed insertion is strictly anhydrous. Water will compete with your substrate for insertion, forming the

    
    -hydroxy phosphonate.
    

References

  • Seyferth, D.; Marmor, R. S.; Hilbert, P. (1971). Reactions of dimethylphosphono-substituted diazoalkanes. (The original SGH disclosure). Journal of Organic Chemistry. Link

  • Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[5][6][7][8] (The Bestmann-Ohira modification).[2][3][5][7] Synlett. Link

  • Gilbert, J. C.; Weerasooriya, U. (1979).[8] Elaboration of aldehydes and ketones to alkynes: improved methodology. Journal of Organic Chemistry. Link

  • Cox, G. G.; Miller, D. J.; Moody, C. J. (1994). Rhodium(II) acetate catalyzed reactions of dimethyl diazomethylphosphonate. (X-H Insertion protocols). Tetrahedron Letters. Link

  • McKervey, M. A.; Ye, T. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews. Link

Sources

Mechanistic Architecture of the Bestmann-Ohira Reagent: A Theoretical & Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bestmann-Ohira Reagent (BOR), dimethyl (1-diazo-2-oxopropyl)phosphonate , represents a pivotal advancement in alkyne synthesis, offering a mild, base-mediated alternative to the rigorous conditions of the Seyferth-Gilbert Homologation (SGH). While the SGH requires strong bases (e.g.,


-BuOK) and low temperatures, the BOR operates effectively at room temperature using weak bases (e.g., K

CO

), making it indispensable for late-stage functionalization of fragile drug scaffolds.

This guide deconstructs the reaction's theoretical underpinnings, moving beyond the "black box" of reagents to the specific orbital interactions and kinetic steps that drive the transformation. It provides a self-validating experimental framework grounded in mechanistic logic.

Part 1: Mechanistic Foundations & Reagent Activation

The Seyferth-Gilbert Context

The classical SGH relies on dimethyl (diazomethyl)phosphonate (DAMP). However, DAMP is difficult to handle and requires strong deprotonation.[1] The BOR is an acylated precursor to DAMP. The core innovation of the Bestmann-Ohira protocol is the in situ deacylation , which releases the active Seyferth-Gilbert anion in a controlled, buffered environment.

Theoretical Activation: The Methanolysis Cascade

The reaction does not proceed via the BOR molecule itself but through its deacylated anion. The choice of solvent (Methanol) and base (Potassium Carbonate) is not arbitrary; it is a calculated choice to drive a retro-Claisen-type cleavage.

  • Nucleophilic Attack: Methoxide (generated from K

    
    CO
    
    
    
    /MeOH equilibrium) attacks the acetyl carbonyl of the BOR.
  • Tetrahedral Intermediate: A short-lived tetrahedral oxyanion forms.

  • Fragmentation: The bond between the acetyl group and the diazo-carbon cleaves. This is thermodynamically driven by the formation of the stable methyl acetate byproduct and the resonance-stabilized dimethyl (diazomethyl)phosphonate anion .

Key Insight: The rate of alkyne formation is often limited by this deacylation step. If the reaction stalls, it is rarely the aldehyde addition but rather the failure to generate the active species.

Visualization of Activation Pathway

The following diagram illustrates the conversion of the shelf-stable BOR into the reactive Seyferth-Gilbert anion.

BOR_Activation BOR Bestmann-Ohira Reagent (Shelf Stable) Tetra Tetrahedral Intermediate BOR->Tetra Nucleophilic Attack MeO MeO- / K2CO3 (Catalytic Base) MeO->Tetra Active Seyferth-Gilbert Anion (Active Nucleophile) Tetra->Active Deacylation Byprod Methyl Acetate (Byproduct) Tetra->Byprod Fragmentation

Figure 1: The base-mediated activation of BOR via methanolysis to generate the active nucleophile.

Part 2: The Homologation Cycle (Theoretical Core)

Once the active anion is generated, the reaction enters the homologation cycle. This process is a sequence of Horner-Wadsworth-Emmons (HWE) olefination followed by a Fritsch-Buttenberg-Wiechell (FBW) rearrangement .

Step A: Nucleophilic Addition & Oxaphosphetane Formation

The diazomethylphosphonate anion is a soft nucleophile that attacks the aldehyde carbonyl.

  • Theoretical Note: Unlike standard Wittig reagents, the presence of the diazo group stabilizes the negative charge, making the addition reversible. However, the subsequent ring closure to the oxaphosphetane (4-membered P-O ring) is rapid.

Step B: Cycloelimination (The HWE Step)

The oxaphosphetane undergoes cycloelimination, driven by the formation of the strong P=O bond (dimethyl phosphate byproduct).

  • Product: A Vinyl Diazo intermediate.

  • Differentiation: In a standard HWE, the product is a stable alkene. Here, the product is a highly reactive diazoalkene.

Step C: Denitrogenation & Carbene Formation

This is the critical thermodynamic bottleneck. The vinyl diazo species is unstable at room temperature.

  • Mechanism: Loss of N

    
     gas (entropic driver).
    
  • Intermediate: Formation of a Vinylidene Carbene (Alkylidene Carbene).

  • Electronic State: The carbene is a singlet species, highly electrophilic and unstable.

Step D: 1,2-Migration (The FBW Rearrangement)

The final step is the rearrangement of the vinylidene carbene to the alkyne.[2]

  • Migration Vector: The hydrogen atom (or substituent R) migrates to the terminal carbon.

  • Selectivity: In the synthesis of terminal alkynes from aldehydes, the hydrogen migrates in preference to the alkyl group due to lower kinetic barriers (H-migration is extremely fast).

  • Thermodynamics: The formation of the stable C≡C triple bond provides the final energy sink, driving the equilibrium forward.

Visualization of Homologation Mechanism

This diagram details the transformation from the active anion to the final alkyne.

Homologation_Cycle Aldehyde Substrate (Aldehyde) Betaine Betaine / Oxaphosphetane (4-Membered Ring) Aldehyde->Betaine Nucleophilic Addition Anion Seyferth-Gilbert Anion Anion->Betaine Nucleophilic Addition VinylDiazo Vinyl Diazo Intermediate Betaine->VinylDiazo Cycloelimination Phosphate Dimethyl Phosphate Betaine->Phosphate - (MeO)2PO2 Carbene Vinylidene Carbene (Transient) VinylDiazo->Carbene - N2 (Entropy Driven) N2 N2 (Gas) VinylDiazo->N2 Alkyne Terminal Alkyne (Final Product) Carbene->Alkyne 1,2-Migration (FBW Rearrangement)

Figure 2: The stepwise conversion of aldehyde to alkyne via the vinylidene carbene intermediate.[2][3]

Part 3: Experimental Validation & Protocols

Synthesis of the Bestmann-Ohira Reagent

While commercially available, the BOR can be synthesized cost-effectively. The protocol below uses 4-acetamidobenzenesulfonyl azide (p-ABSA) , which is significantly safer than tosyl azide (shock-sensitive).

Reagents:

  • Dimethyl (2-oxopropyl)phosphonate (1.0 equiv)[4]

  • p-ABSA (1.1 equiv)

  • K

    
    CO
    
    
    
    (3.0 equiv)
  • Acetonitrile (Solvent)[1]

Protocol:

  • Dissolve dimethyl (2-oxopropyl)phosphonate in acetonitrile (0.5 M).

  • Add K

    
    CO
    
    
    
    and stir at room temperature for 15 minutes.
  • Add p-ABSA.[4] The suspension will turn slightly yellow.

  • Stir for 12 hours.

  • Workup: Filter off the solid sulfonamide byproduct and excess carbonate. Concentrate the filtrate. The residue is the BOR (yellow oil), typically >90% pure and ready for use.

Standard One-Pot Alkyne Synthesis

This protocol is optimized for converting aldehydes to terminal alkynes.[5]

ParameterSpecificationNotes
Stoichiometry Aldehyde (1.0 equiv) : BOR (1.2 - 1.5 equiv) : K

CO

(2.0 equiv)
Excess base ensures continuous MeOH activation.
Solvent Methanol (MeOH)Essential for the deacylation step.
Concentration 0.1 M - 0.5 MDilution helps prevent intermolecular side reactions of the carbene.
Temperature Room Temperature (20-25 °C)No cooling required.
Time 4 - 16 HoursMonitor by TLC (Disappearance of aldehyde).

Step-by-Step Workflow:

  • Charge: Add aldehyde (1.0 mmol) and K

    
    CO
    
    
    
    (2.0 mmol) to a round-bottom flask.
  • Solvent: Add dry Methanol (5-10 mL).

  • Addition: Add Bestmann-Ohira Reagent (1.2 mmol) neat or as a solution in MeOH.

  • Reaction: Stir at RT. Evolution of N

    
     gas may be observed (bubbling).
    
  • Quench: Dilute with Et

    
    O or EtOAc, add water.
    
  • Extraction: Wash organic layer with NaHCO

    
     (aq) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Troubleshooting & Optimization
  • Problem: Reaction stalls (Aldehyde remains).

    • Cause: Incomplete deacylation of BOR.

    • Fix: Add more K

      
      CO
      
      
      
      (up to 3 equiv) or ensure MeOH is dry (water can hydrolyze the reagent non-productively).
  • Problem: Low Yield with Enolizable Aldehydes.

    • Insight: While BOR is milder than SGH, very sensitive aldehydes can still racemize or aldolize.

    • Fix: Use Cs

      
      CO
      
      
      
      as the base or lower the temperature to 0 °C (though reaction will be slower).

Part 4: References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[2] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][2] Synlett, 1996(06), 521-522.[2]

  • Ohira, S. (1989).[4][6][7] Methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (diazomethyl)phosphonate and Reaction with Carbonyl Compounds.[4][7][8] Synthetic Communications, 19(3-4), 561–564.

  • Gilbert, J. C., & Weerasooriya, U. (1982).[2][6] Elaboration of aldehydes and ketones to alkynes: improved methodology. The Journal of Organic Chemistry, 47(10), 1837–1845.

  • Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004).[2] Further Improvements of the Synthesis of Alkynes from Aldehydes.[1][2] Synthesis, 2004(1), 59-62.

  • Pietruszka, J., & Witt, A. (2006). Synthesis of the Bestmann-Ohira Reagent Using Polymer-Supported Sulfonyl Azide. Synthesis, 2006(24), 4266-4268.

Sources

Methodological & Application

Application Note: Precision Synthesis of Terminal Alkynes via Seyferth-Gilbert Homologation Using the Bestmann-Ohira Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The homologation of aldehydes to terminal alkynes is a critical transformation in drug development, natural product synthesis, and materials science. While the traditional Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate (DAMP), its reliance on strong bases (e.g., potassium tert-butoxide) at cryogenic temperatures severely limits its application with base-sensitive or enolizable substrates[1].

The Bestmann-Ohira Reagent (BOR) —Diethyl (1-diazo-2-oxopropyl)phosphonate—represents a paradigm shift in this chemistry. By enabling the in situ generation of the reactive Seyferth-Gilbert anion under exceptionally mild conditions (K₂CO₃ in methanol at room temperature), BOR prevents unwanted aldol condensations and provides a highly efficient, scalable pathway to terminal alkynes[1],[2].

Mechanistic Causality & Reaction Dynamics

To master the BOR protocol, one must understand the causality behind the reagent choices. The reaction is not merely a substitution; it is a meticulously orchestrated cascade of base-mediated cleavage, cycloaddition, and rearrangement.

  • In Situ Deacetylation: The reaction initiates with the mild methanolysis of the acetyl group on BOR, facilitated by K₂CO₃. This generates the active Seyferth-Gilbert anion in situ[1]. This slow, continuous generation keeps the steady-state concentration of the strong base low, protecting enolizable aldehydes from self-condensation[3].

  • Cycloaddition & Elimination: The nucleophilic anion attacks the aldehyde carbonyl, forming an alkoxide intermediate that rapidly closes into a transient oxaphosphetane[1]. Similar to a Wittig reaction, a cycloelimination expels a stable dialkyl phosphate anion, yielding a diazoalkene[1].

  • Carbene Generation & Migration: Upon warming to room temperature, the diazoalkene loses nitrogen gas (N₂) to form a highly reactive vinylidene carbene[1]. A spontaneous 1,2-migration of the substituent yields the desired terminal alkyne[1].

Mechanism BOR Bestmann-Ohira Reagent (BOR) Anion Seyferth-Gilbert Anion (Active Species) BOR->Anion Base Base K2CO3 / MeOH (Deacetylation) Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene (- Dimethyl phosphate) Oxaphosphetane->Diazoalkene Cycloelimination Carbene Vinylidene Carbene (- N2 gas) Diazoalkene->Carbene Warming Alkyne Terminal Alkyne (1,2-Migration) Carbene->Alkyne Rearrangement

Reaction mechanism of Seyferth-Gilbert homologation using Bestmann-Ohira Reagent.

Standard Operating Procedure: Alkyne Synthesis

The following self-validating protocol ensures high-fidelity conversion of aldehydes to terminal alkynes. The visual cues embedded in the steps allow researchers to verify reaction progress in real-time.

Workflow Step1 Step 1: Preparation Charge flask with Aldehyde (1.0 eq), K2CO3 (2.0 eq), and MeOH Step2 Step 2: Reagent Addition Add BOR (1.2 eq) dropwise at 0 °C to prevent exotherm Step1->Step2 Step3 Step 3: Reaction Stir for 4-18 h at 25 °C Monitor N2 evolution & TLC Step2->Step3 Step4 Step 4: Quench & Extract Add aqueous Rochelle's salt / MTBE, separate organic layer Step3->Step4 Step5 Step 5: Purification Concentrate under reduced pressure Purify via silica gel chromatography Step4->Step5

Step-by-step experimental workflow for synthesizing terminal alkynes using BOR.

Detailed Experimental Protocol

Reagents Required:

  • Aldehyde Substrate (1.0 equiv)

  • Diethyl (1-diazo-2-oxopropyl)phosphonate (BOR) (1.2 equiv)[4]

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol)[3].

  • Solvent Addition: Suspend the solid mixture in anhydrous methanol (10 mL). Causality Note: Methanol is strictly required as it acts as the nucleophile for the base-mediated deacetylation of BOR, driving the formation of the active carbanion[1].

  • Reagent Introduction: Cool the suspension to 0 °C using an ice-water bath. Rapidly add BOR (1.2 mmol) via syringe. Causality Note: Initial cooling mitigates the exothermic cleavage of the reagent and prevents the premature thermal decomposition of the diazo compound[3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4–18 hours. Self-Validation: The reaction is proceeding correctly if you observe continuous effervescence (N₂ gas evolution) and a color transition from a cloudy suspension to a pale yellow solution[1],[3].

  • Quench & Extraction: Dilute the mixture with methyl tert-butyl ether (MTBE) (15 mL), then quench with saturated aqueous Rochelle's salt (10 mL) and distilled water (10 mL)[3]. Stir vigorously for 30 minutes. Causality Note: Rochelle's salt breaks potential emulsions, ensuring a crisp phase separation[3]. Extract the aqueous layer twice with MTBE.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: For volatile aliphatic alkynes, keep the water bath temperature below 30 °C. Purify the crude product via silica gel flash chromatography.

Substrate Scope & Quantitative Yield Data

The BOR protocol demonstrates exceptional functional group tolerance. It smoothly converts aromatic, aliphatic, and sterically hindered aldehydes without inducing epimerization at α-chiral centers[2].

Substrate TypeAldehyde PrecursorTerminal Alkyne ProductIsolated Yield (%)Reaction Time (h)
Aromatic (Electron-rich) 4-Methoxybenzaldehyde4-Methoxyphenylacetylene884
Aromatic (Electron-deficient) 4-Nitrobenzaldehyde4-Nitrophenylacetylene924
Aliphatic (Enolizable) Hexanal1-Heptyne858
Sterically Hindered Pivalaldehyde3,3-Dimethyl-1-butyne7112
Heterocyclic Pyridine-3-carboxaldehyde3-Ethynylpyridine816

(Quantitative benchmarking data synthesized from standard Bestmann-Ohira homologation literature[2])

Advanced Implementations: Tandem Reactions

Because the BOR homologation avoids harsh cryogenic conditions and strong bases, the generated alkynes can be utilized in situ for complex cascade reactions, significantly reducing purification overhead in drug discovery pipelines.

Tandem Homologation / Sonogashira Coupling: By allowing the standard BOR protocol to run to completion, researchers can directly add an aryl halide, a Pd(II) catalyst, and Cs₂CO₃ to the same reaction flask. This one-pot sequence yields heavily functionalized internal disubstituted alkynes without the need for a copper co-catalyst[5].

References

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent Organic Chemistry Portal URL
  • The Bestmann-Ohira reaction...
  • One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling ACS Publications URL
  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Organic Syntheses URL
  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)

Sources

Application of Bestmann-Ohira reagent in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Bestmann-Ohira Reagent in Natural Product Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Strategic Implementation in Natural Product Total Synthesis

Executive Summary

The Bestmann-Ohira Reagent (BOR), dimethyl (1-diazo-2-oxopropyl)phosphonate , represents the evolution of the Seyferth-Gilbert homologation.[1] Unlike its predecessor, which requires strong bases (e.g.,


) and low temperatures, the BOR modification operates under mild, basic buffering conditions (typically 

in Methanol).

This guide details the operational parameters for utilizing BOR to generate terminal alkynes from aldehydes—a critical transformation in natural product synthesis where preserving


-chiral centers is paramount. We also cover its utility in "one-pot" reductive homologations and 1,3-dipolar cycloadditions.
Mechanistic Principles & Chemical Logic
2.1 Why BOR Supersedes Corey-Fuchs

In complex molecule synthesis, the Corey-Fuchs reaction (aldehyde


 gem-dibromide 

alkyne) is often discarded due to the requirement for two distinct steps and the use of

-BuLi, which is incompatible with sensitive functionalities (esters, epoxides).

The BOR protocol offers three distinct advantages:

  • Mildness: The active anionic species is generated via methanolysis, avoiding strong bases that cause epimerization at the

    
    -position.
    
  • Efficiency: It is a one-pot transformation.[2][3]

  • Chemoselectivity: It tolerates ketones, esters, carbamates, and silyl ethers.

2.2 Mechanism of Action

The reaction proceeds through a cascade sequence. The reagent itself is a "masked" form of the Seyferth-Gilbert reagent.

  • Activation: Methanol attacks the acetyl group of the BOR, cleaving it to form methyl acetate and generating the active dimethyl (diazomethyl)phosphonate anion.[1]

  • Horner-Wadsworth-Emmons (HWE) Attack: The anion attacks the aldehyde to form an oxaphosphetane.

  • Elimination & Rearrangement: Decomposition yields a diazoalkene, which loses nitrogen to form a vinylidene carbene.[4] A rapid 1,2-hydride shift generates the terminal alkyne.

BOR_Mechanism BOR Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) ActiveAnion Active Species (Diazomethylphosphonate Anion) BOR->ActiveAnion Deacetylation Base K2CO3 / MeOH Base->ActiveAnion Oxaphos Oxaphosphetane Intermediate ActiveAnion->Oxaphos + Aldehyde Aldehyde Target Aldehyde (R-CHO) Aldehyde->Oxaphos DiazoAlkene Diazoalkene Oxaphos->DiazoAlkene - (MeO)2PO2- Carbene Vinylidene Carbene DiazoAlkene->Carbene - N2 (Gas) Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration

Figure 1: Mechanistic cascade of the Bestmann-Ohira homologation. Note the in-situ generation of the active species via deacetylation.

Detailed Experimental Protocols
Protocol A: Safety-Optimized Preparation of Bestmann-Ohira Reagent

Rationale: Traditional synthesis uses tosyl azide (


), which is potentially explosive and difficult to remove.[1] This protocol uses 4-acetamidobenzenesulfonyl azide (

-ABSA)
, which is safer and yields a crystalline byproduct that is easily filtered.

Reagents:

  • Dimethyl (2-oxopropyl)phosphonate (1.0 equiv)

  • 
    -ABSA (1.1 equiv)
    
  • 
     (1.1 equiv) or 
    
    
    
    (1.1 equiv)
  • Acetonitrile (0.5 M)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve dimethyl (2-oxopropyl)phosphonate (e.g., 20 mmol) in dry acetonitrile.

  • Base Addition: Cool to 0°C. Add base (

    
     is preferred for scale >10g; 
    
    
    
    for smaller, faster batches) portion-wise. Stir for 15 min.
  • Azide Transfer: Add

    
    -ABSA solution (in MeCN) dropwise over 20 mins.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. A thick precipitate (sulfonamide byproduct) will form.

  • Workup: Filter the white solid through a fritted funnel. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexanes) is usually required to remove trace azide.

  • Storage: Store as a yellow oil at -20°C. Stable for months.

Protocol B: Standard Homologation of Enolizable Aldehydes

Application: Ideal for converting


-chiral aldehydes to alkynes without racemization.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: BOR (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv)[5]
    
  • Solvent: Anhydrous MeOH (0.1 M concentration relative to aldehyde)

Step-by-Step:

  • Preparation: Dissolve the aldehyde in anhydrous MeOH under

    
    .
    
  • Base Addition: Add

    
     in one portion.[5] The mixture may become slightly turbid.
    
  • Reagent Addition: Add BOR (neat or as a concentrated MeOH solution) dropwise at 0°C or RT (depending on substrate stability).

  • Monitoring: Stir at RT. Evolution of

    
     gas is often observed. Monitor by TLC (Aldehydes stain with anisaldehyde/DNP; Alkynes are often UV active or stain with KMnO4). Reaction time: 2–12 hours.
    
  • Quench: Dilute with

    
     or EtOAc. Add saturated 
    
    
    
    .
  • Extraction: Extract aqueous layer with EtOAc (3x). Wash combined organics with Brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Silica gel chromatography.

Case Study: Natural Product Synthesis Applications
4.1 One-Pot Reductive Homologation: (-)-Grandisine B

A powerful application of BOR is the direct conversion of esters or amides to alkynes without isolating the intermediate aldehyde. This was elegantly demonstrated in the synthesis of (-)-Grandisine B [1].

The Workflow:

  • Substrate: N-Boc-proline methyl ester.

  • Reduction: DIBAL-H (1.2 equiv, -78°C, DCM) reduces the ester to the tetrahedral aluminate intermediate.

  • Homologation: Methanol is added to quench excess DIBAL, followed immediately by

    
     and BOR.
    
  • Result: The aluminate collapses to the aldehyde, which is immediately trapped by the BOR anion to form the alkyne.

Why this matters: Isolating polar, water-soluble amino-aldehydes is difficult and prone to racemization. This one-pot method bypasses isolation entirely.

4.2 Data Comparison: Homologation Methods
FeatureBestmann-Ohira (BOR)Corey-FuchsColvin Rearrangement
Reagents BOR,

, MeOH

,

,

-BuLi
TMS-diazomethane,

-BuLi
Steps 1 (One-pot)2 (Isolation required)1
pH Conditions Mildly Basic (Buffered)Highly BasicHighly Basic
Chiral Integrity Excellent (No epimerization)Poor (Risk at

-BuLi step)
Moderate
Atom Economy Moderate (Phosphate waste)Poor (Phosphine oxide waste)Good
Troubleshooting & Optimization Matrix
ObservationRoot CauseCorrective Action
Low Conversion Acetyl cleavage is too slow.Switch base from

to

(higher solubility in MeOH).[6]
Epimerization Base concentration too high.Lower temperature to -20°C; Add base after mixing aldehyde and BOR.
Side Reaction: Pyrazole Michael acceptor present.If substrate is an

-unsaturated aldehyde, BOR acts as a 1,3-dipole. Use Corey-Fuchs instead.
Stalled Reaction Moisture in MeOH.The active anion is quenched by water. Use freshly distilled MeOH or molecular sieves.
Advanced Application: 1,3-Dipolar Cycloaddition

While primarily used for homologation, BOR is a surrogate for "click" chemistry when reacting with electron-deficient alkenes or alkynes.

Workflow:

  • Reaction: BOR + Nitroalkene + Base

    
     Pyrazole.
    
  • Mechanism: The intermediate diazo species undergoes a [3+2] cycloaddition rather than eliminating nitrogen.

  • Utility: Rapid access to pyrazole cores found in alkaloids (e.g., Withasomnine derivatives).

Cycloaddition BOR BOR Reagent Cyclo [3+2] Cycloaddition BOR->Cyclo Active Anion Nitro Nitroalkene (R-CH=CH-NO2) Nitro->Cyclo Pyrazole Phosphonyl Pyrazole Cyclo->Pyrazole - HNO2

Figure 2: Divergent pathway: Using BOR for heterocyclic synthesis.

References
  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Source: Organic Syntheses 2024, 101, 230-249. URL:[Link]

  • Seyferth-Gilbert Homologation: Bestmann-Ohira Reagent Modification. Source: Organic Chemistry Portal.[1][2] URL:[Link]

Sources

Application Note: Synthesis of Phosphonylpyrazoles via 1,3-Dipolar Cycloaddition using the Bestmann-Ohira Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The Bestmann-Ohira Reagent (BOR, diethyl (1-diazo-2-oxopropyl)phosphonate) is classically recognized in organic synthesis as a Seyferth-Gilbert homologation agent, utilized primarily for the conversion of aldehydes to terminal alkynes. However, advanced synthetic methodologies have repurposed BOR as a highly efficient 1,3-dipole for cycloaddition reactions, enabling the rapid, regioselective construction of functionalized phosphonylpyrazoles[1].

Phosphonylpyrazoles are highly privileged scaffolds in medicinal chemistry and agrochemicals, frequently exhibiting robust biological activities due to their structural complexity and coordination capabilities[1].

The Causality of Reagent Activation

The dual reactivity of BOR is strictly governed by the choice of solvent and base. When BOR is introduced to a mild base (such as


 or 

) in the presence of methanol, it undergoes rapid methanolysis. The nucleophilic methoxide attacks the carbonyl carbon of BOR, leading to deacylation and the expulsion of methyl acetate[2].

This critical step generates the diazomethylphosphonate anion in situ. In the presence of a suitable dipolarophile (e.g., nitroalkenes, vinyl azides, or methyleneindolinones), this anion acts as a potent 1,3-dipole. It undergoes a formal [3+2] cycloaddition to form a transient pyrazoline intermediate[1],[2]. The thermodynamic driving force for the final step is aromatization: the intermediate undergoes spontaneous elimination (e.g., loss of nitrous acid from nitroalkenes, or hydrazoic acid from vinyl azides) or a 1,3-proton shift followed by oxidation, yielding the stable aromatic phosphonylpyrazole[1],[3].

Mechanism BOR Bestmann-Ohira Reagent (BOR) Base Methanolysis (KOH / MeOH) BOR->Base Dipole Diazomethylphosphonate Anion (1,3-Dipole) Base->Dipole - Methyl Acetate Cycloadduct Pyrazoline Intermediate Dipole->Cycloadduct Dipolarophile Dipolarophile (e.g., Vinyl Azide) Dipolarophile->Cycloadduct [3+2] Cycloaddition Aromatization Elimination (- N3H / - HNO2) Cycloadduct->Aromatization Product Phosphonylpyrazole Aromatization->Product Aromatization

Figure 1: Mechanistic pathway of BOR activation and subsequent 1,3-dipolar cycloaddition.

Substrate Scope & Reaction Conditions

The versatility of this methodology lies in its broad functional group tolerance. Table 1 summarizes the quantitative data and operational conditions for various dipolarophiles reacting with BOR.

Table 1: Comparison of Dipolarophiles and Reaction Conditions

DipolarophileBase / SolventElimination / Leaving GroupTypical YieldRef
Vinyl Azides

/

Hydrazoic acid (

)
62–74%[1]
Nitroalkenes

/

Nitrous acid (

)
70–85%[3]
Methyleneindolinones

/

Air Oxidation (No LG)75–85%[2]
Cinnamaldehydes

/

1,3-H shift & Aromatization60–80%[4]

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (gas evolution, color changes) and specific environmental controls (e.g., air exposure) are critical to the success of the synthesis.

Protocol A: General Synthesis of Phosphonylpyrazoles from Vinyl Azides

This protocol utilizes vinyl azides to yield regioselective 3-carbo-5-phosphonyl pyrazoles[1].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the vinyl azide derivative (1.0 mmol) in 10 mL of anhydrous methanol.

  • Reagent Introduction: Add a solution of Bestmann-Ohira reagent (2.5 mmol) dissolved in 5 mL of methanol to the stirring mixture.

    • Causality Note: An excess of BOR (2.5 equiv) is employed to compensate for competitive side reactions and the high reactivity of the transient diazo intermediate[1].

  • Base Activation: Add

    
     (2.5 mmol) in one portion.
    
    • Causality Note: Methanol is strictly required as the solvent. The methoxide ion generated is the actual nucleophile that drives the deacylation of BOR. Using non-alcoholic solvents will stall the reaction at the starting materials[2].

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material via TLC (typically complete within 1–3 hours).

  • Workup: Upon completion, evaporate the methanol under reduced pressure. Extract the crude residue with ethyl acetate (

    
     mL) and wash with brine. Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate the organic layer and purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the pure phosphonylpyrazole.

Protocol B: Synthesis of Spiro-phosphonylpyrazole-oxindoles

This specialized protocol leverages methyleneindolinones to create highly functionalized 3,3'-spiro-oxindoles[2].

  • Preparation: Dissolve the methyleneindolinone derivative (0.1 mmol) in 3 mL of methanol.

  • Reagent Introduction: Add BOR (0.2 mmol) in 2 mL of methanol to the reaction mixture with constant stirring.

  • Base Activation & Aerobic Oxidation: Add

    
     (0.2 mmol) and stir at 25 °C for 10 minutes in an open-air environment .
    
    • Causality Note: Open-air exposure is a strict mechanistic requirement. The initial cycloaddition forms a pyrazoline intermediate that relies on aerobic oxidation to aromatize into the final spiro-compound. Control experiments run under a nitrogen atmosphere fail to yield the desired product, halting entirely at the unoxidized pyrazoline stage[2].

  • Workup & Isolation: Evaporate the solvent, extract the crude mixture using ethyl acetate, dry over

    
    , and purify via column chromatography.
    

ProtocolWorkflow Step1 Step 1: Substrate Preparation Dissolve Dipolarophile in Anhydrous MeOH Step2 Step 2: Reagent Introduction Add BOR (1.2 - 2.5 equiv) in MeOH Step1->Step2 Step3 Step 3: Base Activation Add KOH or K2CO3 to trigger deacylation Step2->Step3 Step4 Step 4: Cycloaddition & Aromatization Stir at RT (Air exposure required for some) Step3->Step4 Step5 Step 5: Quench & Extraction Evaporate MeOH, extract with EtOAc/H2O Step4->Step5 Step6 Step 6: Isolation Silica Gel Chromatography & NMR Validation Step5->Step6

Figure 2: Step-by-step experimental workflow for BOR-mediated pyrazole synthesis.

Validation & Analytical Checkpoints

To ensure the integrity of the synthesized phosphonylpyrazoles, the protocol must be validated against the following analytical checkpoints:

  • TLC Profiling: Phosphonylpyrazoles typically exhibit high UV activity (254 nm) due to the extended aromatic system. They stain strongly with phosphomolybdic acid (PMA) or iodine vapor.

  • 
     NMR Spectroscopy (Critical Checkpoint):  The presence of a sharp singlet in the 
    
    
    
    NMR spectrum (typically between
    
    
    10.0–15.0 ppm, depending on substitution) is the definitive self-validating proof that the phosphonate ester group was successfully retained during the cycloaddition[2].
  • 
     NMR Spectroscopy:  Successful aromatization is confirmed by the disappearance of the transient diazo/pyrazoline protons and the emergence of a characteristic pyrazole aromatic proton (if the ring is not fully substituted) around 
    
    
    
    7.5–8.5 ppm. The ethoxy groups of the phosphonate moiety will consistently appear as a distinct multiplet (or two overlapping quartets) around
    
    
    4.1 ppm and a triplet around
    
    
    1.3 ppm.

References

  • Title: An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent Source: Orient. J. Chem., Vol. 32(5), 2533-2541 (2016) URL: [Link]

  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: Molecules 2022, 27, 3493 (MDPI) URL: [Link]

  • Title: An efficient one pot regioselective synthesis of 3,3'-spiro-phosphonylpyrazole-oxindole framework via base mediated [1,3]-dipolar cycloaddition reaction of Bestmann-Ohira reagent with methyleneindolinones Source: Organic & Biomolecular Chemistry, 2015 (RSC Publishing) URL: [Link]

  • Title: Base mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds for synthesis of 3-pyrazolylphosphonates and 5-pyrazolcarboxylates Source: RSC Advances, 2016 (RSC Publishing) URL: [Link]

Sources

Application Note: In Situ Generation of the Bestmann-Ohira Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Seyferth-Gilbert Homologation

Executive Summary & Strategic Rationale

The Bestmann-Ohira Reagent (BOR) is the premier tool for the one-carbon homologation of aldehydes to terminal alkynes (Seyferth-Gilbert Homologation). While the isolated reagent is commercially available, it suffers from three critical liabilities in a drug development context:

  • Thermal Instability: Pure diazo-phosphonates are energetic materials requiring cold storage.

  • Cost: Commercial pricing is often prohibitive for multi-gram scale-up.

  • Safety: Transport and handling of isolated diazo compounds pose significant process safety hazards.

This guide details the in situ generation of BOR. By generating the reagent within the reaction vessel from stable precursors—specifically Dimethyl (2-oxopropyl)phosphonate (DAMP) and a sulfonyl azide—researchers can achieve higher safety margins, lower costs, and often superior yields due to the continuous consumption of the reactive intermediate.

Mechanistic Insight: The "Why" Behind the Protocol

To master this reaction, one must understand that it proceeds in two distinct phases occurring simultaneously in the pot.

  • Phase I: Diazo Transfer (Generation). The base deprotonates DAMP, which then attacks the sulfonyl azide electrophile. A retro-Claisen-type fragmentation releases the sulfonamide byproduct, yielding the BOR.

  • Phase II: Homologation (Utilization). The BOR is not the active homologation species. Methanol attacks the acetyl group of BOR, cleaving it to form the Seyferth-Gilbert anion (dimethyl (diazomethyl)phosphonate). This anion performs a Horner-Wadsworth-Emmons (HWE) reaction with the aldehyde, followed by a cycloelimination and Roskamp reaction (1,2-migration) to yield the alkyne.

Critical Variable: The presence of Methanol (MeOH) is non-negotiable. Without it, the BOR cannot deacetylate to form the active carbenoid precursor.

Visualization: Reaction Pathway

BOR_Mechanism DAMP DAMP (Precursor) BOR Bestmann-Ohira Reagent (Intermediate) DAMP->BOR Diazo Transfer Base Base (K2CO3) Base->BOR Azide Sulfonyl Azide (Diazo Donor) Azide->BOR SG_Anion Seyferth-Gilbert Anion BOR->SG_Anion Deacetylation MeOH Methanol (Activator) MeOH->SG_Anion Oxaphos Oxaphosphetane SG_Anion->Oxaphos + Aldehyde Aldehyde Substrate (Aldehyde) Aldehyde->Oxaphos Carbene Vinylidene Carbene Oxaphos->Carbene - (MeO)2PO2 - N2 Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration

Figure 1: The cascade mechanism from DAMP precursor to Alkyne product. Note the critical role of Methanol in activating the intermediate.

Reagent Selection: The Safety/Efficiency Trade-off

The choice of "Diazo Donor" (Sulfonyl Azide) dictates the safety profile and purification ease.

ReagentStabilityAtom EconomyPurificationRecommendation
Tosyl Azide (

)
Low (Shock Sensitive)HighDifficult (Oil byproduct)Avoid (Legacy method)

-ABSA
Medium (Solid)MediumEasy (Water soluble)Recommended (General use)
Imidazole-1-sulfonyl Azide High (Shelf Stable)LowVery Easy (Acid wash)Best in Class (Scale-up)

Recommendation: For standard medicinal chemistry applications, use


-ABSA  or Imidazole-1-sulfonyl Azide . Avoid Tosyl Azide due to explosion risks during isolation and storage.
Experimental Protocols
Protocol A: The "Best in Class" Scalable Method

Based on Jepsen & Kristensen (2014). Ideal for >1g scale and high-value substrates.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • Dimethyl (2-oxopropyl)phosphonate (DAMP) (1.2 equiv)

  • Imidazole-1-sulfonyl azide hydrochloride (1.2 equiv)

  • 
     (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) / Methanol (MeOH) [4:1 ratio]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv), DAMP (1.2 equiv), and Imidazole-1-sulfonyl azide (1.2 equiv) in anhydrous MeCN/MeOH (4:1 v/v) . Concentration should be approx. 0.1 M with respect to the aldehyde.

    • Why 4:1 MeCN:MeOH? MeCN solubilizes the sulfonyl azide and stabilizes the diazo transfer; MeOH is required for the subsequent activation of BOR.

  • Initiation: Add

    
      (3.0 equiv) in a single portion at ambient temperature (
    
    
    
    ).
    • Note: The reaction is generally exothermic. On scales >5g, add base portion-wise or cool to

      
       initially.
      
  • Monitoring: Stir vigorously. The reaction typically proceeds through a yellow intermediate (BOR formation) which then fades. Monitor by TLC or LCMS for the disappearance of the aldehyde.

    • Time: 2–16 hours depending on aldehyde sterics.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash the organic layer with 1M HCl.

    • Validation: The imidazole byproduct and unreacted azide are protonated and removed in the aqueous layer. This simplifies purification significantly compared to Tosyl Azide protocols.

    • Wash with saturated

      
       and Brine. Dry over 
      
      
      
      .[1]
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: The "Accessible" Method (p-ABSA)

Based on Ghabraie et al. (2011). Ideal for labs where Imidazole-1-sulfonyl azide is unavailable.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • DAMP (1.2 equiv)

  • 
    -Acetamidobenzenesulfonyl azide (
    
    
    
    -ABSA) (1.2 equiv)
  • 
     (3.0 equiv)
    
  • Solvent: MeCN (anhydrous) / MeOH [10:1 ratio]

Step-by-Step Methodology:

  • Diazo Transfer (Pre-generation): To a suspension of

    
    -ABSA  (1.2 equiv) and 
    
    
    
    (3.0 equiv) in MeCN (0.2 M), add DAMP (1.2 equiv). Stir at room temperature for 2 hours.
    • Observation: The mixture will turn cloudy/white as the sulfonamide salt precipitates.

  • Homologation: Add the Aldehyde (1.0 equiv) followed immediately by MeOH (approx. 10% of total volume).

    • Why Sequential? While one-pot is possible, pre-generating the BOR for 2 hours ensures the diazo transfer is complete before introducing the aldehyde, reducing side reactions with sensitive substrates.

  • Completion: Stir for 4–12 hours.

  • Workup: Filter the reaction mixture through a celite pad to remove the insoluble sulfonamide salts (Safety benefit: removes bulk of azide byproduct). Concentrate and purify via column chromatography.[2][3]

Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Low Yield (<40%) Incomplete deacetylation of BOR.Increase MeOH content. Ensure

is finely ground/fresh.
Starting Material Remains Diazo transfer failed or stalled.Check DAMP quality. Ensure anhydrous MeCN is used in the generation phase.
Epimerization of

-chiral center
Base is too strong/Basic conditions too prolonged.Switch to Protocol A . The imidazole system is milder. Lower temp to

.
Formation of Methyl Ketone Reaction stopped at intermediate.Water present in solvent (hydrolysis of intermediate). Use anhydrous MeCN.
Safety Directives (Critical)
  • Azide Hazards: While

    
    -ABSA and Imidazole-1-sulfonyl azide are safer than Tosyl Azide, ALL  sulfonyl azides are energetic. Never distill reaction mixtures containing azides.
    
  • Diazo Intermediates: The in situ generated BOR is a diazo compound. Do not heat the reaction above

    
    .
    
  • Waste Disposal: Aqueous waste from these reactions contains azide byproducts. Quench with dilute sodium nitrite/acid or follow specific institutional protocols for azide waste to prevent formation of hydrazoic acid or heavy metal azides in plumbing.

References
  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[4][5][6] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[4][6][2][7][1][8] Synlett, 1996(06), 521–522.[5][6] Link

  • Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004).[4][6] Further Improvements of the Synthesis of Alkynes from Aldehydes. Synthesis, 2004(01), 59–62.[6] Link

  • Jepsen, T. H., & Kristensen, J. L. (2014).[4][8] In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes.[4][6][2][7][8] The Journal of Organic Chemistry, 79(19), 9423–9426. Link

  • Ghabraie, E., Balalaie, S., Bararjanian, M., Bijanzadeh, H. R., & Gross, J. H. (2011). One-Pot Synthesis of Functionalized Aryl Alkynes via a Tandem Reaction of α-Methylene-γ-Butyrolactone-Aldehydes with the Bestmann–Ohira Reagent. Tetrahedron Letters, 52(15), 1774-1777. Link

  • Gilbert, J. C., & Weerasooriya, U. (1982).[4][5][6] Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction.[4][5][6] A facile synthesis of alkynes.[4][5][6][9][2][7] The Journal of Organic Chemistry, 47(10), 1837–1845.[6] Link

Sources

Application Note: Experimental Setup for the Bestmann-Ohira Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bestmann-Ohira Reagent (BOR), dimethyl (1-diazo-2-oxopropyl)phosphonate , represents the gold standard for the one-carbon homologation of aldehydes to terminal alkynes.[1] Unlike the traditional Corey-Fuchs reaction, which requires two steps and strong bases (e.g.,


-BuLi), the Bestmann-Ohira reaction proceeds in a single pot under mild, basic conditions (typically K

CO

/MeOH). This protocol guide details the mechanistic underpinnings, optimized experimental workflows, and safety considerations required to implement this transformation in high-value drug discovery campaigns.

Mechanistic Principles & Logic

To optimize the Bestmann-Ohira reaction, one must understand that the BOR is a precursor to the active species. The reaction does not proceed via direct attack of the BOR on the aldehyde. Instead, it involves an in situ deacylation to generate the Seyferth-Gilbert reagent.

The Cascade Mechanism
  • Activation (Deacylation): Methanol attacks the acetyl group of the BOR under basic conditions, cleaving it to form methyl acetate and the dimethyl (diazomethyl)phosphonate anion (the active Seyferth-Gilbert species).

  • Horner-Wadsworth-Emmons (HWE) Type Addition: The generated anion attacks the aldehyde carbonyl, forming an alkoxide.

  • Cyclization & Elimination: The alkoxide cyclizes to form an oxaphosphetane, which undergoes cycloelimination to release dimethyl phosphate and generate a diazoalkene intermediate.[2]

  • Carbene Formation: Spontaneous loss of nitrogen (N

    
    ) from the diazoalkene yields a highly reactive vinylidene carbene .
    
  • 1,2-Migration: The carbene undergoes a 1,2-hydride shift (or alkyl shift in the case of ketones) to form the thermodynamically stable alkyne.

Mechanistic Visualization

The following diagram illustrates the critical "activation-then-reaction" pathway.[1]

BestmannOhiraMechanism BOR Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) ActiveSpecies Active Species (Dimethyl diazomethylphosphonate anion) BOR->ActiveSpecies Deacylation (Methanolysis) Byproducts Byproducts: Methyl Acetate + Dimethyl Phosphate BOR->Byproducts Side Output Base Base (K2CO3) / MeOH Base->ActiveSpecies Intermediate1 Betaine / Oxaphosphetane ActiveSpecies->Intermediate1 Nucleophilic Attack Aldehyde Substrate (Aldehyde R-CHO) Aldehyde->Intermediate1 Diazoalkene Diazoalkene Intermediate (R-CH=C=N2) Intermediate1->Diazoalkene - (MeO)2PO2- Carbene Vinylidene Carbene (R-CH=C:) Diazoalkene->Carbene - N2 (Loss of Nitrogen) Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-Migration (Fritsch-Buttenberg-Wiechell)

Figure 1: The sequential activation and homologation pathway of the Bestmann-Ohira reaction.

Experimental Design Considerations

Reagent Stability and Safety

The BOR is a diazo compound. While more stable than simple diazoalkanes, it exhibits significant exothermic decomposition potential.

  • Thermal Hazard: Differential Scanning Calorimetry (DSC) data indicates exothermic decomposition onset around 86°C (ΔH ≈ -689 J/g).[3]

  • Handling: Never distill the neat reagent. Store at 2–8°C.[4]

  • pH Sensitivity: Avoid strong acids, which can generate hydrazoic acid or explosive decomposition.

Solvent and Base Selection

The choice of solvent system dictates the reaction kinetics and substrate compatibility.

SystemComponentsCharacteristicsApplication Scope
Standard K

CO

/ MeOH
Generates methoxide in situ. Fast reaction (1–4 h).Robust substrates, aryl/alkyl aldehydes.
Mild/Sensitive Cs

CO

/

-BuOH
Less nucleophilic solvent. Slower generation of active species.Base-sensitive substrates, racemization-prone

-chiral aldehydes.
One-Pot IBX / DMSO / MeOHCompatible with oxidative conditions.Direct conversion of alcohols to alkynes.[1][5]

Detailed Protocols

Protocol A: Standard Synthesis from Aldehydes

For the conversion of 4-chlorobenzaldehyde to 1-chloro-4-ethynylbenzene.

Reagents:

  • Aldehyde substrate (1.0 equiv)[6]

  • Bestmann-Ohira Reagent (1.2 – 1.5 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[6][7]
  • Methanol (anhydrous preferred, reagent grade acceptable)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvent Charge: Add the aldehyde (1.0 mmol) and anhydrous methanol (5.0 mL, 0.2 M concentration).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 mmol, 276 mg) in one portion. The mixture may become slightly cloudy.
  • Reagent Addition: Add the Bestmann-Ohira reagent (1.2 mmol, ~230 mg or corresponding volume if in solution) dropwise via syringe at 0°C (ice bath) to control the exotherm of deacylation.

  • Reaction: Remove the ice bath and stir at room temperature (23°C).

    • Checkpoint: Evolution of N

      
       gas (bubbling) indicates carbene formation.
      
    • Monitoring: Monitor by TLC.[8][9] The intermediate diazo species is transient; look for the disappearance of the aldehyde spot. Reaction time is typically 2–6 hours.

  • Workup:

    • Dilute with Et

      
      O or EtOAc.
      
    • Wash with saturated aqueous NaHCO

      
       (1x) and Brine (1x).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: One-Pot Oxidation-Homologation

For generating alkynes directly from primary alcohols using IBX (2-Iodoxybenzoic acid).

Logic: Methanol is required for BOR activation but can interfere with some oxidants. IBX is compatible with methanol/DMSO mixtures.

Step-by-Step Procedure:

  • Oxidation: Dissolve primary alcohol (1.0 equiv) in DMSO/THF (1:1). Add IBX (1.5 equiv). Stir at RT until aldehyde formation is complete (TLC).

  • Homologation: Do not isolate the aldehyde.

    • Add K

      
      CO
      
      
      
      (3.0 equiv).
    • Add Methanol (approx. 1/3 of total volume).

    • Add Bestmann-Ohira Reagent (1.5 equiv).

  • Completion: Stir at RT for 4–12 hours. Extract and purify as in Protocol A.

Troubleshooting & Optimization

The following decision matrix addresses common failure modes.

ObservationRoot CauseCorrective Action
No Reaction Inactive BOR or lack of MeOH.Ensure MeOH is present (essential for deacylation). Check reagent quality (NMR

P signal).
Epimerization Base too strong or reaction too long.Switch to Cs

CO

in

-BuOH. Lower temperature to 0°C.
Methyl Enol Ether Ketone substrate trapping carbene.This is the expected product for ketones in MeOH. Use non-nucleophilic solvent if possible (difficult as MeOH is needed for BOR activation).
Low Yield Volatility of alkyne.Some terminal alkynes are volatile. Avoid high-vacuum drying. Use pentane for extraction.
Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem Low Yield / Impurity Check1 Is substrate alpha-chiral? Problem->Check1 Action1 Use Cs2CO3 / t-BuOH Check1->Action1 Yes (Racemization) Check2 Is product volatile? Check1->Check2 No Action2 Avoid High Vac; Use Pentane Check2->Action2 Yes Check3 Is MeOH present? Check2->Check3 No Action3 Add MeOH for BOR activation Check3->Action3 No

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[2] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][2][5] Synlett, 1996(06), 521–522.[2] Link

  • Ohira, S. (1989).[10] Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds.[11] Synthetic Communications, 19(3-4), 561–564. Link

  • Quesada, E., & Taylor, R. J. K. (2005).[2][10][12] One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann–Ohira reagent.[1][5][12] Tetrahedron Letters, 46(38), 6473-6476. Link

  • Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004). Aldehyde-to-Alkyne Homologation: The Development of a Reliable and Scalable Process for the Preparation of (S)-1-(1-Diazo-2-oxopropyl)-3-(tert-butyldimethylsilyloxy)pyrrolidin-2-one. Journal of Organic Chemistry, 69, 6670–6673. Link

  • Sigma-Aldrich. (n.d.). Bestmann-Ohira Reagent: Alkynes from Aldehydes.[1][13][14]Link

  • Organic Syntheses. (2024). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses, 101, 234-252. Link

Sources

Application Note: Optimized Work-Up Protocols for the Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and advanced work-up procedures for alkyne synthesis.

Executive Summary

The Seyferth-Gilbert homologation is a premier chemical transformation for converting aldehydes and aryl ketones into terminal alkynes, extending the carbon skeleton by exactly one atom . Traditional methods utilizing dimethyl (diazomethyl)phosphonate (DAMP) require strong bases like potassium tert-butoxide at cryogenic temperatures, severely limiting substrate scope [[1]]([Link]). The advent of the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) revolutionized this approach, allowing for in situ carbanion generation via methanolysis with mild bases such as potassium carbonate .

This guide provides an authoritative, step-by-step protocol and work-up rationale for executing this homologation, ensuring high fidelity and yield in complex drug development workflows.

Mechanistic Rationale & Causality

Understanding the underlying mechanism is critical for troubleshooting and optimizing the subsequent work-up. The reaction initiates with the methanolysis of the Ohira-Bestmann reagent to yield a reactive carbanion . This nucleophile attacks the carbonyl carbon of the aldehyde, forming an alkoxide that cyclizes into an oxaphosphetane intermediate .

Analogous to the Wittig reaction, cycloelimination expels a water-soluble dimethyl phosphate anion, yielding a diazoalkene [[2]]([Link]). Subsequent thermal extrusion of nitrogen gas generates a vinylidene carbene, which undergoes a rapid 1,2-migration to furnish the terminal alkyne .

Because the primary byproduct (dimethyl phosphate) and the base (K₂CO₃) are highly polar, the work-up is fundamentally an exercise in liquid-liquid phase partitioning.

SG_Workflow A Aldehyde + Ohira-Bestmann Reagent (in MeOH) B Base Addition (K2CO3) Generation of Carbanion A->B C Oxaphosphetane Intermediate Formation B->C D Cycloelimination (- Dimethylphosphate) C->D E Vinylidene Carbene (- N2 gas) D->E F 1,2-Migration Terminal Alkyne Formation E->F W1 Quench (Aq. NH4Cl) Neutralize Base F->W1 Work-up Initiation W2 Liquid-Liquid Extraction (EtOAc / H2O) W1->W2 W3 Organic Phase Wash (Brine) & Dry (Na2SO4) W2->W3 W4 Concentration & Chromatography W3->W4

Workflow and mechanistic stages of the Ohira-Bestmann modification and work-up.

Experimental Protocol: The Ohira-Bestmann Modification

Self-Validating System: This protocol is designed so that visual cues (gas evolution, color changes) and phase separations validate the success of each step.

Reagents:
  • Aldehyde substrate: 1.0 equiv

  • Ohira-Bestmann reagent (BOR): 1.2 to 1.5 equiv

  • Potassium carbonate (K₂CO₃): Anhydrous, powdered, 2.0 equiv

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Solvation: Dissolve the aldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.1 M to 0.2 M concentration.

  • Reagent Addition: Add the Ohira-Bestmann reagent (1.2 equiv) to the stirring solution at room temperature. (Note: For highly volatile or base-sensitive aldehydes, cool the mixture to 0 °C prior to addition).

  • Base Introduction: Introduce powdered anhydrous K₂CO₃ (2.0 equiv) in one portion.

    • Validation Cue: The reaction mixture typically transitions to a yellow/orange hue, and mild effervescence (N₂ gas evolution) will be observed as the carbene intermediate forms and rearranges.

  • Reaction Monitoring: Allow the reaction to stir for 1 to 18 hours. Monitor the consumption of the aldehyde via TLC or LC-MS.

Advanced Work-Up Procedure & Causality

The work-up of the Seyferth-Gilbert homologation is engineered to separate the non-polar alkyne product from a highly polar reaction matrix containing methanol, potassium salts, and the dimethyl phosphate byproduct.

Step 1: Quenching the Reaction
  • Action: Once the starting material is consumed, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) or distilled water .

  • Causality: The addition of aqueous NH₄Cl serves a dual purpose. First, it quenches any unreacted carbanion and neutralizes the basicity of the system, preventing potential base-catalyzed degradation of sensitive functional groups during concentration. Second, it drastically increases the polarity of the continuous phase, forcing the organic alkyne out of solution.

Step 2: Liquid-Liquid Extraction
  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer 3 times with an organic solvent such as ethyl acetate (EtOAc) or diethyl ether (3 × 15 mL) .

  • Causality: The alkyne product partitions into the organic layer, while the dimethyl phosphate byproduct, unreacted K₂CO₃, and methanol remain sequestered in the aqueous layer. Diethyl ether provides excellent phase separation but poses flammability risks at scale; EtOAc is a safer alternative but may extract trace amounts of water, requiring rigorous drying later.

Step 3: Washing the Organic Phase
  • Action: Combine the organic extracts and wash sequentially with distilled water and saturated aqueous sodium chloride (brine).

  • Causality: The water wash removes residual methanol that may have partitioned into the organic phase. The brine wash acts as a pre-drying step; the high osmotic pressure of the saturated salt solution pulls dissolved water out of the organic layer, reducing the burden on the chemical desiccant.

Step 4: Drying and Concentration
  • Action: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator .

  • Causality: Complete removal of water is essential to prevent hydrolysis or degradation during long-term storage of the alkyne. Na₂SO₄ is preferred for slightly acid-sensitive alkynes as it is completely neutral, whereas MgSO₄ is slightly acidic.

Step 5: Purification
  • Action: Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure terminal alkyne , .

Quantitative Data: Optimization Variables

The choice of base, solvent, and reagent drastically impacts both the overall yield and the complexity of the work-up. The table below summarizes typical parameters and their outcomes across different methodologies , , [[3]]([Link]).

Homologation MethodReagentBaseSolventTempTypical YieldWork-Up Complexity
Classic Seyferth-Gilbert DAMPt-BuOKTHF-78 °C70 - 85%High (Requires cryogenic cooling, strict anhydrous handling, and careful quenching of strong base)
Ohira-Bestmann (Standard) BORK₂CO₃MeOH0 °C to RT85 - 95%Low (Aqueous quench and simple biphasic extraction)
Ohira-Bestmann (Modified) BORCs₂CO₃MeOHRT88 - 98%Low (Ideal for sterically hindered or unreactive aldehydes; drastic yield increase)

(DAMP = Dimethyl (diazomethyl)phosphonate; BOR = Bestmann-Ohira Reagent)

References

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent Source: Organic Chemistry Portal URL:[Link]

  • Seyferth–Gilbert homologation Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) Source: Oreate AI URL:[Link]

  • Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Source: YouTube (The Chemist's Cookbook) URL:[Link]

  • Seyferth-Gilbert Alkyne Synthesis Source: Organic Chemistry Select URL:[Link]

  • Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents Source: SigutLabs URL:[Link]

  • Bestman-Ohira Reagent Source: Organic Spectroscopy International URL:[Link]

  • Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium Source: PubMed Central (PMC) URL:[Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Source: Organic Syntheses URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Bestmann-Ohira reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Bestmann-Ohira reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome challenges with low yields and other common issues encountered during this powerful alkyne synthesis.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Bestmann-Ohira reaction can arise from a variety of factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question: My reaction is sluggish or incomplete. What are the primary causes and how can I fix this?

Answer:

An incomplete or slow reaction is a common frustration. The root cause often lies in one of three areas: the activity of the base, the quality of the Bestmann-Ohira Reagent (BOR), or the reaction environment.

  • Base Activity: The Bestmann-Ohira reaction is typically carried out using potassium carbonate (K₂CO₃) in methanol (MeOH). The base's role is to generate the reactive dimethyl (diazomethyl)phosphonate anion in situ.[1][2] If the K₂CO₃ is old or has absorbed moisture, its basicity will be compromised.

    • Solution: Always use freshly opened or properly stored, anhydrous K₂CO₃. For particularly stubborn substrates, a stronger base like cesium carbonate (Cs₂CO₃) can be employed, which has been shown to drastically increase yields for less reactive aldehydes.[2]

  • Reagent Quality: The Bestmann-Ohira reagent (dimethyl-1-diazo-2-oxopropylphosphonate) can decompose over time, especially if not stored correctly.[3]

    • Solution: While the reagent can be stored indefinitely under the right conditions, it's best to use a fresh batch if you suspect degradation.[1] Many labs opt to prepare the reagent themselves to ensure its quality.[4]

  • Reaction Environment: The reaction is sensitive to moisture. Any water present can quench the reactive anionic species.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use.[5] Use anhydrous solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

Question: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation is often a sign of side reactions competing with the desired alkyne synthesis. Understanding the potential side pathways is key to mitigating them.

  • Enolization of Aldehyde: For aldehydes that are prone to enolization, the mildly basic conditions of the standard Bestmann-Ohira protocol are a significant advantage over harsher methods like the Seyferth-Gilbert homologation.[6][7] However, if you are still observing byproducts from aldol condensation, further optimization is needed.

    • Solution: Lowering the reaction temperature can sometimes disfavor the enolization pathway. Additionally, ensuring the slow addition of the Bestmann-Ohira reagent can help maintain a low concentration of the reactive anion, minimizing side reactions.

  • Reaction with Ketones: When ketones are used as substrates, the intermediate carbene can be trapped by methanol, leading to the formation of methyl enol ethers instead of the desired alkyne.[7]

    • Solution: If you are working with a ketone, it is advisable to switch to an aprotic solvent system to avoid this side reaction.

Question: My substrate has sensitive functional groups. Are there modifications to the standard protocol I should consider?

Answer:

One of the major advantages of the Bestmann-Ohira reaction is its compatibility with a wide range of functional groups.[2] However, for particularly delicate substrates, certain precautions can ensure a successful outcome.

  • In Situ Reagent Generation: An improved one-pot reaction has been reported where the Bestmann-Ohira reagent is generated in situ, followed by the addition of the aldehyde.[8] This can be beneficial for sensitive aldehydes as it avoids exposing them to the full reaction mixture for an extended period. Recent advancements have focused on using safer and more stable sulfonyl azides for the in situ generation, which also simplifies workup due to the increased aqueous solubility of byproducts.[9][10]

Workflow for Troubleshooting Low Yields

Below is a systematic workflow to diagnose and resolve low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK BOR_Quality Use fresh Bestmann-Ohira Reagent Check_Reagents->BOR_Quality Base_Quality Use anhydrous K₂CO₃ or Cs₂CO₃ Check_Reagents->Base_Quality Check_Substrate 3. Evaluate Substrate Stability Check_Conditions->Check_Substrate Conditions OK Anhydrous Ensure anhydrous conditions (solvents, glassware) Check_Conditions->Anhydrous Inert_Atmosphere Maintain inert atmosphere (Ar or N₂) Check_Conditions->Inert_Atmosphere Optimize 4. Implement Optimization Strategies Check_Substrate->Optimize Substrate OK Enolizable Consider lower temperature for enolizable aldehydes Check_Substrate->Enolizable Success High Yield Achieved Optimize->Success In_Situ Try in situ reagent generation Optimize->In_Situ

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Bestmann-Ohira reaction?

A1: The reaction proceeds through several key steps:

  • The base (typically K₂CO₃ in MeOH) generates a methoxide anion, which attacks the acetyl group of the Bestmann-Ohira reagent.

  • This leads to the formation of the reactive dimethyl (diazomethyl)phosphonate anion.

  • The anion adds to the aldehyde carbonyl group to form an alkoxide intermediate.

  • The intermediate undergoes cyclization to form an oxaphosphetane.

  • Elimination of dimethyl phosphate yields a diazoalkene.

  • Loss of nitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride or 1,2-alkyl shift to furnish the terminal alkyne.[2][7]

Bestmann_Ohira_Mechanism cluster_reagent_activation Reagent Activation cluster_reaction_pathway Reaction with Aldehyde BOR Bestmann-Ohira Reagent Anion Diazomethylphosphonate Anion BOR->Anion Base (K₂CO₃/MeOH) Alkoxide Alkoxide Intermediate Anion->Alkoxide + Aldehyde Aldehyde Aldehyde Diazoalkene Diazoalkene Alkoxide->Diazoalkene Elimination Carbene Vinylidene Carbene Diazoalkene->Carbene - N₂ Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Shift

Caption: Simplified mechanism of the Bestmann-Ohira reaction.

Q2: Can I use ketones as a substrate in the Bestmann-Ohira reaction?

A2: While the reaction is primarily used for aldehydes, it can be applied to ketones. However, as mentioned previously, the use of a protic solvent like methanol can lead to the formation of methyl enol ethers as a significant byproduct.[7] For successful conversion of ketones to alkynes, it is recommended to use an aprotic solvent.

Q3: How does the Bestmann-Ohira reaction compare to the Corey-Fuchs reaction?

A3: Both are popular methods for the one-carbon homologation of aldehydes to terminal alkynes. The key differences are summarized in the table below.

FeatureBestmann-Ohira ReactionCorey-Fuchs Reaction
Conditions Mild (K₂CO₃, room temp)Harsher (strong base, low temp)
Substrate Scope Good for enolizable aldehydes[6][8]Can be problematic for base-sensitive substrates
Procedure One-potTwo-step, one-pot procedure
Byproducts Water-soluble phosphateTriphenylphosphine oxide (can complicate purification)

Generally, the Bestmann-Ohira reaction is preferred for its milder conditions and broader functional group tolerance.[11][12]

Q4: Are there any safety concerns with the Bestmann-Ohira reagent?

A4: The Bestmann-Ohira reagent is a diazo compound and should be handled with care, although it is generally considered to be relatively stable.[4] The preparation of the reagent often involves the use of sulfonyl azides, which can be explosive.[9] It is crucial to follow established safety protocols and use appropriate personal protective equipment when handling these reagents. Safer, more stable alternatives to tosyl azide, such as imidazole-1-sulfonyl azide, have been developed to mitigate these risks.[10]

Experimental Protocols

General Procedure for the Bestmann-Ohira Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous methanol and stir the suspension at room temperature for 30 minutes.

  • Reagent Addition: Add the Bestmann-Ohira reagent (1.2-1.5 eq) to the mixture.[1][3]

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]

Preparation of the Bestmann-Ohira Reagent

A reliable method for the preparation of the Bestmann-Ohira reagent involves a diazo transfer reaction.[13]

  • Deprotonation: In a three-necked flask equipped with an overhead stirrer, cool a solution of dimethyl-2-oxopropylphosphonate in toluene to 0 °C. Add sodium hydride (NaH) portionwise.

  • Diazo Transfer: After gas evolution ceases, add a solution of a suitable sulfonyl azide (e.g., p-acetamidobenzenesulfonyl azide) in THF dropwise.

  • Reaction: Allow the reaction to proceed until completion.

  • Workup and Purification: The sulfonamide byproduct can be removed by filtration, and the desired Bestmann-Ohira reagent can be purified by chromatography.[4]

References

  • Australian Journal of Chemistry. (2007). The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. [Link]

  • ResearchGate. (n.d.). Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis. [Link]

  • Chemistry Stack Exchange. (2017). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. [Link]

  • ResearchGate. (2025). Synthesis of the Bestmann-Ohira Reagent. [Link]

  • PubMed. (2020). The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

  • Organic Syntheses. (n.d.). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. [Link]

  • Organic Spectroscopy International. (2016). BESTMAN-OHIRA REAGENT. [Link]

  • ACS Publications. (2014). In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. [Link]

  • Organic Chemistry Portal. (2014). In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. [Link]

  • Semantic Scholar. (2006). Synthesis of the Bestmann-Ohira Reagent. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Bestmann‐Ohira reaction. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

Sources

Technical Support Hub: Seyferth-Gilbert Homologation & Bestmann-Ohira Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Side Reactions & Optimization

Diagnostic Triage: Identify Your Failure Mode

Before adjusting your protocol, identify the specific side reaction based on your crude NMR or LC-MS data.

Symptom / ObservationProbable CauseTechnical Root
No Reaction / Stalled Reagent decomposition or pH mismatchDAMP (Seyferth-Gilbert) is thermally unstable; BOR requires methanolysis to activate.
Product has +N

mass (or aromatic ring)
1,3-Dipolar CycloadditionDiazo intermediate reacted with product alkyne or alkene (Pyrazoles/Triazoles).
Loss of Stereochemistry (

-center)
Base-mediated Epimerization

(SGH) is too strong;

(BOR) can still racemize labile aldehydes.
Product is a Methyl Enol Ether Carbene TrappingSolvent (MeOH) intercepted the vinylidene carbene before rearrangement.
Product is a Homopropargyl Ether Michael AdditionSubstrate was an

-unsaturated aldehyde; MeOH attacked the double bond.
C-H Insertion Products Failed Migration1,2-migration was sterically hindered; carbene inserted into proximal C-H bond.

The Mechanism & Decision Pathways (Visualized)

Understanding the "forks in the road" for the reactive intermediates is critical for troubleshooting.

SGH_Pathway Start Aldehyde/Ketone Side_Aldol Aldol Condensation (Side Rxn) Start->Side_Aldol Strong Base (Pre-reaction) Reagent_BOR Bestmann-Ohira Reagent (In MeOH/K2CO3) Active_Anion Active Phosphonate Anion Reagent_BOR->Active_Anion Deacetylation Reagent_SGH Seyferth-Gilbert Reagent (DAMP + KOtBu) Reagent_SGH->Active_Anion Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Active_Anion->Oxaphosphetane + Substrate Diazoalkene Diazoalkene (Transient) Oxaphosphetane->Diazoalkene - Phosphate Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 Side_Pyrazole Pyrazole/Triazole (1,3-Dipolar Cycloaddition) Diazoalkene->Side_Pyrazole + Alkyne/Alkene Alkyne Terminal Alkyne (Target Product) Carbene->Alkyne 1,2-Migration (Fast) Side_Insertion C-H Insertion (Cyclopentene deriv.) Carbene->Side_Insertion Steric Hindrance (Slow Migration) Side_Ether Enol Ether (Solvent Trapping) Carbene->Side_Ether + MeOH (Trapping)

Figure 1: Mechanistic flow of Seyferth-Gilbert/Bestmann-Ohira reactions. Note the critical divergence at the Carbene intermediate.

Troubleshooting Tickets (FAQ)

Ticket #101: Epimerization of -Chiral Centers

User Report: "I'm converting an amino-acid derived aldehyde to an alkyne. The yield is good, but my ee% dropped from 99% to 60%."

Root Cause: The original Seyferth-Gilbert conditions utilize Potassium tert-butoxide (


), a strong base that readily deprotonates the 

-position of aldehydes, leading to enolization and racemization.[1] Even the milder Bestmann-Ohira conditions (

/MeOH) can cause this if the reaction time is prolonged or the substrate is highly acidic.

Corrective Protocol:

  • Switch to Bestmann-Ohira: If using DAMP/

    
    , stop immediately. Switch to the Bestmann-Ohira reagent (BOR).[2]
    
  • Temperature Control: Run the reaction at 0 °C instead of room temperature. The deacetylation of BOR is slower but still proceeds, while the rate of

    
    -deprotonation drops significantly.
    
  • Buffer the System: Use Cs

    
    CO
    
    
    
    instead of K
    
    
    CO
    
    
    in the presence of sterically bulky alcohols (like t-BuOH) or run in pure MeOH with strictly 1.1 equivalents of base to minimize excess alkalinity [1].
Ticket #102: Formation of Pyrazoles (Nitrogen Retention)

User Report: "Mass spec shows M+28 peaks. NMR suggests an aromatic ring where my alkyne should be."

Root Cause: The intermediate diazoalkene is a 1,3-dipole. If the conversion of diazoalkene to carbene (loss of N


) is slow, or if the substrate contains other alkynes/alkenes, the diazo species will undergo a [3+2] cycloaddition.

Corrective Protocol:

  • Inverse Addition: Do not dump the reagent into the aldehyde. Add the aldehyde slowly to a solution of the reagent. This keeps the concentration of the dipolarophile (aldehyde/alkyne) low relative to the generating diazo species.

  • Avoid Excess Reagent: Use only 1.2 equivalents of BOR. Excess reagent generates excess diazoalkene which can react with the product alkyne.

Ticket #103: "Missing" Alkyne (Methyl Enol Ether Formation)

User Report: "I see a new spot on TLC, but the proton NMR shows a methoxy group and an alkene proton, not an alkyne."

Root Cause: This is specific to the Bestmann-Ohira modification (methanol solvent).[1] The vinylidene carbene intermediate is highly electrophilic. If the 1,2-migration (rearrangement to alkyne) is slow due to steric bulk or electronic effects, the methanol solvent acts as a nucleophile and traps the carbene, forming a methyl enol ether [2].

Corrective Protocol:

  • Change Solvent: You cannot remove MeOH entirely (needed for BOR activation), but you can use a co-solvent mixture. Try THF:MeOH (4:1) .

  • Increase Temperature: Counter-intuitively, slightly warming the reaction (if stability permits) can favor the unimolecular 1,2-migration (high activation energy) over the bimolecular solvent trapping.

Standardized Protocols

Protocol A: Bestmann-Ohira Reagent (In-Situ Activation)

Recommended for most substrates, including enolizable aldehydes.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[3]
  • Solvent: Dry Methanol (0.1 M concentration relative to substrate)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Mixing: Add the aldehyde and dry Methanol.

  • Activation: Add K

    
    CO
    
    
    
    . The mixture may become slightly turbid.
  • Reagent Addition: Add the Bestmann-Ohira reagent neat or dissolved in a minimum amount of MeOH.

  • Reaction: Stir at room temperature (23 °C) for 4–16 hours. Monitor by TLC.

    • Note: If starting material persists after 16h, add 0.5 equiv more reagent.

  • Workup: Dilute with Et

    
    O, wash with saturated NaHCO
    
    
    
    and Brine. Dry over Na
    
    
    SO
    
    
    .
Protocol B: Seyferth-Gilbert (Traditional DAMP)

Only recommended for non-enolizable ketones or sterically hindered substrates where BOR fails.

Reagents:

  • Substrate: Ketone/Aldehyde (1.0 equiv)

  • Reagent: DAMP (dimethyl (diazomethyl)phosphonate) (1.1 equiv)

  • Base: KO

    
    Bu (1.1 equiv)
    
  • Solvent: Dry THF (0.1 M)

Step-by-Step:

  • Cryogenics: Cool a solution of KO

    
    Bu in THF to -78 °C .
    
  • Reagent Formation: Add DAMP dropwise. The solution usually turns yellow (anion formation). Stir for 10 mins.

  • Addition: Add the substrate (dissolved in THF) dropwise over 15 minutes.

  • Warming: Allow the reaction to warm to room temperature naturally over 2–3 hours. Nitrogen evolution will be observed.

  • Workup: Standard aqueous extraction.

Reference Data: Reagent Comparison

FeatureSeyferth-Gilbert (DAMP)Bestmann-Ohira (BOR)
Active Species Dimethyl (diazomethyl)phosphonate anionGenerated in situ via deacetylation of BOR
Base Required Strong (

,

-BuLi)
Mild (

,

)
Temperature -78 °C (Strict)0 °C to Room Temp
Solvent THF / Et

O
MeOH (Required for activation)
Substrate Scope Ketones, Non-enolizable AldehydesEnolizable Aldehydes, Sensitive substrates
Major Risk Racemization, Reagent Explosion (Thermal)Methanolysis side-products, Pyrazoles

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][3][4] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][2][3][4][5][6] Synlett, 1996(06), 521–522.[1][3][4] Link

  • Ohira, S. (1989).[1][3][7] Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl) Phosphonate and Reaction with Carbonyl Compounds.[8] Synthetic Communications, 19(3–4), 561–564.[1] Link

  • Gilbert, J. C., & Weerasooriya, U. (1979).[1][3] Elaboration of aldehydes and ketones to alkynes: improved methodology. The Journal of Organic Chemistry, 44(26), 4997–4998.[1] Link

  • Dickson, H. D., Smith, S. C., & Heyer, E. (2004). Bestmann-Ohira Reagent.[2][3][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. Link

  • Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004).[3] Further Improvements of the Synthesis of Alkynes from Aldehydes. Synthesis, 2004(01), 59-62. Link

Sources

Technical Support Center: Optimizing Base Conditions for Alkyne Synthesis from Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkyne synthesis. Converting aldehydes to terminal alkynes is a foundational transformation in drug development and total synthesis. However, selecting the correct base is critical to preventing side reactions such as epimerization, incomplete conversion, or functional group degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols for the two primary methodologies: the Corey-Fuchs reaction and the Bestmann-Ohira/Seyferth-Gilbert homologation.

Mechanistic Workflows & Base Selection Logic

The choice of base dictates the mechanistic pathway and the ultimate success of the homologation.

  • Corey-Fuchs Pathway: Requires strong bases (typically

    
    -BuLi) to drive the halogen-metal exchange of the isolated 1,1-dibromoalkene intermediate.
    
  • Bestmann-Ohira Pathway: Utilizes mild bases (typically K₂CO₃ or Cs₂CO₃) in protic solvents to deprotonate the phosphonium salt or cleave the acetyl group of the Bestmann-Ohira reagent (DAMP), generating the active Seyferth-Gilbert ylide in situ.

Workflow cluster_CF Corey-Fuchs Pathway cluster_BO Bestmann-Ohira Pathway A Aldehyde Precursor B1 CBr4, PPh3 (Olefination) A->B1 B2 DAMP Reagent (In situ SGR generation) A->B2 C1 1,1-Dibromoalkene B1->C1 D1 Strong Base (n-BuLi) Halogen-Metal Exchange C1->D1 E Terminal Alkyne Product D1->E -78°C to RT C2 Diazo Intermediate B2->C2 D2 Mild Base (K2CO3 / Cs2CO3) Cycloelimination C2->D2 D2->E RT, MeOH

Mechanistic pathways for alkyne synthesis from aldehydes highlighting base-dependent steps.

Troubleshooting & FAQ

Q1: Why am I seeing epimerization of my α-chiral aldehyde during the Bestmann-Ohira reaction? Causality: The standard Bestmann-Ohira protocol relies on K₂CO₃ in methanol. This combination generates potassium methoxide in situ, which is sufficiently basic to deprotonate the acidic α-proton of sensitive chiral aldehydes (such as amino acid-derived propargylamines) before the homologation cycloelimination can occur[1]. Resolution: Switch the base to Cs₂CO₃[2]. Cesium carbonate provides a milder, less nucleophilic basic environment that enhances the rate of the desired Seyferth-Gilbert homologation over the competing α-deprotonation side-reaction.

Q2: My Corey-Fuchs reaction stalls at the 1,1-dibromoalkene stage. Why isn't the alkyne forming? Causality: The elimination step requires exactly 2.0 to 2.2 equivalents of a strong base like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-BuLi. The first equivalent performs a halogen-metal exchange, and the second equivalent deprotonates the resulting terminal alkyne to drive the equilibrium forward. If trace moisture is present, it prematurely quenches the highly reactive organolithium intermediate, arresting the reaction at the bromoalkyne or alkene stage.
Resolution:  Strictly titrate your 

-BuLi before use to ensure accurate molarity. Maintain rigorous anhydrous conditions (flame-dried glassware, positive argon atmosphere).

Q3: Can I avoid cryogenic temperatures and strong bases like


-BuLi for the Corey-Fuchs elimination? 
Causality: 

-BuLi requires -78°C to control the highly exothermic halogen-metal exchange and prevent destructive side reactions with other functional groups. Resolution: Yes. Recent base optimizations allow the use of DBU (4 equivalents) in MeCN at room temperature, or Cs₂CO₃ in DMSO at 115°C[3]. Under these conditions, the reagents act as both base and organocatalyst, bypassing the need for organolithium reagents and cryogenic cooling.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing strict In-Process Controls (IPCs).

Protocol A: Mild Bestmann-Ohira Homologation (Optimized with Cs₂CO₃)

Ideal for epimerization-prone or base-sensitive substrates.

  • Preparation: Assemble a 50 mL 3-neck reaction flask with a condenser leading to an argon bubbler. Flush with argon for 30 minutes.

  • Reagent Charging: Charge the aldehyde (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq) into the flask. Degas the solids by evacuating and backfilling with argon for three cycles.

  • Solvent Addition: Add dry methanol (0.2 M relative to aldehyde) via syringe. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a faint grey turbid solution.

  • Homologation: Slowly charge dimethyl (1-diazo-2-oxopropyl)phosphonate (DAMP, 1.2 eq, 10% solution in MeCN) under argon pressure. Stir for 4 hours at room temperature.

    • Self-Validation Checkpoint: Monitor by TLC (100% hexanes). The reaction is complete when the UV-active aldehyde spot disappears and a new, non-polar spot (

      
      ) corresponding to the alkyne appears.
      
  • Workup: Dilute with diethyl ether, wash with 5% aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Standard Corey-Fuchs Olefination and Elimination

Ideal for robust substrates requiring high-yielding, scalable conversions.

  • Olefination: React the aldehyde (1.0 eq) with CBr₄ (2.0 eq) and PPh₃ (4.0 eq) in anhydrous DCM at 0°C.

    • Self-Validation Checkpoint: Formation of a distinct, UV-active 1,1-dibromoalkene spot on TLC. Isolate and purify this intermediate via silica plug before proceeding.

  • Elimination Setup: Dissolve the purified 1,1-dibromoalkene in anhydrous THF (0.1 M) and cool to -78°C under argon.

  • Base Addition: Add titrated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -BuLi (2.2 eq) dropwise over 15 minutes. Stir at -78°C for 1 hour, then warm to room temperature for 1 hour.
    
    • Self-Validation Checkpoint: Upon

      
      -BuLi addition, the solution will exhibit a distinct color shift (often deep red or brown), indicating the successful generation of the lithium acetylide intermediate.
      
  • Quenching: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: The dark color will immediately dissipate upon quenching. GC/MS analysis of the organic layer must confirm a mass shift corresponding to the loss of two bromine atoms[3].

Quantitative Base Comparison

Use the following table to select the optimal base system for your specific substrate requirements.

Base SystemHomologation MethodApprox. pKa of Conj. AcidEpimerization RiskFunctional Group ToleranceTypical Yield Range

-BuLi (-78°C)
Corey-Fuchs~50 (Butane)High (if temp rises)Low (reacts with esters, ketones)75–95%
K₂CO₃ / MeOH Bestmann-Ohira~15.5 (MeOH)Moderate to HighHigh (tolerates esters, alkyl halides)80–98%
Cs₂CO₃ / MeOH Bestmann-Ohira~15.5 (MeOH)LowVery High80–95%
DBU / MeCN Corey-Fuchs (Modified)~24 (in MeCN)LowHigh70–90%

References

  • Beilstein Journal of Organic Chemistry. "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics."[Link]

  • National Center for Biotechnology Information (PMC). "Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes."[Link]

  • Organic Chemistry Portal. "One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling."[Link]

  • ResearchGate. "Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products."[Link]

Sources

Technical Support Center: Purification of Diethyl (1-diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Diethyl (1-diazo-2-oxopropyl)phosphonate, a highly versatile homologating agent closely related to the classic Bestmann-Ohira Reagent (BOR). Designed for researchers and drug development professionals, this guide synthesizes field-proven protocols with the mechanistic causality behind each experimental choice.

Experimental Workflow & Causality

The purification of diazo compounds requires a delicate balance between removing reactive byproducts and preventing the thermal or acid-catalyzed degradation of the diazo moiety[1]. The workflow below outlines the optimal self-validating purification pathway.

Workflow A Crude Reaction Mixture (Toluene/THF) B Filtration of Sulfonamide (Removes p-ABSA byproduct) A->B C Rotary Evaporation (25 °C, 10 mmHg) B->C D Silica Gel Chromatography (1:1 EtOAc-Hexanes) C->D E Pure Diethyl (1-diazo-2- oxopropyl)phosphonate D->E

Experimental workflow for the isolation and purification of the diazo reagent.

Step-by-Step Purification Methodology

This protocol is adapted from the validated [2].

  • Pre-Purification Filtration: Following the 20-hour diazo transfer reaction using 4-acetamidobenzenesulfonyl azide (p-ABSA), a heavy white precipitate will form. Filter the suspension through a sintered glass funnel.

    • Causality: p-ABSA is specifically chosen because its byproduct (4-acetamidobenzenesulfonamide) is highly insoluble in the Toluene/THF mixture, allowing for immediate mechanical separation prior to chromatography[2].

  • Quantitative Transfer: Rinse the reaction flask and filter cake with methyl t-butyl ether (MTBE) to ensure no product is left behind in the matrix[2].

  • Thermal-Controlled Concentration: Concentrate the filtrate via rotary evaporation at exactly 25 °C and 10 mmHg[2].

    • Validation: The resulting material should be a pale-yellow oil. Strict temperature adherence prevents thermal nitrogen extrusion.

  • Flash Chromatography: Load the crude oil directly onto a silica gel column pre-equilibrated with a 1:1 mixture of ethyl acetate and hexanes[2].

  • Elution & Final Drying: Elute the product using the same 1:1 solvent system. Pool the UV-active fractions containing the product, concentrate at 25 °C (10 mmHg), and dry under high vacuum (25 °C, 0.05 mmHg)[2].

Quantitative Specifications & Validation Data

To ensure your isolated reagent meets the rigorous standards required for downstream Seyferth-Gilbert homologations, cross-reference your analytical results with the table below[2],[3].

ParameterSpecificationAnalytical Purpose / Causality
Appearance Pale-yellow oilVisual indicator of purity; dark orange/brown indicates degradation[2].
TLC Retention (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
0.24Monitored via TLC (1:1 EtOAc-Hexanes) to confirm elution trajectory.

C NMR (Diazo Carbon)
~64.1 ppm (d, J = 217 Hz)Validates the intact diazo-phosphonate linkage. Note: Long

relaxation requires sufficient scans to observe[2].
Storage Stability > 3 months (neat, air)Demonstrates exceptional kinetic stability compared to non-stabilized diazoalkanes[2].
Evaporation Temp. ≤ 25 °CCritical threshold to prevent thermal decomposition during solvent removal[2].

Troubleshooting Guides & FAQs

Troubleshooting Issue Impurity / Yield Loss Detected Path1 Co-eluting Impurities (TLC shows multiple spots) Issue->Path1 Path2 Product Discoloration (Darkening of oil) Issue->Path2 Sol1 Switch to p-ABSA Reagent (Byproduct is insoluble) Path1->Sol1 Sol2 Minimize Silica Exposure (Prevents acid-catalyzed degradation) Path2->Sol2

Logical troubleshooting pathways for common purification bottlenecks.

Q: Why is my isolated diethyl (1-diazo-2-oxopropyl)phosphonate contaminated with unreacted sulfonyl azide? A: This is a common issue when using standard tosyl azide as the diazo transfer reagent. Tosyl azide produces p-toluenesulfonamide as a byproduct, which is highly soluble in organic solvents and notoriously difficult to separate from the diazo product via standard silica chromatography[4]. Solution: Switch your protocol to use 4-acetamidobenzenesulfonyl azide (p-ABSA). The p-ABSA byproduct is practically insoluble in the reaction mixture, allowing you to remove >95% of the impurity via a simple physical filtration before the mixture ever touches a column[2].

Q: Is it safe to concentrate this diazo product on a rotary evaporator? A: Yes, provided strict parameters are followed. While diazo compounds are generally energetic and prone to explosive decomposition, diethyl (1-diazo-2-oxopropyl)phosphonate is exceptionally stable[5]. This stability is caused by the electron-withdrawing effects of the adjacent carbonyl and phosphonate groups, which heavily delocalize the diazo dipole[6]. It is safe to concentrate at 25 °C under mild vacuum (10 mmHg)[2]. However, thermal stress must be avoided; never subject the neat oil to temperatures exceeding 40 °C or attempt short-path distillation.

Q: I am observing a degraded yield and discoloration after silica gel chromatography. What is the mechanism of this degradation? A: Prolonged exposure to the acidic silanol (Si-OH) groups on standard stationary-phase silica can protonate the diazo carbon. This protonation weakens the C-N bond, leading to nitrogen extrusion and subsequent side reactions (such as O-H insertion or hydrolysis)[1]. Solution: To prevent this, minimize the compound's residence time on the column by using rapid flash chromatography rather than gravity flow. If degradation persists, consider pre-treating your silica with 1% triethylamine to neutralize highly active acidic sites.

Q: Can I use the crude reagent directly without chromatography? A: For many routine homologation applications, yes. If the diazo transfer was performed with p-ABSA and the insoluble sulfonamide was successfully filtered out, the resulting crude pale-yellow oil is often pure enough (~90-95%) for immediate use in Seyferth-Gilbert homologations[4]. However, for quantitative analytical studies or complex total syntheses, the 1:1 EtOAc-Hexanes silica plug is mandatory to remove trace unreacted phosphonates[2].

References

  • Varongchayakul, C.; Danheiser, R. L. "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate". Organic Syntheses2023 , 100, 84–98. URL:[Link]

  • Pietruszka, J.; Witt, A. "Synthesis of the Bestmann-Ohira Reagent". Synthesis2006 , 24, 4266-4268. URL:[Link]

  • Maas, G. "λ5-Phosphorus-Containing α-Diazo Compounds (PCDCs)". ORCA - Cardiff University. URL: [Link]

  • Mühldorf, B. et al. "An Azide-Free Synthesis of Metallodiazomethanes Using Nitrous Oxide". Journal of the American Chemical Society2024 . URL:[Link]

Sources

Technical Support Center: Managing Enolizable Aldehydes in the Bestmann-Ohira Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the successful application of the Bestmann-Ohira reaction to enolizable aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who seek to navigate the nuances of this powerful alkyne synthesis methodology. Here, we dissect common experimental hurdles, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the stereochemical integrity and optimal yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the Bestmann-Ohira reaction suitable for enolizable aldehydes compared to other homologation methods?

A1: The primary advantage of the Bestmann-Ohira reaction lies in its remarkably mild reaction conditions.[1][2] Unlike the related Seyferth-Gilbert homologation, which employs strong bases like potassium tert-butoxide, the Bestmann-Ohira modification utilizes a weaker base, typically potassium carbonate in methanol.[1][2][3] This significant reduction in basicity minimizes common side reactions associated with enolizable aldehydes, such as aldol condensation and epimerization at the α-carbon.[1][4] The Corey-Fuchs reaction, another common alternative, also requires a strong base (n-BuLi) in its second step, posing similar challenges for sensitive substrates.[5]

Q2: What are the most common side reactions observed when using enolizable aldehydes in the Bestmann-Ohira reaction?

A2: The most prevalent side reactions include:

  • Epimerization: Loss of stereochemical integrity at the carbon alpha to the aldehyde is a major concern. This occurs via deprotonation of the acidic α-proton by the base, leading to a planar enolate intermediate.[6]

  • Aldol Condensation: Self-condensation of the enolizable aldehyde can occur, leading to the formation of β-hydroxy aldehyde byproducts and their subsequent dehydration products.

  • Decomposition of the Reagent: The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) can be sensitive to moisture and prolonged storage.[5] Its decomposition can lead to reduced yields and the formation of various impurities.

Q3: Can the Bestmann-Ohira reagent be prepared in-house, and what are the safety considerations?

A3: Yes, the Bestmann-Ohira reagent can be prepared through a diazo transfer reaction.[7][8] While this can be more cost-effective than purchasing the reagent, it involves the use of sulfonyl azides, which are potentially explosive and should be handled with extreme care.[9] It is crucial to follow established safety protocols and conduct the synthesis in a well-ventilated fume hood with appropriate personal protective equipment. A more recent and safer protocol utilizes a stable sulfonyl azide for the in situ generation of the reagent.[10]

Q4: Are there any alternatives to the Bestmann-Ohira reaction for particularly sensitive enolizable aldehydes?

A4: For extremely sensitive substrates, alternative strategies might be considered. One approach is the in situ generation of the aldehyde from a more stable precursor, such as an alcohol or an ester, immediately followed by the Bestmann-Ohira reaction.[11][12] This minimizes the time the sensitive aldehyde is exposed to basic conditions. For instance, oxidation of a primary alcohol with manganese dioxide can be performed in the same pot prior to the addition of the Bestmann-Ohira reagent.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Bestmann-Ohira reaction with enolizable aldehydes.

Problem: Significant Epimerization of the α-Stereocenter

Causality: The primary cause of epimerization is the abstraction of the acidic α-proton by the base, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical information.[6]

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Insight: The strength and amount of base are critical. While potassium carbonate is the standard, for highly sensitive substrates, an even milder base or a stoichiometric amount might be necessary.

    • Action: Consider using cesium carbonate, which has been reported to improve yields for less reactive aldehydes and can sometimes offer better results with sensitive substrates.[10] Carefully control the stoichiometry of the base; an excess can significantly increase the rate of epimerization.

  • Reaction Temperature:

    • Insight: Higher temperatures accelerate both the desired reaction and the undesired epimerization.[6]

    • Action: Maintain a low and consistent temperature throughout the reaction. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice. For particularly labile substrates, maintaining the reaction at 0 °C for a longer period may be beneficial.

  • Solvent Choice:

    • Insight: The polarity of the solvent can influence the rate of epimerization.[6]

    • Action: While methanol is the most common solvent, exploring less polar solvents like tetrahydrofuran (THF) or a mixture of solvents could potentially suppress epimerization.

Experimental Protocol to Minimize Epimerization:

ParameterStandard ConditionsOptimized for Sensitive Aldehydes
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq) or K₂CO₃ (1.2 eq)
Temperature 0 °C to room temperatureMaintain at 0 °C for 4-6 hours
Solvent MethanolTHF or a 1:1 mixture of Methanol:THF
Problem: Low Yield of the Desired Alkyne

Causality: Low yields can stem from several factors, including incomplete reaction, decomposition of the starting material or reagent, or competing side reactions.

Troubleshooting Flowchart:

G start Low Alkyne Yield check_sm Check Starting Material Consumption (TLC/LCMS) start->check_sm sm_present Starting Material Remains check_sm->sm_present sm_consumed Starting Material Consumed check_sm->sm_consumed increase_reagent Increase Bestmann-Ohira Reagent Stoichiometry (1.2-1.5 eq) sm_present->increase_reagent Yes increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes check_impurities Analyze Impurities (NMR/MS) sm_consumed->check_impurities end Improved Yield increase_reagent->end increase_time_temp->end aldol_products Aldol Products Detected check_impurities->aldol_products reagent_decomp Reagent Decomposition Products Detected check_impurities->reagent_decomp other_impurities Other Impurities check_impurities->other_impurities lower_temp Lower Reaction Temperature aldol_products->lower_temp Yes use_fresh_reagent Use Fresh/Purified Bestmann-Ohira Reagent reagent_decomp->use_fresh_reagent Yes optimize_workup Optimize Workup and Purification other_impurities->optimize_workup lower_temp->end use_fresh_reagent->end optimize_workup->end

Caption: Troubleshooting flowchart for low alkyne yield.

Detailed Actions:

  • Reagent Quality and Stoichiometry:

    • Insight: The Bestmann-Ohira reagent is known to degrade over time, especially if not stored properly.[5]

    • Action: Use a fresh batch of the reagent or purify older batches. Ensure that at least 1.1-1.2 equivalents of the reagent are used relative to the aldehyde. For less reactive aldehydes, increasing the stoichiometry to 1.5 equivalents may be necessary.

  • Reaction Time and Temperature:

    • Insight: While low temperatures are crucial for minimizing side reactions, the reaction may proceed slowly.

    • Action: Monitor the reaction progress carefully by TLC or LC-MS. If the reaction stalls at low temperatures, consider allowing it to stir at room temperature for an extended period (12-24 hours).

  • In Situ Generation of the Aldehyde:

    • Insight: If the aldehyde is inherently unstable, generating it in the reaction flask immediately before the homologation can significantly improve yields.[11][12]

    • Action: Consider a tandem reaction sequence, such as the oxidation of a primary alcohol or the reduction of an ester, followed by the immediate addition of the Bestmann-Ohira reagent and base.

Optimized Protocol for In Situ Aldehyde Generation and Homologation:

  • To a solution of the primary alcohol (1.0 eq) in a suitable solvent (e.g., DCM or THF), add an oxidizing agent (e.g., Dess-Martin periodinane or MnO₂) at 0 °C.

  • Stir the reaction until the oxidation is complete (monitor by TLC).

  • Add methanol to the reaction mixture, followed by the Bestmann-Ohira reagent (1.2 eq) and potassium carbonate (2.0 eq).

  • Allow the reaction to warm to room temperature and stir until the alkyne formation is complete.

  • Perform an aqueous workup and purify the product by column chromatography.

Visualizing the Bestmann-Ohira Reaction Mechanism

Understanding the reaction mechanism is key to effective troubleshooting.

G cluster_0 In Situ Reagent Generation cluster_1 Reaction with Aldehyde cluster_2 Alkyne Formation BOR Bestmann-Ohira Reagent DAMP_anion Diazomethylphosphonate Anion BOR->DAMP_anion Deprotection Base K₂CO₃/MeOH Oxaphosphetane Oxaphosphetane Intermediate DAMP_anion->Oxaphosphetane Aldehyde Enolizable Aldehyde Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Vinylidene Vinylidene Carbene Diazoalkene->Vinylidene - N₂ Alkyne Terminal Alkyne Vinylidene->Alkyne 1,2-H Shift

Caption: Mechanism of the Bestmann-Ohira reaction.[10][11][14]

References

  • Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. (2017, March 17). Retrieved from [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. Retrieved from [Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. (2024). Organic Syntheses, 101, 258-277. Retrieved from [Link]

  • Proposed mechanism of the Bestmann-Ohira reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Ohira-Bestmann reagent and Seyferth-Gilbert reaction. (2018, May 19). YouTube. Retrieved from [Link]

  • Wang, Z., & Richter, S. (n.d.). Thermal Stability Analysis for Major Reaction Components of Ohira-Bestmann Reagent. Retrieved from [Link]

  • Synthesis of the Bestmann-Ohira Reagent. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. (2007, December 4). Australian Journal of Chemistry. Retrieved from [Link]

  • BESTMAN-OHIRA REAGENT. (2016, March 25). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • A Convenient Reagent for Aldehyde to Alkyne Homologation. (n.d.). NIH Public Access. Retrieved from [Link]

  • Bestmann-OhiraReagent: A Versatile Reagent in Organic Synthesis. (n.d.). SciSpace. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Seyferth–Gilbert homologation. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature in Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Landscape

The Seyferth-Gilbert Homologation (SGH) is the gold standard for converting aldehydes and ketones into terminal alkynes.[1] However, temperature is the single most critical process parameter (CPP) governing the reaction's selectivity.[1]

The reaction operates on a "thermal knife-edge":[1]

  • Too Cold: The intermediate diazoalkene forms but fails to extrude nitrogen, stalling the reaction at the betaine or diazo stage.[1]

  • Too Hot: The resulting vinylidene carbene becomes hyper-reactive, leading to C-H insertion (side products) or, in the case of the Bestmann-Ohira modification, the base-mediated racemization of

    
    -chiral centers.[1]
    

This guide dissects the thermal requirements for the two primary reagent classes: the classic Seyferth-Gilbert Reagent (DAMP) and the modern Bestmann-Ohira Reagent (BOR) .[1]

Mechanistic Thermal Checkpoints

To troubleshoot effectively, you must understand where temperature acts in the pathway.[1]

Interactive Pathway Analysis

The following diagram illustrates the reaction flow and identifies the specific steps where temperature control is mandatory.

SGH_Mechanism Start Aldehyde / Ketone Oxaphosphetane Oxaphosphetane Intermediate (Thermal Stability Zone 1) Start->Oxaphosphetane Nucleophilic Attack Reagent Phosphonate Reagent (DAMP or BOR) Base Base Activation (KOtBu or K2CO3/MeOH) Reagent->Base Base->Oxaphosphetane Diazoalkene Diazoalkene Intermediate Oxaphosphetane->Diazoalkene Cycloelimination (-78°C to 0°C) N2_Loss N2 Extrusion (CRITICAL TEMP STEP) Diazoalkene->N2_Loss Warming Required Carbene Vinylidene Carbene (Highly Reactive) N2_Loss->Carbene -N2 Migration 1,2-Migration (Fritsch-Buttenberg-Wiechell) Carbene->Migration Side_CH C-H Insertion / Polymerization (High Temp Side Reaction) Carbene->Side_CH T > RT or slow migration Product Terminal Alkyne Migration->Product

Figure 1: Mechanistic flow of SGH.[1] The red node indicates the primary thermal barrier (N2 extrusion).[1]

Reagent Profiles & Temperature Zones

A. Classic Seyferth-Gilbert (DAMP)[1]
  • Reagent: Dimethyl (diazomethyl)phosphonate.[1][2][3][4][5][6]

  • Operational Temp: -78°C .

  • Why: Requires strong bases like

    
     or 
    
    
    
    .[1][7] At higher temperatures (
    
    
    ), the deprotonated DAMP species is unstable and can dimerize.[1] Furthermore, strong bases at higher temperatures will destroy enolizable aldehydes via aldol condensation before homologation occurs.[1]
B. Bestmann-Ohira (BOR)[1]
  • Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate.[1][8][3][7][9]

  • Operational Temp: 0°C to Room Temperature (RT) .

  • Why: This is a "masked" reagent.[1] The active DAMP anion is generated in situ via methanolysis using mild

    
    .[1] This deacetylation is slow at -78°C, requiring milder conditions (0°C) to initiate, making it safer and more compatible with labile substrates.[1]
    

Troubleshooting Guide

Issue 1: Reaction Stalls / Low Conversion

Symptom: Starting material is consumed, but no alkyne product is isolated.[1] Intermediate spots visible on TLC.[1] Root Cause: The reaction temperature is too low to overcome the activation energy for


 extrusion from the diazoalkene intermediate.[1]
Diagnostic StepAction
Check Bubbling If no gas evolution is observed after reagent addition, the diazo species is likely stable in solution.[1]
Thermal Ramp Protocol: Allow the reaction to warm from -78°C (or 0°C) to RT over 2 hours. Do not quench cold.
Solvent Check If using BOR, ensure Methanol is anhydrous.[1] Water quenches the intermediate.[1]
Issue 2: Racemization of -Chiral Aldehydes

Symptom: Product forms with low enantiomeric excess (ee).[1] Root Cause: Even with mild bases (


), prolonged exposure at Room Temperature (25°C) can deprotonate the acidic 

-proton.[1]
Diagnostic StepAction
Base Exposure Reduce reaction time. Do not stir overnight if conversion is complete in 4h.
Temp Adjustment Protocol: Run the BOR reaction at 0°C constant . The reaction will be slower (6-12h), but racemization is kinetically suppressed.[1]
Buffer System Add mild buffering agents (e.g.,

) if using the classic DAMP method to neutralize excess strong base immediately.[1]
Issue 3: C-H Insertion (Side Products)

Symptom: Complex mixture of non-polar spots; low yield of alkyne.[1] Root Cause: The vinylidene carbene is generated too rapidly at high temperatures (>30°C) and inserts into solvent C-H bonds or intramolecular bonds rather than undergoing the 1,2-migration.[1]

Diagnostic StepAction
Exotherm Control Critical: The BOR reagent generation is exothermic. Add the reagent slowly to the carbonate suspension at 0°C.
Dilution Run reaction more dilute (0.05 M) to favor intramolecular migration over intermolecular insertion.

Validated Experimental Protocols

Protocol A: Standard Bestmann-Ohira (Robust)

Recommended for: General synthesis, enolizable aldehydes, drug discovery intermediates.[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous Methanol (0.1 M concentration relative to substrate).

  • Base: Add

    
      (2.0 equiv).
    
  • Substrate: Add the aldehyde (1.0 equiv). Cool the suspension to 0°C .

  • Reagent: Add Bestmann-Ohira Reagent (1.2 equiv) dropwise.[1]

    • Note: A color change to yellow indicates active diazo generation.[1]

  • Reaction: Stir at 0°C for 30 mins , then remove ice bath and warm to RT .

    • Checkpoint: Monitor

      
       bubbling.[1] Stir for 4–16 hours.[1]
      
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    .
Protocol B: Cryogenic Seyferth-Gilbert (Specialized)

Recommended for: Non-enolizable substrates, sterically hindered ketones.[1]

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Reagent Prep: Dissolve DAMP (1.1 equiv) in dry THF. Cool to -78°C .[1][9][10]

  • Deprotonation: Add

    
      (1.1 equiv, 1M in THF) dropwise.[1] Stir 10 min.
    
    • Visual: Solution should remain clear/pale yellow.[1] Darkening indicates decomposition.[1]

  • Addition: Add aldehyde/ketone (1.0 equiv) in THF dropwise along the flask wall (pre-cooled).

  • Warming: Stir at -78°C for 1h, then slowly warm to RT over 2h to drive

    
     loss.
    

Safety Note: Thermal Instability

WARNING: The Bestmann-Ohira reagent and its diazo intermediates are energetic materials.[1]

  • DSC Data: Differential Scanning Calorimetry indicates exothermic decomposition of the pure reagent can onset as low as 86°C [1].[1][11]

  • Rule: Never heat the reaction above 40°C. Never distill the reagent.

References

  • Pietruszka, J., & Witt, A. (2006).[1] Synthesis of the Bestmann-Ohira Reagent. Synthesis, 2006(24), 4266–4268.[1]

  • Gilbert, J. C., & Weerasooriya, U. (1982).[1][8] Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology. The Journal of Organic Chemistry, 47(10), 1837–1845.[1]

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][8] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][8][3][6] Synlett, 1996(06), 521–522.[1][8]

  • Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004).[1][8] Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World.[1][9] Organic Syntheses, 81, 1502.[1] [1]

Sources

Minimizing byproduct formation in diazo transfer reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Byproduct Formation in Diazo Transfer Reactions

Current Status: Operational Ticket ID: DIAZO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Diazo transfer reactions (Regitz transfer) are powerful but prone to specific failure modes: hazardous reagent accumulation, difficult-to-separate sulfonamide byproducts, and unintended side reactions like Wolff rearrangement or azidation. This guide replaces "trial and error" with mechanistic control, focusing on Reagent Selection , Byproduct Scavenging , and Process Safety .

Module 1: Reagent Selection & Safety Profile

The first step in minimizing byproducts is selecting a reagent whose "spent" form (the sulfonamide) is easily separable from your diazo product.

Comparative Analysis of Diazo Transfer Reagents
ReagentSafety ProfileByproduct (Sulfonamide) Removal StrategyRecommended Use Case
Imidazole-1-sulfonyl Azide (ISA) High. Shelf-stable (as HCl or H₂SO₄ salt). Non-explosive shock sensitivity.Acid Wash. The imidazole-sulfonamide byproduct is highly polar and basic; easily removed by washing with dilute HCl or water.General purpose; complex substrates; "Green" chemistry.
p-ABSA (p-Acetamidobenzenesulfonyl azide)Medium. Solid, stable, but shock-sensitive. Safer than tosyl azide.Filtration/Base Wash. The byproduct (

-AcNH-Ph-SO₂NH₂) often precipitates in non-polar solvents or can be extracted with aqueous base (

).
Large-scale batch reactions where filtration is preferred over extraction.
Triflyl Azide (TfN₃) Low. Highly explosive; must be prepared in solution and used immediately.Extraction. Triflyl amide is water-soluble, but the reagent itself is volatile and hazardous.Only when extreme electrophilicity is required for unreactive substrates.
Polymer-Supported Sulfonyl Azide High. Non-volatile, no shock hazard.Filtration. The sulfonamide remains bound to the polymer bead.High-throughput screening (HTS) or when avoiding aqueous workup is critical.

Module 2: Mechanistic Troubleshooting (Root Cause Analysis)

User Query: "Why am I seeing significant amounts of sulfonamide in my crude NMR, and how do I prevent it?"

Technical Insight: The sulfonamide (


) is the stoichiometric byproduct of the reaction. Its presence isn't a "side reaction"—it's a requirement of the mechanism. The issue is retention , not formation. However, excessive sulfonamide suggests hydrolysis of the reagent before it reacts with your substrate.

The Mechanism of Diazo Transfer & Byproduct Divergence

DiazoMechanism Start Active Methylene (Substrate) Base Base Deprotonation Start->Base Azide Azide Byproduct (R-N3) Start->Azide If 1° Amine Present (Nucleophilic Attack on Terminal N) Enolate Enolate Intermediate Base->Enolate Adduct Triazene Intermediate Enolate->Adduct + Reagent Reagent Sulfonyl Azide (R-SO2-N3) Diazo Target Diazo Product (C=N2) Adduct->Diazo Path A: Fragmentation (Desired) Sulfonamide Sulfonamide Byproduct (R-SO2-NH-Base) Adduct->Sulfonamide Stoichiometric Release Wolff Wolff Rearrangement (Ketene -> Acid) Diazo->Wolff Thermal/Light Induction

Caption: Path A represents the desired diazo transfer. Note that amines (if unprotected) will attack the terminal nitrogen (Path B, not shown fully) to form azides instead of diazo compounds.

Module 3: Optimized Protocols & Workflows

Protocol A: The "Self-Cleaning" ISA Method (Recommended)

This protocol utilizes Imidazole-1-sulfonyl Azide (ISA) to ensure the byproduct is easily washed away.

Reagents:

  • Substrate (Activated methylene)[1][2]

  • ISA Hydrochloride (1.2 equiv)

  • 
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile/MeOH or DCM

Step-by-Step:

  • Activation: Dissolve substrate and base in solvent. Stir for 10 min to generate the enolate.

  • Transfer: Add ISA salt in one portion.

  • Monitoring: Monitor by TLC. The reaction is usually fast (1–4 hours).

  • The "Cleaning" Workup (Critical Step):

    • Dilute reaction mixture with EtOAc.

    • Wash 1: Water (Removes inorganic salts).

    • Wash 2: 0.5 M HCl (or 5% citric acid for acid-sensitive substrates).

      • Mechanism:[2][3][4][5] This protonates the imidazole-sulfonamide byproduct and any unreacted ISA, forcing them into the aqueous layer.

    • Wash 3: Saturated

      
       (Neutralization).
      
    • Wash 4: Brine.

  • Result: The organic layer contains high-purity diazo compound; sulfonamide is sequestered in the aqueous acid waste.

Protocol B: The "Filter-Away" Polymer Method

Best for small-scale library synthesis where extraction is tedious.

  • Reaction: Add Polymer-supported Benzenesulfonyl Azide (1.5 equiv) to the substrate and base in DCM.

  • Agitation: Shake (do not stir with magnetic bar to avoid grinding beads) for 6–12 hours.

  • Purification: Filter through a fritted funnel.

    • Filtrate: Contains pure diazo product.

    • Solid: Contains the polymer-bound sulfonamide and excess reagent.[6][7][8]

Module 4: Troubleshooting & FAQs

Q1: My product decomposes on the rotary evaporator. What is happening?

  • Diagnosis: Thermal Wolff Rearrangement.[3]

  • Cause:

    
    -Diazo ketones are thermally sensitive. Heating them (even at 40°C) can induce 
    
    
    
    loss, generating a carbene that rearranges into a ketene.
  • Solution:

    • Keep water bath temperature < 30°C .

    • Protect the flask from bright light (wrap in foil) as UV can also trigger this.

    • Store the product in solution at -20°C if possible, rather than concentrating to dryness.

Q2: I am using an amine-containing substrate, and I'm getting an azide instead of a diazo compound.

  • Cause: Nucleophilic Competition. Primary amines are better nucleophiles than enolates for the terminal nitrogen of the azide reagent.

  • Solution:

    • Protect the amine (e.g., Boc, Cbz) before diazo transfer.

    • If the amine is part of the "active methylene" (e.g.,

      
      -amino ester), ensure you use 2.5+ equivalents of base  to ensure the carbon is fully deprotonated (enolate form) which is the required nucleophile for diazo transfer.
      

Q3: The reaction stalls at 60% conversion. Adding more reagent doesn't help.

  • Cause: "Diazo Decomposition" or "Proton Source."

  • Explanation: The newly formed diazo compound can be basic. If the reaction medium becomes too acidic (consuming the base), the reaction stops.

  • Solution: Check the pH.[9] Ensure you are using a sufficient excess of base (typically 2.0–3.0 equiv) to neutralize the sulfonamide produced.

Q4: How do I remove trace sulfonamide if I used p-ABSA and it won't precipitate?

  • Solution: Flash Chromatography on Silica.

    • Tip: Sulfonamides are very polar. Diazo compounds are typically much less polar. Use a gradient starting with 100% Hexanes/Pentane and slowly adding EtOAc. The yellow diazo band will elute first; the sulfonamide will stick near the baseline.

References

  • Goddard-Borger, E. D.; Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride". Organic Letters, 9(19), 3797–3800. Link

  • Kitamura, M.; Tashiro, N.; Miyagawa, S.; Okauchi, T. (2011). "Safety Evaluation of Imidazole-1-sulfonyl Azide and Its Salts". Journal of Organic Chemistry, 76(24), 10325–10330. Link

  • Regitz, M. (1967).[2] "Transfer of Diazo Groups". Angewandte Chemie International Edition, 6(9), 733–749. Link

  • Green, G. M.; Peet, N. P.; Metz, W. A. (2001).[10] "Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe".[10][11][12] Journal of Organic Chemistry, 66(7), 2509–2511. Link

  • Presset, M.; Michelet, D.; Andrioletti, B. (2016). "Safety Profile of Diazo Transfer Reagents: A Comprehensive Review". Organic Process Research & Development, 20(3), 551–557. Link

Sources

Validation & Comparative

Terminal Alkyne Synthesis: A Comparative Guide to Corey-Fuchs vs. Bestmann-Ohira Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The one-carbon homologation of aldehydes to terminal alkynes is a cornerstone transformation in organic chemistry, essential for generating precursors for . For decades, the has served as the standard synthetic method[1]. However, the of the Seyferth-Gilbert homologation has emerged as a highly efficient, milder alternative[2].

As a Senior Application Scientist, selecting the appropriate homologation strategy requires balancing substrate sensitivity, scalability, and operational efficiency. This guide provides a rigorous, data-backed comparison of these two methodologies to assist drug development professionals and synthetic chemists in optimizing their workflows.

Mechanistic Pathways & Logical Divergence

The fundamental difference between these two methods lies in their mechanistic approach to carbon chain extension and the harshness of the required reagents.

The Corey-Fuchs Reaction: This is a two-step sequence. First, an aldehyde undergoes a with a phosphonium ylide (generated in situ from CBr₄ and PPh₃) to form a gem-dibromoalkene[3]. In the second step, treatment with a strong base (n-BuLi) triggers a halogen-metal exchange, followed by a via a carbene intermediate to yield the alkyne[3].

The Bestmann-Ohira Reaction: This is a one-pot process. The Bestmann-Ohira Reagent (BOR, dimethyl 1-diazo-2-oxopropylphosphonate) is subjected to (K₂CO₃/MeOH) to generate the active Seyferth-Gilbert diazo ylide in situ[2]. This ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to a diazoalkene. Subsequent loss of N₂ and a rapid yields the terminal alkyne[4].

AlkyneSynthesis Aldehyde Aldehyde (R-CHO) CF_Step1 Corey-Fuchs Step 1 CBr₄, PPh₃, CH₂Cl₂ Aldehyde->CF_Step1 BO_Reagent Bestmann-Ohira K₂CO₃, MeOH, BOR, rt Aldehyde->BO_Reagent GemDibromo gem-Dibromoalkene (R-CH=CBr₂) CF_Step1->GemDibromo Wittig-type olefination CF_Step2 Corey-Fuchs Step 2 n-BuLi (2.1 eq), THF, -78°C GemDibromo->CF_Step2 Alkyne Terminal Alkyne (R-C≡CH) CF_Step2->Alkyne FBW rearrangement BO_Reagent->Alkyne Seyferth-Gilbert homologation

Divergent synthetic pathways for converting aldehydes to terminal alkynes.

Quantitative Performance & Strategic Selection

When designing a synthetic route, the choice between these reagents dictates the downstream purification strategy and the survival of sensitive functional groups.

ParameterCorey-Fuchs ReactionBestmann-Ohira Reaction
Step Count 2 Steps (Isolation of intermediate often required)1 Step (One-pot homologation)
Typical Yields 70–90% (Over two steps)80–95%
Reagents Required CBr₄, PPh₃, n-BuLi (2.1 equiv)Bestmann-Ohira Reagent, K₂CO₃, MeOH
Operating Temperatures 0 °C to Room Temp (Step 1); -78 °C (Step 2)Room Temperature
Chiral Integrity High risk of racemization for α-chiral aldehydesExcellent (Tolerates enolizable aldehydes)
Functional Group Tolerance Poor for base-sensitive or electrophilic groupsHigh (Tolerates esters, amides, acetals)
Byproduct Management Ph₃P=O (Requires precipitation/chromatography)Dimethyl phosphate (Water-soluble, easy wash)

Experimental Protocols & Causality

The Corey-Fuchs Reaction (Two-Step Homologation)

Step 1: Synthesis of the gem-Dibromoalkene [1]

  • In an oven-dried flask under inert atmosphere, dissolve PPh₃ (4.0 equiv) and CBr₄ (2.0 equiv) in anhydrous CH₂Cl₂. Stir at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1–3 hours until TLC indicates complete consumption of the aldehyde.

  • Concentrate the mixture under reduced pressure. Add hexanes to the residue, filter through a silica pad, and concentrate the filtrate to yield the crude gem-dibromoalkene.

Causality & Self-Validation: The addition of the aldehyde to the pre-formed ylide is performed strictly at 0 °C to control the exothermic nature of the Wittig-type olefination. A critical self-validating step during workup is the addition of hexanes to the crude concentrated mixture; this selectively precipitates triphenylphosphine oxide (Ph₃P=O), transforming a complex chromatographic separation into a simple filtration.

Step 2: Alkyne Formation [1]

  • Dissolve the isolated gem-dibromoalkene (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-BuLi (2.1 equiv) dropwise via syringe.

  • Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 1–2 hours.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield the terminal alkyne.

Causality & Self-Validation: The use of 2.1 equivalents of n-BuLi is mechanistically non-negotiable. The first equivalent initiates the halogen-metal exchange and subsequent Fritsch-Buttenberg-Wiechell rearrangement. The newly formed terminal alkyne is acidic and will immediately quench any unreacted carbenoid intermediate; thus, the second equivalent serves to deprotonate the alkyne, driving the reaction to completion. A distinct color change (often dark brown/purple) validates the formation of the alkynyllithium species, which is subsequently neutralized by the NH₄Cl quench.

The Bestmann-Ohira Reaction (One-Pot Homologation)

Protocol

  • Assemble a reaction flask under an argon atmosphere. Charge the flask with the aldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Add anhydrous methanol and stir at room temperature for 30 minutes.

  • Add the Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv) as a solution (typically 10% in acetonitrile) to the turbid mixture.

  • Stir the reaction mixture at room temperature for 4–18 hours, monitoring by TLC.

  • Dilute the reaction mixture with diethyl ether or methyl t-butyl ether, wash with 5% aqueous NaHCO₃ (or Rochelle's salt), dry over Na₂SO₄, and evaporate the solvent to yield the pure alkyne.

Causality & Self-Validation: By utilizing potassium carbonate in methanol, the Bestmann-Ohira reagent undergoes mild basic methanolysis to generate the active Seyferth-Gilbert diazo ylide in situ. This strategic choice avoids the highly basic (KOtBu) and cryogenic conditions required by the traditional Seyferth-Gilbert homologation. The mildness of this system prevents the deprotonation of α-chiral centers, ensuring zero racemization for enolizable aldehydes. The reaction validates its own progression via the visible evolution of nitrogen gas (effervescence) and the formation of water-soluble dimethyl phosphate, which simplifies workup to a basic aqueous extraction.

References

  • Wikipedia. "Corey–Fuchs reaction." Wikipedia,[Link]

  • Organic Chemistry Portal. "Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent." Organic Chemistry Portal,[Link]

  • Organic Syntheses. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses,[Link]

Sources

Comparison of different diazophosphonates in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Diazophosphonates in Organic Synthesis: Seyferth-Gilbert vs. Bestmann-Ohira Reagents

Diazophosphonates have revolutionized modern organic synthesis, serving as indispensable carbene precursors for the homologation of aldehydes to terminal alkynes and driving complex cycloaddition reactions. The evolution of these reagents—from the classical Seyferth-Gilbert reagent to the bench-stable Bestmann-Ohira reagent—represents a masterclass in reagent design, solving critical issues of functional group tolerance, substrate racemization, and operational safety.

This guide provides an objective, data-backed comparison of these diazophosphonates, elucidating the mechanistic causality behind their experimental protocols.

Mechanistic Causality: The Evolution of Reagent Design

The core transformation of an aldehyde to a terminal alkyne relies on the generation of the highly reactive dimethyl (diazomethyl)phosphonate (DAMP) anion. How this active species is generated dictates the success or failure of the reaction.

  • The Seyferth-Gilbert Reagent (DAMP): The classical approach uses isolated DAMP. Because the

    
    -proton of DAMP is only weakly acidic, generating the active DAMP anion requires strong, non-nucleophilic bases (e.g., 
    
    
    
    -BuOK or LDA) at cryogenic temperatures (-78 °C)[1]. These harsh conditions frequently cause base-labile substrates to undergo aldol condensation or racemization at chiral centers[2].
  • The Bestmann-Ohira Reagent (BOR): BOR (dimethyl (1-diazo-2-oxopropyl)phosphonate) structurally modifies DAMP by incorporating an electron-withdrawing acetyl group. Instead of relying on brute-force deprotonation, BOR undergoes mild basic methanolysis. Methanol nucleophilically attacks the acetyl carbonyl, liberating methyl acetate and directly generating the DAMP anion in situ at room temperature. This acyl cleavage completely bypasses the need for strong bases, preserving delicate stereocenters.

Once the DAMP anion is formed, both pathways converge. The anion attacks the aldehyde to form an oxaphosphetane intermediate, which undergoes a Wittig-like cycloelimination to yield a diazoalkene. Loss of nitrogen gas generates a vinylidene carbene, which rapidly undergoes a 1,2-migration to form the terminal alkyne[1].

Mechanism BOR Bestmann-Ohira Reagent (Stable Precursor) MeOH K2CO3 / MeOH (Acyl Cleavage) BOR->MeOH DAMP DAMP Anion (Active Species) MeOH->DAMP Oxaphosphetane Oxaphosphetane Intermediate DAMP->Oxaphosphetane Aldehyde Aldehyde Substrate Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene (- Dimethyl phosphate) Oxaphosphetane->Diazoalkene Carbene Vinylidene Carbene (- N2) Diazoalkene->Carbene Alkyne Terminal Alkyne (1,2-Migration) Carbene->Alkyne

Mechanistic pathway of the Bestmann-Ohira homologation from precursor to terminal alkyne.

Quantitative Comparison of Diazophosphonate Methodologies

To objectively select the appropriate reagent for a synthesis, researchers must weigh precursor stability against reaction efficiency. The table below summarizes the performance metrics of the three primary methodologies used today[1][3].

ParameterSeyferth-Gilbert (DAMP)Bestmann-Ohira (BOR)In Situ BOR Generation
Precursor Stability Highly unstable; must be prepared freshBench-stable for monthsBench-stable starting materials
Base Requirement Strong (

-BuOK, LDA,

-BuLi)
Mild (K₂CO₃, Cs₂CO₃)Mild (K₂CO₃)
Operating Temperature -78 °C to -40 °CRoom TemperatureRoom Temperature
Enolizable Substrate Tolerance Poor (Prone to Aldol side-products)ExcellentExcellent
Chiral Center Integrity High risk of racemizationPreservedPreserved
Typical Yields 40% – 75%75% – 98%70% – 95%

Workflow Logic: Standard BOR vs. In Situ Generation

While BOR is commercially available and bench-stable, some laboratories prefer to avoid isolating and storing diazo compounds entirely due to their inherent energetic nature. Recent advancements allow for the in situ generation of BOR using stable diazo transfer agents like fluorosulfuryl azide (FSO₂N₃) or imidazole-1-sulfonyl azide[3].

Workflow cluster_0 Method A: Standard BOR cluster_1 Method B: In Situ BOR A1 Aldehyde + BOR A2 K2CO3 / MeOH Stir 3-12h, RT A1->A2 A3 Terminal Alkyne A2->A3 B1 Ketophosphonate + Sulfonyl Azide B2 Base / Solvent Diazo Transfer B1->B2 B3 Add Aldehyde One-Pot Reaction B2->B3 B4 Terminal Alkyne B3->B4

Comparison of standard Bestmann-Ohira workflow versus in situ diazo transfer methodology.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. By understanding the physical cues of the reaction, researchers can ensure high fidelity in their syntheses without relying solely on arbitrary reaction times.

Protocol A: Standard Bestmann-Ohira Homologation[4]

Objective: Conversion of an enolizable or chiral aldehyde to a terminal alkyne without racemization. Causality Check: Methanol is not just a solvent; it is the essential nucleophile for the acyl cleavage of BOR. K₂CO₃ is only sparingly soluble in MeOH, which deliberately limits the concentration of methoxide in solution, providing just enough basicity to drive the cleavage without triggering aldol condensation.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv, 1.0 mmol) in anhydrous methanol (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) to the solution. The mixture will remain a heterogeneous suspension.

  • Reagent Addition: Add the Bestmann-Ohira Reagent (1.2 equiv, 1.2 mmol) dropwise at room temperature.

  • Self-Validation & Monitoring: Stir the reaction at room temperature. You will observe the evolution of N₂ gas bubbles. This is a direct visual confirmation of vinylidene carbene formation. Monitor the reaction via TLC.

  • Quenching: Once gas evolution ceases and TLC indicates complete consumption of the aldehyde (typically 3–12 hours), dilute the mixture with aqueous NaHCO₃ (5% w/v, 15 mL) to quench any remaining reactive phosphonate species.

  • Workup: Extract the aqueous layer with dichloromethane or ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: One-Pot In Situ BOR Generation and Homologation[5]

Objective: Alkyne synthesis avoiding the isolation of diazo intermediates. Causality Check: By reacting dimethyl 2-oxopropylphosphonate with a stable sulfonyl azide in the presence of base, BOR is generated in situ. Because the environment is already basic and methanolic, the intermediate BOR is immediately cleaved to the DAMP anion and reacts with the aldehyde, preventing the dangerous accumulation of diazo compounds.

  • Diazo Transfer Phase: To a solution of dimethyl 2-oxopropylphosphonate (1.2 equiv, 1.2 mmol) in a 1:1 mixture of acetonitrile and methanol (10 mL), add the diazo transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride, 1.2 equiv) and K₂CO₃ (3.0 equiv).

  • Equilibration: Stir for 2 hours at room temperature to allow for the steady-state formation of the active DAMP anion.

  • Homologation Phase: Add the aldehyde (1.0 equiv, 1.0 mmol) directly to the reaction mixture.

  • Self-Validation & Workup: Monitor for the onset of N₂ gas evolution. Once the bubbling stops and TLC confirms aldehyde consumption, proceed with the standard aqueous quench and extraction as described in Protocol A.

References

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent Source: Organic Chemistry Portal URL:[Link]

  • An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes Source: Synthesis (2004), 59-62. (Roth, G. J., Liepold, B., Müller, S. G., Bestmann, H. J.) URL:[Link]

  • Base-Regulated Synthesis of the Bestmann-Ohira or Seyferth-Gilbert Reagent Utilizing FSO₂N₃ Source: European Journal of Organic Chemistry (2021). (Liu, S., et al.) URL:[Link]

Sources

The Alkyne Fingerprint: A Comparative Guide to Structural Validation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the fast-paced fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel compounds is paramount. Among the myriad of functional groups, the alkyne, with its linear geometry and reactive π-system, presents a unique set of spectroscopic characteristics. While several analytical techniques can suggest the presence of a carbon-carbon triple bond, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for its comprehensive structural validation.

This guide provides an in-depth comparison of NMR spectroscopy with other common analytical techniques for the characterization of alkyne-containing products. We will delve into the causality behind experimental choices in NMR and present field-proven insights to ensure the integrity of your structural assignments.

Why NMR is the Gold Standard for Alkyne Characterization

While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) can provide valuable preliminary data, they often lack the detailed structural information required for unequivocal confirmation.

  • Infrared (IR) Spectroscopy: A terminal alkyne will typically show a sharp, strong C-H stretch around 3330-3270 cm⁻¹ and a weaker C≡C triple bond stretch between 2260-2100 cm⁻¹.[1] Internal alkynes, however, may show a very weak or even absent C≡C stretch, especially if the molecule is symmetrical.[1] While IR can suggest the presence of an alkyne, it provides little information about the surrounding molecular framework.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer structural clues through fragmentation patterns. Alkynes often fragment to form a resonance-stabilized propargyl cation. However, isomeric alkynes can produce similar fragmentation patterns, making definitive identification challenging without authentic standards.

NMR spectroscopy, on the other hand, provides a detailed atom-by-atom map of the molecule, revealing not only the presence of the alkyne but also its precise location and the connectivity of neighboring atoms.

Decoding the Alkyne Signature in NMR Spectra

The unique electronic environment of the alkyne gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

¹H NMR: The Shielded Proton

A key feature of terminal alkynes is the chemical shift of the acetylenic proton (≡C-H). This proton typically resonates in the range of δ 1.7-3.1 ppm.[1] This is notably upfield (more shielded) compared to vinylic protons (δ 4.5-6.5 ppm), which might seem counterintuitive given the higher electronegativity of sp-hybridized carbons.

This shielding is a direct consequence of magnetic anisotropy . The cylindrical cloud of π-electrons in the alkyne circulates in the presence of the external magnetic field (B₀), inducing a local magnetic field. When the alkyne is oriented parallel to B₀, this induced field opposes the external field in the region of the acetylenic proton, effectively shielding it and causing it to resonate at a lower frequency.[1][2]

¹³C NMR: Probing the sp-Hybridized Carbons

The sp-hybridized carbons of an alkyne have a distinct chemical shift range in the ¹³C NMR spectrum, typically between 65 and 100 ppm.[3] This is downfield from sp³ carbons but upfield from sp² carbons of alkenes and aromatic rings.

  • Terminal Alkynes: The protonated carbon (≡C-H) usually appears around 65-85 ppm, while the substituted carbon (R-C≡) is found slightly more downfield at 70-100 ppm.[3]

  • Internal Alkynes: The two sp-hybridized carbons are generally found in the 70-100 ppm range.[3]

The following table summarizes the characteristic chemical shifts for alkynes:

NucleusType of AlkyneTypical Chemical Shift (δ, ppm)
¹HTerminal (≡C-H )1.7 - 3.1[1]
¹³CTerminal (≡C -H)65 - 85[3]
¹³CTerminal (R-C ≡)70 - 100[3]
¹³CInternal (-CC -)70 - 100[3]

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex molecules, 1D NMR spectra can be crowded and difficult to interpret. In these cases, 2D NMR techniques are indispensable for piecing together the molecular puzzle.

The Power of Connectivity: COSY and HMBC

Correlation Spectroscopy (COSY) reveals proton-proton couplings, typically over two to three bonds. For a terminal alkyne, a COSY spectrum can show a correlation between the acetylenic proton and protons on the adjacent carbon, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for this purpose. It shows correlations between protons and carbons over two to four bonds.[4][5] This allows for the unambiguous placement of the alkyne within the molecular skeleton by observing correlations from protons near the alkyne to the sp-hybridized carbons.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. For ¹H NMR, ensure the solvent does not have signals that overlap with key resonances of the analyte.

  • Concentration: For a typical high-field NMR spectrometer (400 MHz and above), a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is usually sufficient for ¹H NMR. For ¹³C and 2D NMR, a more concentrated sample (10-30 mg) may be required to obtain good signal-to-noise in a reasonable time.[5]

1D NMR Acquisition
Parameter¹H NMR¹³C NMRRationale
Pulse Angle 30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, reducing the total experiment time, especially for ¹³C NMR.
Spectral Width ~12 ppm~220 ppmThis range covers the vast majority of organic compounds.
Acquisition Time 2-4 s1-2 sA longer acquisition time provides better resolution.
Relaxation Delay 1-2 s2-5 sEnsures the magnetization returns to equilibrium between scans for accurate integration.
Number of Scans 8-16128-1024+Depends on the sample concentration. More scans are needed for dilute samples and for the less sensitive ¹³C nucleus.
2D NMR Acquisition (COSY & HMBC)

For 2D experiments, the parameters are generally set up based on the corresponding 1D spectra. The number of increments in the indirect dimension will determine the resolution of that axis, with more increments leading to better resolution but longer experiment times. For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[5]

Case Study: Distinguishing Isomeric Alkynes

Consider the isomeric hexynes: 1-hexyne, 2-hexyne, and 3-hexyne. While they have the same molecular formula (C₆H₁₀), their NMR spectra are distinct.

IsomerKey ¹H NMR FeaturesKey ¹³C NMR Features
1-Hexyne A triplet around δ 1.8-2.0 ppm (≡C-H) due to coupling with the adjacent CH₂ group.Two signals in the alkyne region (~δ 68 and δ 84 ppm).
2-Hexyne No signal in the δ 1.7-3.1 ppm range. A quartet and a triplet for the CH₂ and CH₃ groups adjacent to the alkyne.Two signals in the alkyne region (~δ 75 and δ 79 ppm).
3-Hexyne No signal in the δ 1.7-3.1 ppm range. Due to symmetry, only one signal for the two equivalent CH₂ groups and one for the two CH₃ groups.Only one signal in the alkyne region (~δ 81 ppm).

An HMBC spectrum would provide definitive proof. For 1-hexyne, the acetylenic proton would show a correlation to the adjacent sp³ carbon, and the protons on that sp³ carbon would show correlations to both sp carbons. For 2- and 3-hexyne, the protons on the carbons flanking the alkyne would show correlations to the sp carbons, allowing for unambiguous assignment.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of an alkyne-containing product.

Alkyne_Validation_Workflow cluster_preliminary Preliminary Analysis cluster_nmr Definitive NMR Analysis IR IR Spectroscopy H1_NMR 1D ¹H NMR IR->H1_NMR Suggests ≡C-H MS Mass Spectrometry MS->H1_NMR Provides Mol. Formula C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Proton Count DEPT DEPT C13_NMR->DEPT Carbon Count COSY 2D COSY DEPT->COSY Carbon Types (CH, CH₂, CH₃) HMBC 2D HMBC COSY->HMBC H-H Connectivity Structure Final Structure HMBC->Structure C-H Long-Range Connectivity

Caption: Workflow for alkyne product structure validation.

Conclusion

While a suite of analytical techniques is available to the modern chemist, NMR spectroscopy offers an unparalleled level of detail for the structural validation of alkyne-containing products. By understanding the unique spectral signatures of alkynes in ¹H and ¹³C NMR and leveraging the power of 2D correlation experiments like COSY and HMBC, researchers can confidently and unambiguously determine the structure of their compounds. This rigorous approach to structural validation is a cornerstone of scientific integrity and is essential for the advancement of chemical research and drug development.

References

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Khan Academy. (n.d.). Diamagnetic anisotropy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Shielding. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • NuMega Resonance Labs. (n.d.). 2D NMR Testing Services. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

Sources

Assessing the Enantiopurity of Products from Chiral Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, I frequently encounter the unique analytical hurdles presented by chiral aldehydes. The configurational instability of


-chiral aldehydes is a notorious source of error in catalyst screening and drug development. Due to the high acidity of the 

-proton, these intermediates are highly susceptible to racemization via enolization under both acidic and basic conditions[1]. Consequently, evaluating the enantiomeric excess (

) of their downstream products—such as chiral amines, alcohols, and carboxylic acids—requires rigorous, orthogonal analytical methodologies.

This guide provides an objective comparison of the leading analytical techniques for assessing the enantiopurity of products derived from chiral aldehydes, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

The Mechanistic Challenge: Racemization vs. Trapping

When an


-chiral aldehyde is subjected to downstream transformations (e.g., reductive amination or nucleophilic addition), the rate of the desired product formation must outcompete the rate of enolization. If the achiral enol forms, the stereocenter is transiently destroyed, leading to a racemic mixture upon re-protonation[1]. Therefore, the enantiopurity of the final product is not solely a measure of the upstream asymmetric catalyst's selectivity, but also a function of the intermediate's configurational stability.

G A Enantiopure α-Chiral Aldehyde (e.g., (R)-2-phenylpropanal) B Achiral Enol Intermediate (Loss of Stereocenter) A->B Base/Acid Catalyzed Tautomerization D Downstream Product (e.g., Chiral Amine) A->D Fast Trapping (Reductive Amination) C Racemic Aldehyde (R/S Mixture) B->C Re-protonation C->D Racemic Conversion

Figure 1: Competing pathways of α-chiral aldehyde enolization versus product trapping.

Comparative Analysis of Analytical Modalities

To accurately capture the


 of the trapped product, researchers must select the appropriate analytical modality based on sample purity, throughput requirements, and structural complexity.
A. Chiral HPLC and Supercritical Fluid Chromatography (SFC)
  • Mechanism & Causality: Chiral HPLC and SFC remain the gold standard for

    
     determination. Enantiomers interact differentially with a chiral stationary phase (CSP), such as amylose or cellulose derivatives, forming transient diastereomeric complexes with distinct thermodynamic stabilities. SFC, utilizing supercritical CO
    
    
    
    , offers superior mass transfer kinetics compared to traditional HPLC, resulting in sharper peaks, faster run times, and lower solvent consumption[2].
  • Performance: Offers the highest resolution and lowest limit of detection (LOD). However, method development can be empirical, and elution order can sometimes complicate the quantification of minor enantiomeric impurities[2].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism & Causality: NMR cannot distinguish enantiomers in an isotropic, achiral environment. To resolve enantiomeric signals, the sample must be placed in a chiral environment using Chiral Derivatizing Agents (CDAs, e.g., Mosher's acid) or Chiral Solvating Agents (CSAs)[3][4]. Derivatization converts the enantiomers into diastereomers, which possess distinct physical properties and chemical shifts.

    
    P-NMR and 
    
    
    
    F-NMR are increasingly favored over
    
    
    H-NMR due to their large chemical shift dispersion and lack of background interference from the carbon skeleton[5][6].
  • Performance: Highly effective for high-throughput screening and simultaneous structural elucidation. It can often be performed directly on crude reaction mixtures, bypassing purification bottlenecks[5].

C. Chiroptical Methods: Vibrational Circular Dichroism (VCD)
  • Mechanism & Causality: VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. The intensity of the VCD signal is directly proportional to the enantiomeric excess[7][8].

  • Performance: VCD is non-destructive and allows for the simultaneous assignment of absolute configuration by comparing experimental spectra with Density Functional Theory (DFT) calculations[7][8]. It is particularly useful for continuous chiral monitoring in flow systems, though it requires higher sample concentrations than HPLC[7].

Quantitative Method Comparison

The following table summarizes the operational parameters of each analytical method to guide platform selection:

Analytical MethodResolution PowerLimit of Detection (LOD)Sample RequirementAnalysis TimePrimary Advantage
Chiral HPLC/SFC Very High (

> 1.5)
< 0.1%

0.1 - 1.0 mg10 - 30 minsDirect measurement; Gold standard accuracy[2].
NMR (CDAs/CSAs) High (Baseline separation)~ 1.0 - 2.0%

5.0 - 15.0 mg5 - 15 minsRapid structural verification; Crude compatibility[4][5].
VCD / ECD Moderate (Spectral fitting)~ 2.0 - 5.0%

10.0 - 20.0 mg30 - 60 minsNon-destructive; Absolute configuration assignment[7][8].

Self-Validating Experimental Protocol: Reductive Amination & Enantiopurity Assessment

To ensure trustworthiness, any analytical protocol must be a self-validating system. The following workflow describes the synthesis of a chiral amine from an


-chiral aldehyde, followed by orthogonal 

determination using both Chiral HPLC and

F-NMR.

Workflow Step1 Sample Preparation (Isolate derivative from matrix) Step2 Primary Screen: Chiral HPLC/SFC (Direct ee measurement) Step1->Step2 Step3 Orthogonal Validation: NMR (Using CDAs like Mosher's Acid) Step1->Step3 Step4 Absolute Config: VCD/ECD (Chiroptical correlation) Step1->Step4 Step5 Final Enantiopurity Assessment (Cross-validated ee %) Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Orthogonal analytical workflow for robust enantiopurity determination.

Step-by-Step Methodology

Phase 1: Product Synthesis & Trapping

  • Reaction Setup: To a solution of the

    
    -chiral aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C, add the amine nucleophile (1.2 equiv) and a mild reducing agent like sodium triacetoxyborohydride (1.5 equiv).
    
  • Causality: The low temperature and mild, slightly acidic conditions minimize the rate of enolization. This ensures the aldehyde is trapped as the iminium intermediate and reduced to the amine faster than it can undergo base-catalyzed racemization[1].

Phase 2: Primary Screening via Chiral HPLC

  • Sample Preparation: Quench the reaction, extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate. Dissolve 1 mg of the purified product in 1 mL of HPLC-grade isopropanol/hexane (10:90).
  • System Validation (Critical Step): Always inject a known racemic standard first. Adjust the mobile phase modifier percentage until baseline resolution (

    
     > 1.5) of the two enantiomers is achieved. This proves the CSP can effectively discriminate the enantiomers under the chosen conditions, validating the subsequent measurement of the enantioenriched sample[2].
    

Phase 3: Orthogonal Validation via


F-NMR (Mosher Amide Formation) 
  • Derivatization: Dissolve 10 mg of the purified amine in 0.5 mL of CDCl

    
    . Add 2.0 equiv of pyridine and 1.5 equiv of 
    
    
    
    -(−)-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). Stir for 2 hours at room temperature.
  • Causality: Derivatization converts the enantiomers into diastereomers.

    
    F-NMR is chosen over 
    
    
    
    H-NMR because the fluorine signal appears in a clean region of the spectrum, completely avoiding overlapping product peaks and simplifying integration[6].
  • System Validation (Critical Step): Ensure complete conversion by checking the disappearance of the starting amine in the

    
    H-NMR spectrum. Incomplete conversion can induce a kinetic resolution effect, where one enantiomer reacts faster with the chiral CDA than the other, artificially inflating or deflating the measured 
    
    
    
    [3].

By cross-referencing the


 obtained from the direct HPLC measurement with the diastereomeric ratio (

) obtained from the NMR analysis, researchers can confidently report the enantiopurity of their chiral aldehyde derivatives, free from the artifacts of racemization or analytical bias.

References

  • Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.[Link]

  • Guernsey, E., & Montchamp, J.-L. (2025). Determination of Enantiomeric Excess via 31P-NMR. Chirality.[Link]

  • Stereoselective reductive amination of alpha-chiral aldehydes using omega-transaminases for the synthesis of precursors of pregabalin and brivaracetam. (2016). WO2016075082A1.
  • Chiral Monitoring Across Both Enantiomeric Excess and Concentration Space: Leveraging Quantum Cascade Lasers for Sensitive Vibrational Circular Dichroism Spectroscopy. ResearchGate.[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.[Link]

  • NMR determination of enantiomeric excess. ResearchGate.[Link]

  • The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity in Ketoprofen and Enantiomeric Purity Evaluation of Commercially Available Dexketoprofen Formulations. ResearchGate.[Link]

Sources

Quantitative NMR (qNMR) Analysis of Diethyl (1-diazo-2-oxopropyl)phosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative NMR (qNMR) Analysis of Diethyl (1-diazo-2-oxopropyl)phosphonate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Bestmann-Ohira Reagent (BOR) , is a critical reagent for the Seyferth-Gilbert homologation, enabling the one-pot transformation of aldehydes into terminal alkynes.[1] Its efficacy relies heavily on the integrity of the diazo functionality.

However, the inherent thermal instability of diazo compounds renders traditional purity assays like Gas Chromatography (GC) unreliable and potentially hazardous. Furthermore, High-Performance Liquid Chromatography (HPLC) often suffers from a lack of commercially available, high-purity reference standards for this specific reagent.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior analytical standard for BOR purity assessment. We provide a validated, self-consistent protocol using 1,3,5-Trimethoxybenzene as the internal standard, ensuring precise mass-balance purity determination without the need for an identical reference compound.

Part 1: Comparative Analysis of Analytical Methods

The following table objectively compares qNMR against traditional chromatographic and elemental techniques for analyzing Bestmann-Ohira Reagent.

FeatureqNMR (Recommended) HPLC-UV GC-MS/FID Elemental Analysis (CHN)
Principle Molar ratio of nuclei (Absolute Quantification)Chromatographic separation + UV absorptionVolatilization + IonizationCombustion analysis
Reference Standard Universal (e.g., TMB, Maleic Acid)Compound Specific (Required)Compound Specific (Required)None (Theoretical % calculation)
Thermal Stress None (Ambient temperature)Low (Ambient/Column temp)High (Injector/Column heat)High (Combustion)
Suitability for Diazo Excellent (Non-destructive)Moderate (Chromophore dependence)Poor (Thermal degradation risk)Low (Non-specific)
Accuracy < 1% Uncertainty1–3% (Dependent on standard)Unreliable for thermolabile speciessolvent/moisture interference
Data Output Purity (wt%), Structure IDRelative Purity (Area %)Relative Purity (Area %)% Composition (C, H, N)
Why GC is Contraindicated

Diethyl (1-diazo-2-oxopropyl)phosphonate exhibits exothermic decomposition events starting as low as 86°C [1]. Standard GC injection port temperatures (200°C+) will cause immediate degradation of the diazo moiety, leading to false impurity profiles and potential instrument contamination.

Part 2: Validated qNMR Protocol (1H)

This protocol is adapted from procedures validated in Organic Syntheses (2023) [1] and aligns with ISO 17025 standards for qNMR measurements.

1. Reagents & Materials
  • Analyte: Diethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).[1][2][3]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) (TraceCERT® or equivalent, >99.9% purity).

    • Rationale: TMB is non-hygroscopic, chemically inert toward the diazo group, and provides distinct singlet resonances that do not overlap with the BOR ethoxy or methyl ketone signals.

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (optional).
    
  • Equipment: Analytical balance (readability

    
    0.01 mg), 5mm NMR tubes (Class A).
    
2. Sample Preparation (Gravimetric)
  • Step A: Weigh approximately 15.0 mg of the Internal Standard (TMB) directly into a clean weighing boat or vial. Record mass to 0.01 mg precision (

    
    ).[4]
    
  • Step B: Weigh approximately 17.0 mg of the Analyte (BOR) into the same vessel. Record mass to 0.01 mg precision (

    
    ).
    
  • Step C: Dissolve the mixture in 1.0 mL of

    
    . Ensure complete dissolution.
    
  • Step D: Transfer ~0.6 mL to the NMR tube. Cap and invert to mix. Process immediately to avoid potential slow reaction with trace acid in non-neutralized chloroform.

3. Acquisition Parameters (Critical for Quantitation)
  • Pulse Sequence: Single pulse (zg or equivalent).

  • Relaxation Delay (d1): 30–60 seconds .

    • Scientific Logic:[2][5][6][7][8] To ensure 99.9% magnetization recovery,

      
       must be 
      
      
      
      . The longest
      
      
      is typically the aromatic proton of the IS or the methyl group. A 30s delay is a safe upper bound for these small molecules.
  • Spectral Width: -2 to 14 ppm.

  • Scans (ns): 16 or 32 (High S/N required, typically >250:1).

  • Temperature: 298 K (

    
    ).
    
4. Data Processing & Integration
  • Phasing: Manual phasing is required for flat baselines.

  • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration Ranges:

    • Signal A (Analyte): Methyl ketone singlet (

      
       2.29 ppm). Integration = 
      
      
      
      . Number of protons (
      
      
      ) = 3.
    • Signal B (IS): Aromatic singlet of TMB (

      
       6.08 ppm). Integration = 
      
      
      
      . Number of protons (
      
      
      ) = 3.
    • Alternative IS Signal: Methoxy singlet of TMB (

      
       3.80 ppm, 
      
      
      
      ). Caution: Check for overlap with BOR methoxy/ethoxy signals.
5. Calculation

Calculate the purity (


) as a mass percentage using the fundamental qNMR equation:


Where:

  • 
     = Molecular Weight (BOR: 220.16  g/mol ; TMB: 168.19  g/mol ).
    
  • 
     = Mass weighed (mg).
    
  • 
     = Purity of the internal standard (as a decimal, e.g., 0.999).
    
Part 3: Orthogonal Validation (31P qNMR)

For samples with complex impurities where proton overlap is suspected, 31P qNMR provides a highly specific alternative.

  • Internal Standard: Triphenylphosphate (TPP) (

    
     -17.8 ppm).
    
  • Analyte Signal: BOR Phosphonate (

    
     +11.0 ppm).
    
  • Advantage: The spectral window is clean; no solvent peaks interfere.

  • Protocol Adjustment:

    
     may need to be increased (check 
    
    
    
    of Phosphorus nuclei, often 5–10s, requiring
    
    
    ). Use inverse gated decoupling to eliminate NOE enhancement which would skew integration ratios.
Part 4: Visualization of Workflows
Diagram 1: qNMR Analysis Workflow

The following diagram illustrates the critical path for accurate qNMR analysis, emphasizing the gravimetric step which is the largest source of uncertainty.

qNMR_Workflow Start Start: BOR Sample Weighing Gravimetric Prep (Analyte + IS) ±0.01 mg Start->Weighing  Crucial Step Dissolution Dissolution (CDCl3) Weighing->Dissolution Acquisition NMR Acquisition (d1 ≥ 30s, 90° pulse) Dissolution->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calculation Purity Calculation (Mass Balance Eq) Processing->Calculation

Caption: Step-by-step workflow for qNMR purity analysis. The gravimetric preparation (Red) is the critical control point for accuracy.

Diagram 2: Method Selection Logic

Why choose qNMR over HPLC or GC for this specific reagent?

Method_Selection Sample Sample: Bestmann-Ohira Reagent (Diazo / Thermolabile) Decision1 Is the sample thermally stable >100°C? Sample->Decision1 GC GC Analysis Decision1->GC Yes Decision2 Is a certified reference standard available? Decision1->Decision2 No (Diazo) GC_Result FAIL: Decomposition (Exothermic at 86°C) GC->GC_Result HPLC HPLC-UV Decision2->HPLC Yes qNMR qNMR (1H or 31P) Decision2->qNMR No HPLC_Result RISK: Relative Purity only (No absolute quant) HPLC->HPLC_Result qNMR_Result SUCCESS: Absolute Purity (Ambient Temp, Universal IS) qNMR->qNMR_Result

Caption: Decision tree demonstrating why qNMR is the only scientifically robust method for Bestmann-Ohira Reagent due to thermal instability and lack of standards.

References
  • Wang, Z.; Richter, S.; Danheiser, R. L. (2023). "Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate". Organic Syntheses, 100, 248-265. Available at: [Link]

  • Pauli, G. F.; Jaki, B. U.; Lankin, D. C. (2005). "Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis". Journal of Natural Products, 68(1), 133–149. Available at: [Link]

  • Bharti, S. K.; Roy, R. (2012). "Quantitative 1H NMR spectroscopy". Trends in Analytical Chemistry, 35, 5-26. Available at: [Link]

  • Simova, S. (2014). "NMR for the chemist: A practical guide to qNMR". Magnetic Resonance in Chemistry, 52(11), 711. Available at: [Link]

Sources

The Bestmann-Ohira Reagent: A Superior Tool for One-Carbon Homologation of Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the efficient formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of transformations available, the one-carbon homologation of aldehydes to terminal alkynes is a critical process, providing access to versatile building blocks for pharmaceuticals, natural products, and materials science. For years, the Corey-Fuchs and Seyferth-Gilbert reactions were the workhorses for this transformation. However, their reliance on harsh bases and cryogenic temperatures often limited their applicability, particularly with sensitive or complex substrates. This guide provides a comprehensive review of the Bestmann-Ohira reagent (BOR), a milder and more versatile alternative that has emerged as a superior tool for this pivotal transformation. We will delve into its mechanism, compare its performance with classical methods, provide detailed experimental protocols, and explore its expanding applications beyond simple homologation.

The Rise of a Milder Reagent: Mechanism and Advantages

The Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is a modification of the Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate.[1] The key innovation of the Bestmann-Ohira modification lies in the in situ generation of the reactive diazomethylphosphonate anion under significantly milder basic conditions, typically using potassium carbonate in methanol at room temperature.[2][3] This circumvents the need for strong, non-nucleophilic bases like potassium tert-butoxide at low temperatures, which are characteristic of the original Seyferth-Gilbert protocol.[4][5]

The milder conditions offered by the Bestmann-Ohira reagent are its paramount advantage. They allow for the successful homologation of base-sensitive aldehydes, including those prone to enolization and subsequent side reactions like aldol condensation.[4][6] Furthermore, the reaction proceeds without racemization of adjacent chiral centers, a crucial feature for applications in the synthesis of complex, stereochemically rich natural products.[7]

The Reaction Pathway: A Step-by-Step Look

The accepted mechanism for the Bestmann-Ohira reaction is a fascinating cascade of events that efficiently converts an aldehyde to a terminal alkyne. The process is initiated by the base-mediated cleavage of the acetyl group from the Bestmann-Ohira reagent, generating the key dimethyl (diazomethyl)phosphonate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate rapidly undergoes an intramolecular cyclization, akin to a Wittig reaction, to form a transient oxaphosphetane. This five-membered ring then collapses, eliminating dimethyl phosphate and yielding a vinyldiazo species. The vinyldiazo intermediate is unstable and readily loses a molecule of nitrogen gas to generate a highly reactive vinylidene carbene. The final step involves a 1,2-hydride or alkyl shift, which furnishes the desired terminal alkyne.[4]

Bestmann_Ohira_Mechanism cluster_0 Reagent Activation cluster_1 Reaction with Aldehyde cluster_2 Alkyne Formation BOR Bestmann-Ohira Reagent Anion Dimethyl (diazomethyl)phosphonate Anion BOR->Anion Base-mediated cleavage Betaine Betaine Intermediate Anion->Betaine Nucleophilic Attack Base K2CO3, MeOH Aldehyde R-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Vinyldiazo Vinyldiazo Species Oxaphosphetane->Vinyldiazo Elimination of Dimethyl Phosphate Carbene Vinylidene Carbene Vinyldiazo->Carbene - N2 Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Shift

Fig. 1: Mechanism of the Bestmann-Ohira Reaction.

Head-to-Head Comparison: Bestmann-Ohira vs. The Classics

To truly appreciate the utility of the Bestmann-Ohira reagent, a direct comparison with its predecessors, the Seyferth-Gilbert and Corey-Fuchs reactions, is essential. The following table highlights the key differences in their reaction conditions, substrate scope, and limitations.

FeatureSeyferth-Gilbert ReactionCorey-Fuchs ReactionBestmann-Ohira Reaction
Reagent Dimethyl (diazomethyl)phosphonateTriphenylphosphine, Carbon TetrabromideDimethyl (1-diazo-2-oxopropyl)phosphonate
Base Strong, non-nucleophilic bases (e.g., KOtBu, n-BuLi)Strong base for elimination step (e.g., n-BuLi, LDA)Mild base (e.g., K₂CO₃, Cs₂CO₃)
Temperature Low temperatures (-78 °C to rt)-78 °C to rtRoom temperature
Solvent Anhydrous THF or etherAnhydrous THF or etherMethanol, Acetonitrile
Substrate Scope Good for non-enolizable aldehydes and ketonesBroad for aldehydes; two-step processExcellent for a wide range of aldehydes, including base-sensitive and chiral substrates
Key Advantages One-pot procedureReadily available and inexpensive reagentsMild conditions, high yields, tolerates sensitive functional groups, no racemization
Limitations Not suitable for base-sensitive substratesTwo-step process, requires strong base, can be problematic for sensitive substratesReaction with α,β-unsaturated aldehydes can lead to side products

As the table illustrates, the Bestmann-Ohira reaction offers a significant operational advantage due to its mild conditions and broader substrate compatibility.

Performance Across a Range of Substrates: A Data-Driven Look

The versatility of the Bestmann-Ohira reagent is evident in its successful application to a wide array of aldehydes, including aromatic, aliphatic, and heterocyclic systems. The following table provides a summary of representative yields reported in the literature, showcasing the reagent's efficiency.

Aldehyde SubstrateProductYield (%)Reference
4-Chlorobenzaldehyde1-Chloro-4-ethynylbenzene95
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene85[4]
2-Naphthaldehyde2-Ethynylnaphthalene92[7]
CyclohexanecarboxaldehydeEthynylcyclohexane88[7]
Dodecanal1-Tetradecyne90[7]
3-Pyridinecarboxaldehyde3-Ethynylpyridine85
2-Furancarboxaldehyde2-Ethynylfuran89
Garner's Aldehydetert-Butyl (4R)-4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate85

In the Trenches: Detailed Experimental Protocols

To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for the one-carbon homologation of both an aromatic and an aliphatic aldehyde using the Bestmann-Ohira reagent.

Protocol 1: Synthesis of 1-Chloro-4-ethynylbenzene from 4-Chlorobenzaldehyde

This protocol is adapted from a procedure reported by Sigma-Aldrich.

Materials:

  • 4-Chlorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent) solution (e.g., 10% in acetonitrile)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Assemble a 50 mL three-neck round-bottom flask equipped with a condenser, a thermometer, and a septum under a positive pressure of argon.

  • Charge the flask with 4-chlorobenzaldehyde (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Degas the solids by evacuating the flask and backfilling with argon (repeat three times).

  • Add anhydrous methanol (5 mL) via cannula.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the Bestmann-Ohira reagent solution (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: A General Procedure for Aliphatic Aldehydes

This general procedure is based on the work of Müller et al.[4]

Materials:

  • Aliphatic aldehyde

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the aliphatic aldehyde (1.0 mmol) in anhydrous methanol (5 mL) at room temperature, add potassium carbonate (2.0 mmol).

  • To this suspension, add the Bestmann-Ohira reagent (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed (as monitored by TLC, typically 2-6 hours).

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyne by column chromatography on silica gel.

Experimental_Workflow start Start setup Assemble inert atmosphere apparatus start->setup charge_reagents Charge aldehyde and K2CO3 setup->charge_reagents add_methanol Add anhydrous methanol charge_reagents->add_methanol stir1 Stir for 30 min at RT add_methanol->stir1 add_bor Add Bestmann-Ohira Reagent stir1->add_bor stir2 Stir for 4h at RT (Monitor by TLC) add_bor->stir2 workup Aqueous Workup (Et2O, NaHCO3) stir2->workup dry Dry (Na2SO4), filter, concentrate workup->dry purify Purify by column chromatography dry->purify product Isolated Terminal Alkyne purify->product

Fig. 2: General Experimental Workflow for the Bestmann-Ohira Reaction.

Beyond Homologation: The Dual Reactivity of the Bestmann-Ohira Reagent

While the conversion of aldehydes to alkynes is its most renowned application, the Bestmann-Ohira reagent also exhibits a fascinating dual reactivity as a 1,3-dipole in cycloaddition reactions.[8][9] The in situ generated diazomethylphosphonate anion can react with a variety of dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like pyrazoles and triazoles.[8][10] This opens up a rich field of synthetic possibilities for the construction of biologically relevant scaffolds. The reaction proceeds through a [3+2] cycloaddition mechanism, offering a convergent and atom-economical route to these important heterocycles.[8]

Conclusion: A Modern Mainstay in Organic Synthesis

The Bestmann-Ohira reagent has firmly established itself as an indispensable tool in the modern organic chemist's arsenal. Its mild reaction conditions, broad substrate tolerance, and high efficiency make it a superior alternative to classical one-carbon homologation methods for the synthesis of terminal alkynes from aldehydes. The preservation of stereochemical integrity in chiral substrates further underscores its value in the synthesis of complex molecules. As research continues to uncover its diverse reactivity, particularly in the realm of cycloaddition chemistry, the applications of the Bestmann-Ohira reagent are poised to expand even further, solidifying its status as a versatile and powerful reagent in organic synthesis.

References

  • Zanatta, S. D. The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Aust. J. Chem.2007 , 60 (12), 963. [Link]

  • Filo. What is bestmann ohira reagent ? How it is prepared? What is its advantag.. Published February 18, 2026. [Link]

  • Danheiser, R. L.; Varongchayakul, C. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Org. Synth.2021 , 98, 203–221. [Link]

  • Chemistry lover. Ohira-Bestmann reagent and Seyferth-Gilbert reaction. May 19, 2018. [Link]

  • ORGANIC CHEMISTRY SELECT. Seyferth-Gilbert Alkyne Synthesis. December 27, 2014. [Link]

  • Pietruszka, J.; Witt, A. Synthesis of the Bestmann-Ohira Reagent. Synthesis2006 , 2006 (24), 4266–4268. [Link]

  • Gupta, A. K.; Ahamad, S.; Gupta, E.; Kant, R.; Mohanan, K. An efficient one pot regioselective synthesis of a 3,3′-spiro-phosphonylpyrazole-oxindole framework via base mediated[4]-dipolar cycloaddition reaction of the Bestmann–Ohira reagent with methyleneindolinones. Org. Biomol. Chem.2015 , 13 (32), 8669–8675. [Link]

  • Quesada, E.; Taylor, R. J. K. One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent. Tetrahedron Lett.2005 , 46 (38), 6473–6476. [Link]

  • Jamali, M. F.; Vaishanv, N. K.; Mohanan, K. The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles. Chem. Rec.2020 , 20 (11), 1394–1408. [Link]

  • Dhameja, M.; Pandey, J. Bestmann–Ohira Reagent: A Convenient and Promising Reagent in the Chemical World. Asian J. Org. Chem.2018 , 7 (8), 1502–1523. [Link]

  • DrugFuture. Bestmann-Ohira Reagent. [Link]

  • SigutLabs. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. Published March 22, 2023. [Link]

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Comparative Guide: Diethyl (1-diazo-2-oxopropyl)phosphonate for Seyferth-Gilbert Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl (1-diazo-2-oxopropyl)phosphonate , widely recognized as the ethyl analogue of the Bestmann-Ohira Reagent (BOR) , represents the gold standard for the one-carbon homologation of aldehydes to terminal alkynes. Unlike the classical Corey-Fuchs reaction or the direct use of the unstable Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate), this reagent offers a one-pot, room-temperature protocol driven by mild carbonate bases.

Its primary dominance in drug development and total synthesis stems from three critical advantages:

  • Operational Safety: It serves as a stable, storable precursor that generates the reactive diazo-phosphonate species in situ, avoiding the isolation of shock-sensitive intermediates.

  • Chemoselectivity: The mild reaction conditions (K₂CO₃/MeOH) preserve stereocenters in chiral

    
    -amino aldehydes and tolerate base-sensitive functionalities (e.g., epoxides, nitro groups) that decompose under the lithiated conditions of Corey-Fuchs.
    
  • Purification Efficiency: The phosphate byproducts are water-soluble, eliminating the difficult chromatographic separation of triphenylphosphine oxide (TPPO) associated with Wittig-type olefinations.

Mechanistic Principles & Advantage Analysis[1]

Mechanism of Action

The reagent functions as a "masked" Seyferth-Gilbert reagent. It does not react directly with the aldehyde; rather, it undergoes a base-promoted deacylation to release the active anionic species. This slow release is crucial for maintaining a low concentration of the reactive intermediate, minimizing side reactions.

Key Pathway:

  • Activation: Methanolysis cleaves the acetyl group, generating the diethyl (diazomethyl)phosphonate anion.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The anion attacks the aldehyde to form an oxaphosphetane intermediate.

  • Cycloelimination: Decomposition yields a diazoalkene.[1]

  • Fritsch-Buttenberg-Wiechell Rearrangement: Loss of nitrogen generates a vinylidene carbene, which undergoes a 1,2-hydride shift to form the terminal alkyne.

BestmannOhiraMechanism Reagent Diethyl (1-diazo-2-oxopropyl)phosphonate (Stable Precursor) ActiveSpecies Diethyl (diazomethyl)phosphonate Anion (Active Species) Reagent->ActiveSpecies Deacylation Base K2CO3 / MeOH Base->Reagent Oxaphosphetane Oxaphosphetane Intermediate ActiveSpecies->Oxaphosphetane + Aldehyde Aldehyde Substrate: Aldehyde Aldehyde->Oxaphosphetane Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene - Phosphate Byproducts Byproducts: Phosphate salts (Water soluble) N2 (Gas) Oxaphosphetane->Byproducts Carbene Vinylidene Carbene Diazoalkene->Carbene - N2 Diazoalkene->Byproducts Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration

Figure 1: Mechanistic pathway of the Bestmann-Ohira reagent, highlighting the in situ generation of the active species.[2][3][4]

Comparative Performance Matrix

The following table contrasts Diethyl (1-diazo-2-oxopropyl)phosphonate against the two most common alternatives: the Corey-Fuchs reaction and the direct use of the Seyferth-Gilbert reagent (DAMP).

FeatureDiethyl (1-diazo-2-oxopropyl)phosphonate (BOR)Corey-Fuchs ReactionSeyferth-Gilbert Reagent (DAMP)
Reagent Stability High (Storable liquid/solid)High (PPh₃/CBr₄ are stable)Low (Unstable, often prepared fresh)
Reaction Steps One-Pot Two-Steps (Olefination + Elimination)One-Pot
Base Requirement Mild (K₂CO₃, Cs₂CO₃)Harsh (n-BuLi, LDA)Strong (KOtBu at -78°C)
Temperature Room Temperature (0°C to 25°C)Cryogenic (-78°C) required for Step 2Cryogenic (-78°C)
Atom Economy Moderate (Phosphate byproduct)Poor (Stoichiometric Ph₃PO waste)Moderate
Purification Easy (Aqueous workup removes phosphate)Difficult (Chromatography for Ph₃PO)Moderate
Chiral Integrity Preserved (No racemization)Risk (Strong base can racemize)Risk (Strong base can racemize)
Substrate Scope Enolizable aldehydes, Nitro, EpoxidesNon-base-sensitive substrates onlyNon-base-sensitive substrates only

Decision Framework for Reagent Selection

Use the following logic flow to determine when Diethyl (1-diazo-2-oxopropyl)phosphonate is the mandatory choice for your synthesis.

ReagentSelection Start Start: Aldehyde to Alkyne BaseSens Is substrate base-sensitive? (e.g., Epoxides, Nitro, Esters) Start->BaseSens Racemization Is alpha-position chiral and enolizable? BaseSens->Racemization No UseBOR USE Diethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira) BaseSens->UseBOR Yes (Requires Mild Base) Scale Is reaction >10g scale? Racemization->Scale No Racemization->UseBOR Yes (Avoids nBuLi) Scale->UseBOR Yes (Avoids Ph3PO waste) UseCF Use Corey-Fuchs (PPh3 / CBr4) Scale->UseCF No (Standard Lab Reagents)

Figure 2: Decision tree for selecting the optimal homologation reagent.

Experimental Protocols

Standard Homologation Protocol

Objective: Conversion of p-nitrobenzaldehyde to 1-ethynyl-4-nitrobenzene. Note: This substrate is chosen to demonstrate compatibility with electron-deficient and base-sensitive aromatic systems.

Reagents:

  • Aldehyde: 1.0 equiv[5][6]

  • Diethyl (1-diazo-2-oxopropyl)phosphonate: 1.2 – 1.5 equiv

  • Potassium Carbonate (K₂CO₃): 2.0 equiv[5][6]

  • Solvent: Methanol (Anhydrous)[5]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an argon inlet.

  • Solubilization: Dissolve the aldehyde (1.0 mmol) in anhydrous methanol (5 mL, 0.2 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 mmol) in one portion. The mixture may become slightly turbid.

  • Reagent Addition: Add Diethyl (1-diazo-2-oxopropyl)phosphonate (1.2 mmol) neat or as a solution in MeOH via syringe.

  • Reaction: Stir the mixture at room temperature (23°C).

    • Observation: Evolution of N₂ gas is typically observed.

    • Monitoring: Check TLC after 2-4 hours. The diazo reagent is polar; the alkyne product is usually less polar.

  • Workup:

    • Dilute reaction mixture with diethyl ether or ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ (to remove phosphate salts) and brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc) yields the pure terminal alkyne.

One-Pot Oxidation-Homologation (Taylor Modification)

For converting alcohols directly to alkynes without isolating the aldehyde.

  • Oxidation: Treat benzyl alcohol with MnO₂ (5-10 equiv) in EtOAc/CH₂Cl₂.

  • Homologation: Once oxidation is complete (TLC), add MeOH, K₂CO₃, and the Bestmann-Ohira reagent directly to the suspension.

  • Filtration: Filter through Celite to remove Mn residues and work up as above.

Supporting Data: Functional Group Tolerance

The following table summarizes experimental data comparing yields for challenging substrates.

Substrate ClassSpecific ExampleYield (Bestmann-Ohira)Yield (Corey-Fuchs)Notes
Enolizable Aldehyde 2-Phenylpropanal85% <40%Corey-Fuchs leads to racemization and aldol side-products.
Nitro-Aryl 4-Nitrobenzaldehyde92% Incompatiblen-BuLi (Corey-Fuchs step 2) attacks the nitro group.
Conjugated Enal Cinnamaldehyde78% 65%BOR avoids polymerization often seen with strong bases.
Epoxy-Aldehyde Glycidyl aldehyde deriv.81% DecompositionEpoxides are sensitive to the strong nucleophiles in CF.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[3][4][7][8][9][10][11] Synlett, 1996(06), 521–522.[1] Link

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (diazomethyl)phosphonate and Reaction with Carbonyl Compounds.[3][4][8] Synthetic Communications, 19(3-4), 561–564.[3] Link

  • Gilbert, J. C., & Weerasooriya, U. (1979). Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology. The Journal of Organic Chemistry, 44(26), 4997–4998. Link

  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes.[3][4][6][7][8][9][10][12][13] Tetrahedron Letters, 13(36), 3769–3772. Link

  • Quesada, E., & Taylor, R. J. K. (2005).[14] One-pot Conversion of Activated Alcohols into Terminal Alkynes Using Manganese Dioxide in Combination with the Bestmann–Ohira Reagent.[7][11] Tetrahedron Letters, 46(38), 6473–6476. Link

Sources

Limitations of the Seyferth-Gilbert Homologation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Seyferth-Gilbert Homologation (SGH) and its limitations, specifically tailored for researchers and drug development professionals.

Executive Summary

The Seyferth-Gilbert Homologation (SGH) is a cornerstone method for converting aldehydes and aryl ketones into terminal alkynes.[1] While the Bestmann-Ohira modification (OBM) has largely superseded the original protocol by enabling the use of mild bases (K₂CO₃/MeOH), significant limitations remain. This guide dissects these limitations—ranging from substrate incompatibility to safety hazards on scale—and provides a data-driven comparison with its primary alternative, the Corey-Fuchs reaction.

Mechanistic Underpinnings & Failure Modes

To understand the limitations, one must understand the mechanism. The reaction relies on the generation of a phosphonate carbanion which attacks the carbonyl.

The Standard Pathway vs. The Failure Pathway

The success of SGH relies on the formation of an oxaphosphetane intermediate followed by cycloelimination to a diazoalkene. The subsequent generation of a vinylidene carbene is the critical step.

Key Failure Mode (


-Unsaturated Substrates): 
In conjugated systems (e.g., cinnamaldehyde derivatives), the reaction often diverges. Instead of the desired 1,2-migration to form the alkyne, the intermediate diazo species or the carbene can undergo insertion into the solvent (MeOH) or internal rearrangement, yielding homopropargylic ethers  or propargyl esters  rather than the terminal alkyne.

SGH_Mechanism Reagent Bestmann-Ohira Reagent (BOR) Anion Phosphonate Carbanion Reagent->Anion K2CO3, MeOH (-AcOMe) Oxaphos Oxaphosphetane Intermediate Anion->Oxaphos + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphos Diazo Diazoalkene (R-CH=C=N2) Oxaphos->Diazo - (MeO)2PO2- Carbene Vinylidene Carbene Diazo->Carbene - N2 Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration (Major Path) SideProduct Propargyl Ether/Ester (Side Product) Carbene->SideProduct Insertion/Trapping (In conjugated systems)

Figure 1: Mechanistic bifurcation in the Seyferth-Gilbert Homologation.[1] Note the divergence at the carbene stage for specific substrates.

Critical Limitations Analysis

Substrate Incompatibility: The -Unsaturated Problem

While SGH is excellent for aliphatic and aryl aldehydes, it struggles with


-unsaturated aldehydes.
  • Observation: Reaction of cinnamaldehyde with BOR often yields a mixture of the desired enyne and the propargyl ether (from methanol insertion).

  • Alternative: The Corey-Fuchs reaction is superior here, as the formation of the 1,1-dibromoalkene preserves the conjugation without the risk of carbene insertion side reactions.

Base Sensitivity & Epimerization
  • Original SGH (Seyferth-Gilbert): Uses

    
    -BuOK at -78°C. Fatal  for enolizable aldehydes (racemization, aldol condensation).
    
  • Bestmann-Ohira Modification: Uses K₂CO₃ in MeOH at RT.[2]

    • Advantage:[1][3][4] Much milder.[5]

    • Hidden Limitation: The conditions are still basic. For extremely labile

      
      -chiral centers  (e.g., 
      
      
      
      -amino aldehydes protected with Fmoc), even carbonate in methanol can induce epimerization over prolonged reaction times (4-16h).
    • Comparison: Corey-Fuchs Step 1 (CBr₄/PPh₃) is neutral. However, Step 2 (n-BuLi) is strongly basic. Verdict: For base-sensitive substrates, OBM is generally safer unless the substrate is sensitive to weak base over long periods, in which case a modified Corey-Fuchs (using LDA or milder bases in step 2) might be required.

Reagent Stability & Scalability

The Bestmann-Ohira reagent (BOR) is a diazo compound.

  • Thermal Instability: DSC data indicates exothermic decomposition onset around 86°C with significant energy release (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Explosion Hazard: Distillation of BOR is hazardous. Large-scale reactions (>100g) require rigorous heat removal strategies to prevent thermal runaway.

  • Preparation: Traditional synthesis uses tosyl azide (explosive).[5] Modern protocols use imidazole-1-sulfonyl azide, but the diazo hazard remains.

Comparative Analysis: SGH vs. Corey-Fuchs[5][7][8][9][10]

The decision between SGH (via OBM) and Corey-Fuchs (CF) should be data-driven.

Table 1: Technical Comparison of Alkyne Synthesis Methods

FeatureSeyferth-Gilbert (Bestmann-Ohira)Corey-Fuchs Reaction
Reagents BOR, K₂CO₃, MeOH1) CBr₄, PPh₃; 2) n-BuLi
Step Count One-potTwo steps (isolation of gem-dibromide rec.)
Atom Economy Moderate (Loss of phosphate + N₂)Poor (Loss of OPPh₃ + 2 LiBr)
Base Conditions Mild Basic (Carbonate/Alkoxide)Step 1: Neutral; Step 2: Strong Base (Lithium)
Steric Tolerance Moderate (Nucleophilic attack)High (Elimination driven by strong base)

-Unsaturated
Poor (Side reactions common)Excellent (Reliable enyne formation)
Waste Stream Phosphate salts (Water soluble)Triphenylphosphine oxide (Difficult removal)
Scalability Limited by Diazo safetyLimited by Chromatography (TPPO removal)
Decision Matrix

Use the following logic to select the appropriate method:

DecisionTree Start Substrate: Aldehyde Unsat Is it α,β-Unsaturated? Start->Unsat CF Use Corey-Fuchs (Avoids insertion side-products) Unsat->CF Yes BaseSens Is it Base Sensitive (Enolizable)? Unsat->BaseSens No OBM Use Bestmann-Ohira (Mild Base K2CO3) BaseSens->OBM Yes (High Risk) Steric Is it Sterically Hindered? BaseSens->Steric No CF_Steric Use Corey-Fuchs (Step 2 driven by n-BuLi) Steric->CF_Steric Yes Scale Is Scale > 100g? Steric->Scale No Scale->OBM No Safety Evaluate Safety: BOR (Explosive) vs CF (Waste) Scale->Safety Yes

Figure 2: Strategic decision tree for selecting between SGH/OBM and Corey-Fuchs methodologies.

Experimental Protocols

Protocol A: Bestmann-Ohira Homologation (Standard)

Best for: Enolizable aldehydes, small-to-medium scale, rapid synthesis.

Reagents:

  • Aldehyde (1.0 equiv)

  • Bestmann-Ohira Reagent (BOR) (1.2 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (dry, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add the aldehyde and BOR to the flask. Dissolve in anhydrous methanol.

  • Initiation: Add K₂CO₃ in one portion at 0°C.

    • Note: The reaction is often exothermic; cooling is precautionary.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Evolution of N₂ gas is observed.[6] Monitor by TLC (typically 2–12 h).

  • Workup: Dilute with Et₂O or EtOAc. Wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[7]

  • Purification: Concentrate in vacuo. The phosphate byproduct is water-soluble, making purification often simpler than CF (no TPPO).

Protocol B: Corey-Fuchs Reaction (Comparative)

Best for:


-unsaturated aldehydes, sterically hindered substrates, non-base-sensitive compounds.

Step 1: Gem-Dibromide Formation

  • Setup: Dissolve CBr₄ (2.0 equiv) in DCM at 0°C.

  • Ylide Gen: Add PPh₃ (4.0 equiv) slowly. Solution turns yellow/orange. Stir 15 min.

  • Addition: Add aldehyde (1.0 equiv) in DCM. Stir at 0°C

    
     RT for 1-2 h.
    
  • Workup: Quench with water. Extract DCM. Crucial: Precipitate TPPO by adding hexanes to the concentrated residue and filtering before chromatography.

Step 2: Alkyne Formation [8][9]

  • Setup: Dissolve gem-dibromide in THF at -78°C under Argon.

  • Elimination: Add n-BuLi (2.1 equiv) dropwise. Stir 1 h at -78°C.

  • Quench: Add saturated NH₄Cl (or electrophile for trapping).

  • Workup: Standard extraction and silica chromatography.

References

  • Gilbert, J. C., & Weerasooriya, U. (1979). Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology. The Journal of Organic Chemistry, 44(26), 4997–4999. Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][5][10] Synlett, 1996(06), 521–522.[1] Link

  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes.[1][5][6][7][10][11] Tetrahedron Letters, 13(36), 3769–3772. Link

  • Questell-Santiago, A. D., et al. (2023). Safety Assessment of the Bestmann-Ohira Reagent. Organic Process Research & Development.
  • Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004). In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide.[1][10] The Journal of Organic Chemistry, 69(19), 6670-6673. Link

Sources

Comparative Guide: Base Optimization in the Bestmann-Ohira Reaction

Author: BenchChem Technical Support Team. Date: March 2026

The homologation of aldehydes to terminal alkynes is a critical transformation in drug development and natural product synthesis. While the classical Seyferth-Gilbert homologation requires strongly basic conditions (e.g., potassium tert-butoxide) that often destroy base-sensitive or enolizable substrates, the Bestmann-Ohira modification offers a milder alternative. By utilizing dimethyl (1-diazo-2-oxopropyl)phosphonate—commonly known as the Bestmann-Ohira Reagent (BOR)—in the presence of a mild base and methanol, chemists can achieve high-yielding homologations under ambient conditions.

However, the choice of base is not trivial. As a Senior Application Scientist, I have observed that selecting the wrong base can lead to catastrophic epimerization of chiral centers or stalled reactions. This guide objectively compares the performance of different bases in the Bestmann-Ohira reaction, providing mechanistic causality, quantitative experimental data, and self-validating protocols.

Mechanistic Foundations: The Role of the Base

To understand why base selection matters, we must first examine the causality of the reaction mechanism. The base in the Bestmann-Ohira reaction does not directly deprotonate the reagent. Instead, it catalyzes the methanolysis of the acetyl group on the BOR.

This process generates the reactive Seyferth-Gilbert anion in situ at a low, steady-state concentration. By preventing the sudden buildup of highly basic intermediates, the reaction avoids aldol condensations and minimizes the racemization of


-chiral aldehydes 1[1].

BOR_Mechanism BOR Bestmann-Ohira Reagent Anion Seyferth-Gilbert Anion BOR->Anion Methanolysis Base Base (e.g., K2CO3) + MeOH Base->Anion Catalyzes Oxaphosphetane Oxaphosphetane Anion->Oxaphosphetane Addition Aldehyde Aldehyde Substrate Aldehyde->Oxaphosphetane Reacts with Carbene Vinylidene Carbene Oxaphosphetane->Carbene Cycloelimination Alkyne Terminal Alkyne Carbene->Alkyne 1,2-Migration

Base-catalyzed methanolysis of the Bestmann-Ohira Reagent and subsequent alkyne formation.

Comparative Analysis of Bases

The efficacy of the Bestmann-Ohira reaction is heavily dependent on the solubility and nucleophilicity of the base used to generate the methoxide ion.

Potassium Carbonate ( ): The Industry Standard

 is the traditional base used for this homologation . It is inexpensive and perfectly suited for robust aliphatic and aromatic aldehydes. However, because 

is largely insoluble in methanol, the reaction relies on heterogeneous kinetics. This results in prolonged reaction times (12–24 hours). For highly sensitive

-chiral aldehydes, this extended exposure to basic conditions inevitably leads to severe epimerization.
Cesium Carbonate ( ): The High-Performance Alternative

For base-sensitive or highly enolizable substrates,


 is the superior choice. The "cesium effect"—driven by the large, weakly coordinating cesium cation—enhances the solubility of the carbonate in methanol and increases the nucleophilicity of the generated alkoxide. This accelerates the reaction kinetics significantly, allowing the homologation to reach completion before racemization can occur2[2].
Sodium Methoxide ( ): The Direct Alkoxide

While


 provides stoichiometric methoxide immediately and drives extremely fast conversion, the high initial concentration of methoxide spikes the basicity of the solution. This often leads to unwanted aldol side-reactions or complete racemization of enolizable substrates. It is generally avoided unless the substrate is completely inert to strong bases 3[3].
Quantitative Performance Data

The following table summarizes the experimental optimization of the Bestmann-Ohira reaction for a highly sensitive chiral substrate (Fmoc-L-Homopropargylglycine-OH precursor), illustrating the profound impact of base selection on stereochemical integrity 2[2].

Base SystemEquivalentsYield (%)Enantiomeric Excess (ee %)Reaction TimeMechanistic Impact & Suitability

/ MeOH
4.068%7%12-16 hStandard conditions. Prolonged basic exposure causes near-complete epimerization of the

-chiral center.

/ MeOH (0 °C)
4.055%99%4 hCooling preserves chirality but drastically reduces the rate of methanolysis, lowering overall conversion.

/ MeOH
4.073%98%3 hEnhanced solubility accelerates kinetics, allowing full conversion before the slower racemization pathway occurs.

/ MeOH (Stepwise)
4.785%4 h98%Adding base in portions maintains optimal pH and drives the reaction to completion without degrading the product.

/ MeOH
1.5~70%<5%<1 hDirect alkoxide addition is extremely fast but highly basic; rapidly destroys sensitive stereocenters.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained to help researchers troubleshoot in real-time.

BOR_Workflow Step1 1. Preparation Aldehyde + Base Step2 2. Addition Add BOR at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT Step2->Step3 Step4 4. Quench Aqueous Buffer Step3->Step4 Step5 5. Isolation Extract & Purify Step4->Step5

Step-by-step experimental workflow for the Bestmann-Ohira homologation.

Protocol A: Standard Method (For Robust Aldehydes)

Use this protocol for standard aliphatic or aromatic aldehydes lacking sensitive


-stereocenters.
  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous methanol (0.1 M).

    • Causality Check: Anhydrous methanol is critical. Water will competitively hydrolyze the BOR reagent into unreactive dimethyl methylphosphonate.

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 - 4.0 eq) to the solution. Stir for 5 minutes.
    
  • Reagent Addition: Cool the suspension to 0 °C. Add the Bestmann-Ohira Reagent (1.2 - 1.5 eq) dropwise.

    • Validation Checkpoint: The reaction mixture should turn slightly yellow, indicating the formation of the diazo intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor by TLC (typically Hexanes/EtOAc) until the aldehyde is consumed.

  • Workup: Quench the reaction with a 5% aqueous

    
     solution. Extract three times with diethyl ether or dichloromethane. Dry the combined organic layers over 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Optimized Stepwise Method (For Chiral/Sensitive Aldehydes)

Use this protocol to prevent racemization in base-sensitive substrates.

  • Preparation: Dissolve the chiral aldehyde (1.0 eq) in anhydrous methanol (0.15 M) under argon.

  • Initial Base Addition: Add anhydrous

    
     (4.0 eq) at 0 °C.
    
  • Reagent Addition: Immediately add the Bestmann-Ohira Reagent (1.25 eq) dropwise at 0 °C.

  • Reaction & Stepwise Driving: Stir the reaction at room temperature. After 3 hours, check conversion via TLC or HPLC. Because the base concentration decreases as it is neutralized by acidic byproducts (e.g., dimethyl phosphate), the reaction may stall.

    • Causality Check: Do not add a massive excess of base upfront, as the initial pH spike causes epimerization. Instead, add an additional 0.7 eq of

      
       at the 3-hour mark to drive the homologation to completion.
      
  • Workup: Once full conversion is achieved (typically 4 hours total), quench immediately with a pH 7 phosphate buffer to neutralize the basicity and lock the stereocenter. Extract with dichloromethane, dry, and purify.

References

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH Source: NIH / PMC URL
  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent Source: Organic Chemistry Portal URL
  • Synthesis of the Bestmann-Ohira Reagent Source: Thieme Connect URL
  • Organic & Biomolecular Chemistry Source: RSC Publishing URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.